molecular formula NaH<br>HNa B050883 Sodium hydride CAS No. 7646-69-7

Sodium hydride

Numéro de catalogue: B050883
Numéro CAS: 7646-69-7
Poids moléculaire: 23.9977 g/mol
Clé InChI: BZKBCQXYZZXSCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sodium hydride (NaH) is an exceptionally strong base widely employed in organic and inorganic synthesis as a potent deprotonating agent. Its primary research value lies in its ability to generate highly reactive anions from a broad spectrum of substrates, including carbon acids like carbonyl compounds (ketones, esters), alcohols, and amines. The mechanism of action involves the hydride ion (H⁻) acting as a Brønsted base, abstracting a proton to form hydrogen gas (H₂) and the corresponding sodium salt of the deprotonated species. This is critical for facilitating key transformations such as enolate formation for aldol and Claisen condensation reactions, the synthesis of ethers via Williamson ether synthesis, and the preparation of various organometallic reagents. Typically supplied as a dispersion in mineral oil (e.g., 60% NaH) to enhance safety and handling by mitigating its pyrophoric and moisture-sensitive nature, this compound is indispensable in pharmaceutical development, materials science, and advanced chemical synthesis for constructing complex molecular architectures. This product is strictly for research applications.

Propriétés

IUPAC Name

sodium;hydride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Na.H/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKBCQXYZZXSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HNa, NaH
Record name SODIUM HYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1489
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name sodium hydride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Sodium_hydride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893680
Record name Sodium hydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

23.9977 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Sodium hydride appears as a silvery to whitish powder or slurry in oil. Used to make other chemicals., Other Solid, Gray powder in oil with a kerosene odor; [CHRIS]
Record name SODIUM HYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1489
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sodium hydride (NaH)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium hydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1555
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Very high. (USCG, 1999)
Record name SODIUM HYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1489
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

Not Applicable. Oil is flammable. (USCG, 1999)
Record name SODIUM HYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1489
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

SOL IN MOLTEN SODIUM HYDROXIDE, INSOL IN CARBON DISULFIDE, CARBON TETRACHLORIDE, AMMONIA, BENZENE
Record name SODIUM HYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/745
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.92, DENSITY: 1.396; FORMS SODAMIDE @ MODERATE TEMP IN LIQ AMMONIA; GRAY-WHITE POWDER /COMMERCIAL PRODUCT/
Record name SODIUM HYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/745
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

MICROCRYSTALLINE, WHITE TO BROWNISH-GRAY POWDER, SILVERY NEEDLES TURNING OFF-WHITE ON EXPOSURE TO AIR

CAS No.

7646-69-7, 15780-28-6
Record name SODIUM HYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1489
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sodium hydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007646697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium hydride (NaH)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium hydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium deuteride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM HYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23J3BHR95O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SODIUM HYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/745
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

DECOMP AT 800 °C
Record name SODIUM HYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/745
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydride (NaH) is a saline hydride composed of sodium cations (Na⁺) and hydride anions (H⁻).[1] It is a powerful and versatile reagent widely employed in organic synthesis as a strong, non-nucleophilic base.[2] Its high reactivity, particularly towards protic solvents, necessitates careful handling under inert and anhydrous conditions.[2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols for their determination and a summary of key quantitative data.

Physical Properties of this compound

Pure this compound is a colorless crystalline solid, though it is often commercially available as a gray powder, a coloration that can be attributed to trace amounts of metallic sodium from its synthesis.[1][3] It is typically supplied as a 60% dispersion in mineral oil to improve safety and ease of handling.[1]

Summary of Physical Properties
PropertyValueReference(s)
Molar Mass23.998 g/mol [1]
AppearanceWhite to gray crystalline powder[1][3]
Density1.396 g/cm³[3][4]
Melting Point~800 °C (decomposes)[3][5][6][7]
Boiling PointDecomposes[5]
SolubilityInsoluble in organic solvents such as liquid ammonia, benzene, and carbon disulfide. Soluble in molten sodium hydroxide (B78521). Reacts violently with water.[5][6][7]
Crystal StructureFace-centered cubic (FCC), rock salt (NaCl) type[1][3]
Lattice Constanta = 4.98 Å (498 pm)[8]
Standard Enthalpy of Formation (ΔfH°₂₉₈)-56.3 kJ/mol[1]
Standard Molar Entropy (S°₂₉₈)40.0 J·mol⁻¹·K⁻¹[1]
Specific Heat Capacity (C)36.4 J/mol·K[1][4]
Refractive Index (n_D)1.470[1][4]

Chemical Properties of this compound

This compound's chemical behavior is dominated by the strong basicity and reducing potential of the hydride ion. It is a highly reactive compound that requires careful handling.

Reactivity with Water

This compound reacts violently and exothermically with water to produce sodium hydroxide and flammable hydrogen gas.[9][10] This reaction is rapid and can lead to the ignition of the evolved hydrogen.[10]

Reaction: NaH(s) + H₂O(l) → NaOH(aq) + H₂(g)[9]

Basicity

As a strong base, this compound is capable of deprotonating a wide variety of compounds, including alcohols, phenols, and even carbon acids like esters and ketones at the α-position.[2] This property is extensively utilized in organic synthesis for generating nucleophiles and initiating condensation reactions.

Reducing Agent

While primarily used as a base, this compound can also act as a reducing agent, particularly at elevated temperatures.[5] It can reduce certain metal oxides and chlorides.[5]

Thermal Stability

This compound decomposes into its constituent elements, sodium and hydrogen, upon heating to high temperatures.[5] The decomposition temperature is reported to be around 800 °C.[3][5][6][7]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound requires specialized techniques due to its air and moisture sensitivity. All manipulations of dry this compound should be performed in an inert atmosphere, such as in a glovebox.

Determination of Melting Point (Decomposition Temperature)

The high melting point of this compound, which is accompanied by decomposition, can be determined using high-temperature differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).

Methodology: Thermogravimetric Analysis - Differential Thermal Analysis (TGA-DTA)

  • Sample Preparation: Inside an inert atmosphere glovebox, a small, accurately weighed sample of pure this compound (typically 5-10 mg) is placed into an alumina (B75360) crucible.

  • Instrumentation: A simultaneous TGA-DTA instrument is used.

  • Experimental Conditions:

    • The sample is heated from ambient temperature to approximately 900 °C at a controlled heating rate (e.g., 10 °C/min).

    • A continuous flow of an inert gas, such as argon or nitrogen, is maintained throughout the experiment to prevent oxidation.

  • Data Analysis:

    • The TGA curve will show a mass loss corresponding to the evolution of hydrogen gas upon decomposition.

    • The DTA or DSC curve will indicate the endothermic nature of the decomposition process.

    • The onset temperature of the mass loss in the TGA curve is taken as the decomposition temperature, which is effectively the melting point under these conditions.

Determination of Density

The density of this compound can be determined using gas pycnometry, which is suitable for powdered solids and avoids contact with reactive liquids.

Methodology: Gas Pycnometry

  • Sample Preparation: A known mass of pure this compound powder is loaded into the sample cell of a gas pycnometer within a glovebox.

  • Instrumentation: A gas pycnometer that uses an inert gas (typically helium) is employed.

  • Procedure:

    • The sample cell is sealed and transferred to the pycnometer.

    • The system is purged with the analysis gas to remove any traces of air.

    • The analysis involves pressurizing a reference chamber with the inert gas and then expanding it into the sample chamber.

    • The pressure difference before and after expansion allows for the calculation of the volume of the solid sample, based on Archimedes' principle.

  • Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Determination of Crystal Structure

The face-centered cubic crystal structure of this compound can be confirmed using X-ray diffraction (XRD).

Methodology: X-ray Diffraction (XRD)

  • Sample Preparation: To prevent reaction with air and moisture, the this compound sample must be protected during data collection. This is typically achieved by loading the powdered sample into a capillary tube that is then flame-sealed under an inert atmosphere.

  • Instrumentation: A powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα) is used.

  • Data Collection:

    • The sealed capillary is mounted on the diffractometer.

    • The diffraction pattern is recorded over a range of 2θ angles.

  • Data Analysis:

    • The positions and intensities of the diffraction peaks are analyzed.

    • The resulting pattern is compared to known diffraction patterns from crystallographic databases to confirm the rock salt crystal structure.

    • The lattice parameters can be refined from the peak positions.

Determination of the Enthalpy of Reaction with Water

Measuring the heat of reaction of this compound with water requires a carefully controlled calorimetric setup to manage the vigorous reaction and the evolution of hydrogen gas.

Methodology: Reaction Calorimetry

  • Instrumentation: A reaction calorimeter equipped with a sealed reaction vessel, a stirrer, a temperature probe, and a system for controlled reactant addition is necessary. The calorimeter must also be able to handle the pressure increase due to hydrogen gas evolution or be vented safely.

  • Procedure:

    • A known, large excess of deionized water is placed in the reaction vessel and allowed to reach thermal equilibrium.

    • A small, precisely weighed amount of this compound, contained in a sealed glass ampoule, is placed inside the reaction vessel.

    • The reaction is initiated by breaking the ampoule with a stirrer or another internal mechanism.

    • The temperature of the water is recorded as a function of time until the reaction is complete and the temperature returns to a stable baseline.

  • Calculation:

    • The heat capacity of the calorimeter and its contents is determined in a separate calibration experiment.

    • The heat evolved by the reaction (q_rxn) is calculated from the temperature change (ΔT) and the heat capacity of the system.

    • The enthalpy of reaction (ΔH) is then determined by dividing q_rxn by the number of moles of this compound reacted.

Logical Relationships of this compound Properties

The following diagram illustrates the interconnectedness of the fundamental properties and reactivity of this compound.

NaH_Properties Logical Relationships of this compound Properties Structure Ionic Crystal Structure (NaCl type) IonicBonding Na⁺ and H⁻ Ions Structure->IonicBonding Composed of Reactivity High Reactivity IonicBonding->Reactivity Leads to StrongBase Strong Base Reactivity->StrongBase Manifests as ReducingAgent Reducing Agent Reactivity->ReducingAgent Manifests as ReactionWithWater Violent Reaction with Water Reactivity->ReactionWithWater e.g. Applications Applications in Synthesis StrongBase->Applications Enables ReducingAgent->Applications Enables H2Evolution Hydrogen Gas Evolution ReactionWithWater->H2Evolution Produces Handling Requires Inert Atmosphere ReactionWithWater->Handling Necessitates H2Evolution->Handling Poses Hazard

References

An In-Depth Technical Guide to the Synthesis and Preparation of Sodium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of sodium hydride (NaH), a pivotal reagent in organic chemistry. The document details various synthetic methodologies, from industrial-scale production to laboratory preparations, supported by quantitative data, experimental protocols, and safety considerations.

Introduction to this compound

This compound is a saline hydride composed of sodium cations (Na⁺) and hydride anions (H⁻). It is a powerful, non-nucleophilic base widely employed in organic synthesis for deprotonation reactions, condensations, and as a reducing agent. Commercially, it is most commonly available as a 60% dispersion in mineral oil, a formulation that mitigates its pyrophoric nature and facilitates safer handling.[1]

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into direct and indirect methods. The most prevalent industrial and laboratory approach is the direct reaction of sodium metal with hydrogen gas.

Direct Synthesis from Sodium and Hydrogen

The direct combination of sodium metal and hydrogen gas is the most common method for producing this compound.[2] The reaction is typically carried out at elevated temperatures to melt the sodium, thereby increasing the reaction surface area.

Industrial Scale Production:

Industrially, this compound is often prepared by reacting molten sodium with hydrogen in a mineral oil dispersion.[3] This process involves vigorously stirring the molten sodium at high speeds (e.g., ~8000 rpm) in the presence of hydrogen gas.[3] The reaction is highly exothermic and is typically conducted at temperatures between 250 and 300°C.[3] The resulting product is a suspension of fine this compound crystals in mineral oil, which is often used directly in subsequent chemical processes.[4] To enhance the reaction rate and obtain a smaller particle size, dispersing agents such as ethyl silicate (B1173343) may be employed.[5]

A patented industrial process describes the use of an autoclave equipped with a turbine-type impeller. Sodium metal is charged into mineral oil, and a dispersing agent like ethyl silicate is added. The system is flushed with hydrogen, heated to around 338°C, and pressurized with hydrogen to approximately 250 p.s.i. The reaction mixture is stirred vigorously, and after the initial rapid hydrogen absorption, the reaction is continued for an additional hour to ensure completion.[5]

Laboratory Scale Preparation:

On a laboratory scale, this compound can be synthesized by passing a stream of dry, purified hydrogen gas over molten sodium metal.[6] The sodium is placed in a suitable reaction vessel, such as a steel or porcelain boat within a tube furnace.[6] The system is first purged with an inert gas to remove air and moisture, then heated to melt the sodium (melting point: 97.8°C). Hydrogen gas is then introduced. The reaction is typically carried out at temperatures ranging from 250 to 300°C, and may be facilitated by a catalyst such as anthracene.[2][7]

A detailed laboratory procedure involves placing cleaned sodium metal in a reactor and removing air by passing hydrogen through it. The sodium is then heated to 370°C in a continuous stream of purified hydrogen. The resulting this compound condenses on the cooler parts of the apparatus as a white solid.[6]

Alternative Synthesis Methods

Mechanochemical Synthesis:

A solvent-free method for producing high-purity this compound at room temperature involves high-energy ball milling of sodium metal in the presence of hydrogen gas.[4] This technique utilizes mechanical energy to induce the chemical reaction between the solid sodium and gaseous hydrogen.[4]

Synthesis from Sodium Hydroxide (B78521):

An alternative industrial process involves the reaction of a carbonaceous compound with a melt of sodium hydroxide at temperatures above the decomposition temperature of this compound (420°C).[8] The in-situ formed this compound decomposes into sodium and hydrogen, which are then recombined and deposited as a pure, finely divided powder upon cooling.[8]

Quantitative Data

The efficiency and outcome of this compound synthesis are influenced by various parameters. The following tables summarize key quantitative data from different synthesis methods.

ParameterIndustrial Synthesis (Direct)Laboratory Synthesis (Direct)Synthesis from Sodium Hydroxide
Reactants Sodium, Hydrogen, Mineral OilSodium, HydrogenSodium Hydroxide, Carbonaceous Compound
Temperature 250 - 300°C[3]250 - 300°C (with catalyst)[2]> 420°C (melt), ≤ 420°C (deposition)[8]
Pressure Atmospheric[3] or elevated (e.g., 250 p.s.i.)[5]Atmospheric or slightly aboveNot specified
Catalyst/Additive Dispersing agents (e.g., ethyl silicate)[5]Anthracene[2]None
Purity Typically sold as 60% dispersion in oil[1]Can produce high purity NaH[6]High purity, white powder[8]
Particle Size < 10 microns (with dispersant)[5]Variable< 20 μm[8]

Experimental Protocols

Laboratory Synthesis of this compound from Sodium and Hydrogen

Objective: To synthesize pure this compound from sodium metal and hydrogen gas.

Materials:

  • Sodium metal

  • High-purity hydrogen gas

  • Inert gas (e.g., Argon or Nitrogen)

  • Anhydrous mineral oil (optional, as a reaction medium)

  • Anthracene (optional, as a catalyst)

Equipment:

  • Tube furnace

  • Quartz or borosilicate glass reaction tube

  • Steel or porcelain boat for sodium

  • Gas flow meters and controllers

  • Gas purification train (for drying and deoxygenating hydrogen)

  • Schlenk line or glove box for handling air-sensitive materials

Procedure:

  • Preparation of Sodium: Under an inert atmosphere, carefully clean a piece of sodium metal to remove the outer oxide layer. Cut the sodium into small pieces and place them into the reaction boat.

  • Assembly of Apparatus: Place the boat containing the sodium into the reaction tube. Assemble the reaction tube within the tube furnace and connect it to the gas lines.

  • Inerting the System: Purge the entire system thoroughly with a stream of inert gas for at least 30 minutes to remove all traces of air and moisture.

  • Heating and Reaction: Begin heating the tube furnace to a temperature above the melting point of sodium (e.g., 120°C) while maintaining the inert gas flow. Once the sodium is molten, switch the gas flow from the inert gas to purified hydrogen.

  • Reaction Conditions: Increase the furnace temperature to the desired reaction temperature, typically between 250°C and 300°C. If using a catalyst like anthracene, it should be added to the sodium at the beginning of the procedure.

  • Monitoring the Reaction: The reaction is complete when the consumption of hydrogen gas ceases. This can be monitored using a gas flow meter or by observing the pressure in a closed system.

  • Cooling and Isolation: Once the reaction is complete, switch the gas flow back to the inert gas and allow the system to cool to room temperature. Under the inert atmosphere, carefully remove the reaction boat containing the this compound product.

  • Storage: Store the synthesized this compound under an inert atmosphere or in a suitable inert liquid such as mineral oil.

Purification of Commercial this compound Dispersion

Objective: To obtain pure, oil-free this compound from a commercial 60% dispersion in mineral oil.

Materials:

Equipment:

  • Schlenk flask or similar reaction vessel with a sidearm

  • Magnetic stir bar

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

  • Sintered glass funnel (optional, for filtration)

Procedure:

  • Inert Atmosphere: All manipulations must be performed under a strict inert atmosphere using a Schlenk line or a glove box.

  • Transfer of Dispersion: Weigh the desired amount of the this compound dispersion and transfer it to a dry Schlenk flask containing a magnetic stir bar.

  • Washing: Add a volume of anhydrous hexane or pentane to the flask via a syringe. Stir the suspension for several minutes to dissolve the mineral oil.

  • Settling and Removal of Supernatant: Stop the stirring and allow the solid this compound to settle to the bottom of the flask. Carefully remove the supernatant liquid containing the dissolved mineral oil using a syringe or a cannula.

  • Repeat Washing: Repeat the washing procedure (steps 3 and 4) two to three more times to ensure all the mineral oil is removed.

  • Drying: After the final wash, place the flask under a high vacuum for a sufficient period to remove any residual washing solvent. The result is a fine, free-flowing grey powder of pure this compound.

  • Usage: The freshly washed this compound can be suspended in a desired anhydrous solvent for immediate use in a reaction.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_of_Sodium_Hydride cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Na Sodium Metal (Na) Melt Melt Sodium (T > 97.8°C) Na->Melt H2 Hydrogen Gas (H2) React Reaction with H2 (250-300°C) H2->React Melt->React Molten Na NaH This compound (NaH) React->NaH

Purification_of_NaH_Dispersion Start Start: 60% NaH in Mineral Oil Wash Wash with Anhydrous Hexane/Pentane Start->Wash Settle Allow NaH to Settle Wash->Settle Remove Remove Supernatant (Oil + Solvent) Settle->Remove Repeat Repeat Wash 2-3x Remove->Repeat Repeat->Wash Yes Dry Dry under Vacuum Repeat->Dry No End End: Pure this compound Powder Dry->End

Safety Considerations

This compound is a highly reactive and hazardous substance that requires careful handling.

  • Reactivity with Water: this compound reacts violently with water, producing flammable hydrogen gas and corrosive sodium hydroxide.[1] All operations involving this compound must be conducted under strictly anhydrous conditions.

  • Pyrophoricity: Finely divided this compound can be pyrophoric, meaning it can ignite spontaneously in air.[1] It should always be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and compatible gloves, must be worn when handling this compound.

  • Storage: this compound should be stored in a cool, dry, well-ventilated area away from water, acids, and oxidizing agents.[1] It is typically stored as a dispersion in mineral oil to reduce its reactivity.

  • Fire Extinguishing: In case of a this compound fire, do NOT use water, carbon dioxide, or halogenated extinguishers. Class D fire extinguishers, dry sand, or powdered limestone should be used to smother the fire.

  • Disposal: Unused or waste this compound must be quenched carefully. This is typically done by slowly adding a proton source, such as isopropanol, to a dilute suspension of the hydride in an inert solvent, followed by the addition of ethanol (B145695) and then water. This process is highly exothermic and should be performed with appropriate cooling.

This technical guide provides essential information for the safe and effective synthesis and handling of this compound. Researchers, scientists, and drug development professionals should always consult relevant safety data sheets (SDS) and institutional safety protocols before working with this reagent.

References

Sodium Hydride (NaH) as a Saline Hydride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium Hydride as a Saline Hydride

This compound (NaH) is a prototypical saline, or ionic, hydride, a class of compounds formed between hydrogen and highly electropositive metals, typically from Group 1 and 2 of the periodic table.[1][2] In these compounds, hydrogen exists as a negatively charged ion, the hydride ion (H⁻).[2][3] This fundamental characteristic distinguishes saline hydrides from molecular hydrides like methane (B114726) (CH₄) or ammonia (B1221849) (NH₃), where hydrogen is covalently bonded. The ionic nature of NaH, composed of Na⁺ and H⁻ ions, dictates its physical and chemical properties, making it a powerful and versatile reagent in modern organic synthesis.[4][5]

Pure this compound is a colorless crystalline solid, though it often appears gray due to trace amounts of metallic sodium impurities from its synthesis.[4][5] It adopts a face-centered cubic crystal structure, analogous to sodium chloride (NaCl), where each sodium ion is octahedrally surrounded by six hydride ions, and vice versa.[4][6] This stable ionic lattice contributes to its high melting point and insolubility in all organic solvents.[4][7]

The primary utility of this compound in research and drug development stems from its role as a strong, non-nucleophilic base.[8] It is capable of deprotonating a wide array of weak Brønsted acids, including alcohols, phenols, thiols, and even carbon acids like esters and ketones.[4][9] This reactivity is central to its application in a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions that are foundational to the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Physicochemical and Structural Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting. The following table summarizes key quantitative data for NaH.

PropertyValueReference(s)
Chemical Formula NaH[4]
Molar Mass 23.998 g/mol [4]
Appearance White to grayish crystalline solid[4][10]
Density 1.39 g/cm³[4]
Melting Point 638 °C (decomposes)[4]
Crystal Structure Face-centered cubic (NaCl type)[4][6]
Lattice Constant (a) 498 pm[4]
Na-H Bond Distance 248 pm[6]
Ionic Radius of H⁻ 146 pm[4]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) -56.3 kJ·mol⁻¹[4]
Solubility Insoluble in all solvents (soluble in molten sodium)[4]
Band Gap (predicted) 3.51 eV[4]
Refractive Index (n_D) 1.470[4]

Key Applications and Reaction Mechanisms

This compound's utility in organic synthesis is extensive. It serves as a powerful base in a variety of condensation, alkylation, and rearrangement reactions. The following sections detail some of the most significant applications and their underlying mechanisms.

Condensation Reactions

This compound is a base of choice for promoting various condensation reactions that are fundamental to constructing complex molecular scaffolds.

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base.[11] When performed intramolecularly with a diester, it is known as the Dieckmann condensation, which is particularly useful for forming five- and six-membered rings.[12][13] this compound is an effective base for these reactions, often providing higher yields than alkoxides like sodium ethoxide.[14] The driving force for these reactions is the formation of a highly stabilized enolate of the resulting β-keto ester.[15]

Claisen_Condensation Ester1 Ester 1 (with α-H) Enolate Enolate Intermediate Ester1->Enolate Deprotonation Ester2 Ester 2 Tetrahedral_Intermediate Tetrahedral Intermediate Ester2->Tetrahedral_Intermediate NaH NaH Enolate->Tetrahedral_Intermediate Nucleophilic Attack Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester Elimination Alkoxide Alkoxide Leaving Group Tetrahedral_Intermediate->Alkoxide Stabilized_Enolate Stabilized Enolate (Driving Force) Beta_Keto_Ester->Stabilized_Enolate Deprotonation by Alkoxide Stabilized_Enolate->Beta_Keto_Ester Protonation Acid_Workup Acid Workup (e.g., H₃O⁺)

Claisen Condensation Reaction Pathway.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[10][16] this compound is an excellent choice for generating the alkoxide from an alcohol, as the only byproduct is hydrogen gas, which simply bubbles out of the reaction mixture.[10]

Williamson_Ether_Synthesis Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) Alcohol->Alkoxide Deprotonation H2 H₂ (gas) Alcohol->H2 Byproduct NaH NaH SN2_Transition_State Alkoxide->SN2_Transition_State Nucleophilic Attack Alkyl_Halide Primary Alkyl Halide (R'-X) Alkyl_Halide->SN2_Transition_State Ether Ether (R-O-R') SN2_Transition_State->Ether Sodium_Halide Sodium Halide (NaX) SN2_Transition_State->Sodium_Halide

Williamson Ether Synthesis Workflow.

Alkylation of Malonic Esters

The malonic ester synthesis is a versatile method for preparing carboxylic acids.[2][17] The α-hydrogens of malonic esters are particularly acidic and can be readily removed by a base like this compound to form a resonance-stabilized enolate.[2] This enolate can then be alkylated by an alkyl halide.[2]

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides a method for the synthesis of epoxides from aldehydes or ketones.[18] The reaction involves a sulfur ylide, which is typically generated in situ by the deprotonation of a sulfonium (B1226848) salt with a strong base like this compound.[19][20]

Quantitative Data on Key Reactions

The following table summarizes representative yields for various reactions utilizing this compound as a base. It is important to note that yields are highly dependent on the specific substrates, reaction conditions, and purification methods.

ReactionSubstratesProductYield (%)Reference(s)
Dieckmann Condensation DiesterCyclic β-keto ester75[12]
Claisen Condensation Acetophenone (B1666503) and Ester2-(2-phenylethyl)chromone (B1200894) precursor>60 (improved yield)[4]
Williamson Ether Synthesis Alcohol and Alkyl HalideEther50-95 (general)[21]
Alkylation of Indole Indole and Benzyl Chloride1-Benzylindole87-93[22]
Claisen-Schmidt Condensation Cycloalkanones and Benzaldehydesα,α′-bis-(substituted-benzylidene)cycloalkanones96-98[23]

Detailed Experimental Protocols

The following protocols are provided as illustrative examples for conducting common reactions with this compound. Extreme caution should be exercised when working with this compound due to its pyrophoric and water-reactive nature. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.

Protocol 1: Claisen Condensation

This protocol describes the synthesis of a 2-(2-phenylethyl)chromone precursor.[4]

  • To a slurry of this compound (4.0 mmol) in refluxing tetrahydrofuran (B95107) (THF), add a solution of acetophenone (1.0 mmol) in 10 mL of THF dropwise over 10 minutes.

  • Allow the solution to reflux for an additional hour.

  • Cool the reaction mixture to room temperature.

  • Add the ester (1.5 mmol) dropwise over 15 minutes.

  • Stir the resulting solution for 24 hours at room temperature.

  • Quench the reaction by pouring the mixture into 50 mL of saturated ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification.

Protocol 2: Dieckmann Condensation

This protocol details the intramolecular cyclization of a diester to form a cyclic β-keto ester.[12]

  • To a solution of the diester (22 mmol, 1.0 eq) in dry toluene (B28343) (22 mL) under an argon atmosphere, add this compound (60% dispersion in mineral oil, 10.0 eq).

  • Carefully add dry methanol (B129727) (27 mL) to the mixture (Note: vigorous hydrogen gas evolution will occur).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 20 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with dichloromethane (B109758) (DCM).

  • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford the desired product.

Protocol 3: Williamson Ether Synthesis

This protocol outlines the synthesis of an ether from an alcohol and an alkyl halide.[24]

  • To a 25 mL round-bottom flask, add 15 mL of dimethylformamide (DMF) and a stir bar.

  • With stirring, add 0.42 g (9.3 mmol) of this compound.

  • Add 4 mL of a 1 M solution of the alcohol in DMF dropwise.

  • Add the alkyl halide (e.g., 6 mL of 1,10-dibromodecane) via syringe.

  • Stir the reaction mixture until the reaction is complete (monitoring by TLC).

  • Quench the reaction with 25 mL of methanol.

  • Remove the solvent using a rotary evaporator.

  • Dissolve the residue in 25 mL of dichloromethane (CH₂Cl₂) and wash sequentially with water, 3 M sodium hydroxide (B78521) (NaOH), and again with water.

  • Dry the organic layer with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to obtain the crude product.

Protocol 4: Alkylation of Malonic Ester

This general procedure describes the alkylation of a malonate.[5]

  • Charge a round-bottom flask equipped with a stir bar with a 60% dispersion of this compound (1.0 equiv) and purge with argon.

  • Add dimethylformamide (DMF) and cool the flask to 0 °C in an ice/water bath.

  • Add the malonate (1.1 equiv) dropwise via syringe and stir the mixture for 15 minutes.

  • Add the alkyl halide (1.0 equiv) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the resulting mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous solution with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent.

  • Purify the product by flash chromatography.

Safety and Handling

This compound is a highly reactive and hazardous material that requires strict safety protocols.

  • Reactivity with Water: NaH reacts violently with water, including moisture in the air, to produce hydrogen gas, which is highly flammable and can ignite spontaneously.[4][8] This reaction is highly exothermic.

  • Pyrophoricity: Dry this compound powder can ignite spontaneously in air.[8] It is commercially available as a 60% dispersion in mineral oil, which significantly improves its safety for handling in air.[24][25]

  • Handling: All operations involving this compound should be conducted in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen).[14][17] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate gloves, must be worn at all times.[17]

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, well-ventilated area, away from water and moisture.[14]

  • Disposal: Spills should be covered with a dry, inert material such as sand, dry lime, or soda ash and placed in a covered container for disposal.[14] DO NOT USE WATER to clean up spills.[14] Small residual amounts of NaH can be quenched by the slow, careful addition of a less reactive alcohol like isopropanol, followed by methanol, and then water, all while cooling the reaction vessel in an ice bath.

Conclusion

This compound's character as a saline hydride, with its distinct ionic nature and the potent basicity of the hydride ion, establishes it as a cornerstone reagent in organic synthesis. Its efficacy in a broad range of deprotonation and subsequent bond-forming reactions, such as the Claisen, Dieckmann, and Williamson syntheses, makes it an invaluable tool for researchers and professionals in drug development and chemical sciences. A thorough understanding of its properties, reaction mechanisms, and stringent adherence to safety protocols are essential for harnessing its synthetic power responsibly and effectively.

References

A Comprehensive Technical Guide to Sodium Hydride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties, applications, and safe handling of sodium hydride (NaH), a pivotal reagent in modern organic synthesis and pharmaceutical development. This guide provides researchers, scientists, and drug development professionals with essential data, detailed experimental protocols, and a clear visualization of its reactive pathways.

Core Physicochemical Properties of this compound

This compound is a saline hydride composed of sodium cations (Na⁺) and hydride anions (H⁻).[1] It is a potent, non-nucleophilic base widely employed in organic chemistry for deprotonation reactions. The following table summarizes its key quantitative properties.

PropertyValueSource(s)
Molar Mass 23.998 g/mol [1][2][3]
Density 1.39 g/cm³[1]
1.396 g/cm³[4][5]
0.92 g/cm³[6][7]
Appearance White to grayish solid[1][4]
Melting Point 800 °C (decomposes)[4][6]
Solubility Insoluble in all organic solvents; reacts violently with water.[1][4][6]

Applications in Organic Synthesis

This compound's primary utility lies in its capacity as a strong base to deprotonate a wide range of substrates, including alcohols, phenols, and carbon acids. This reactivity is harnessed in several critical carbon-carbon bond-forming reactions.

Williamson Ether Synthesis

A classic method for the preparation of ethers, the Williamson ether synthesis involves the deprotonation of an alcohol by this compound to form a highly nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize an ether from an alcohol and an alkyl halide using this compound.

Materials:

  • Alcohol (R-OH)

  • This compound (NaH), typically a 60% dispersion in mineral oil

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Alkyl halide (R'-X)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, suspend the alcohol in the anhydrous solvent in a flame-dried flask.

  • Carefully add the this compound dispersion to the stirred solution at room temperature. Hydrogen gas will evolve.

  • Continue stirring until the gas evolution ceases, indicating the complete formation of the alkoxide.

  • Add the alkyl halide to the reaction mixture.

  • The reaction is typically stirred at room temperature or gently heated to drive the Sₙ2 reaction to completion.

  • Upon completion, the reaction is carefully quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the ether.

Williamson_Ether_Synthesis Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻ Na⁺) Alcohol->Alkoxide Deprotonation NaH This compound (NaH) H2 Hydrogen Gas (H₂) Alkoxide->H2 Byproduct Ether Ether (R-O-R') Alkoxide->Ether Sₙ2 Attack AlkylHalide Alkyl Halide (R'-X) NaX Sodium Halide (NaX) Ether->NaX Byproduct

Williamson Ether Synthesis Workflow

Claisen and Dieckmann Condensations

This compound is a preferred base for Claisen and Dieckmann condensations, which are fundamental reactions for the formation of β-keto esters. The Claisen condensation is an intermolecular reaction between two esters, while the Dieckmann condensation is an intramolecular version that forms cyclic β-keto esters.

Experimental Protocol: Claisen Condensation

Objective: To synthesize a β-keto ester from two ester molecules.

Materials:

  • Ester (with α-hydrogens)

  • This compound (NaH)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Inert atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, add this compound to the anhydrous solvent.

  • Slowly add the ester to the stirred suspension.

  • The reaction mixture is typically heated to facilitate the condensation.

  • After the reaction is complete, the mixture is cooled and then quenched with an acidic workup to protonate the resulting enolate.

  • The β-keto ester product is isolated via extraction and purified.

Claisen_Condensation Ester1 Ester (1 eq.) with α-H Enolate Ester Enolate Ester1->Enolate Deprotonation NaH This compound (NaH) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Ester2 Ester (1 eq.) BetaKetoEster_Enolate β-Keto Ester Enolate Tetrahedral_Intermediate->BetaKetoEster_Enolate Elimination of Alkoxide BetaKetoEster β-Keto Ester BetaKetoEster_Enolate->BetaKetoEster Protonation AcidWorkup Acidic Workup (H₃O⁺)

Claisen Condensation Mechanism

Synthesis of Quinoxaline Analogs

In medicinal chemistry, this compound is utilized in the synthesis of various heterocyclic compounds. For instance, it can be employed in the N-alkylation of aminoquinoxalines, which are scaffolds for compounds with potential therapeutic applications.

Experimental Protocol: Synthesis of Straight-Chain 2-Aminoquinoxaline Analogs [1]

Objective: To synthesize N-alkylated 2-aminoquinoxalines.

Materials:

  • 2-aminoquinoxaline

  • This compound (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF)

  • Iodoalkane

  • Dry ice

Procedure:

  • In a round-bottom flask, react 2-aminoquinoxaline (0.689 mmol) with this compound (1.032 mmol) in THF on a dry ice bath for five minutes.

  • Add the iodoalkane (1.032 mmol) to the reaction mixture.

  • Stir the reaction for 24 hours at room temperature.

  • Quench the reaction by adding cold water.

  • Extract the product with ethyl acetate (B1210297) and wash with brine (2x).

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Quinoxaline_Synthesis Aminoquinoxaline 2-Aminoquinoxaline Anion Quinoxaline Anion Aminoquinoxaline->Anion Deprotonation NaH This compound (NaH) Product N-Alkylated 2-Aminoquinoxaline Anion->Product N-Alkylation Iodoalkane Iodoalkane (R-I)

Synthesis of Quinoxaline Analogs

Safety and Handling

This compound is a highly reactive and pyrophoric compound that requires careful handling in an inert atmosphere to prevent dangerous reactions with water or air.[8] It is typically supplied as a 60% dispersion in mineral oil to enhance safety during handling and weighing.[8]

Key Safety Precautions:

  • Always handle this compound in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

  • Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and compatible gloves (e.g., nitrile or neoprene).[8]

  • Keep away from water and other protic sources.

  • Quench excess this compound carefully with a high-boiling point alcohol like isopropanol, followed by ethanol (B145695) or methanol, and finally, water, all while cooling the reaction vessel.[8]

  • In case of fire, use a Class D fire extinguisher, sand, or dry ground limestone. DO NOT USE WATER.

References

The Discovery and Enduring Utility of Sodium Hydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hydride (NaH), a simple saline hydride, has carved an indispensable role in the landscape of modern chemistry. From its initial discovery in the early 20th century to its current widespread use as a powerful base in organic synthesis and materials science, the journey of this compound is one of scientific curiosity and industrial innovation. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this compound. It includes a compilation of quantitative data, detailed experimental protocols for seminal synthetic methods, and visualizations of its historical timeline and key chemical transformations, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.

A Historical Journey: The Discovery and Development of this compound

The story of this compound begins with early observations of interactions between alkali metals and hydrogen gas. In the early 19th century, pioneering chemists Sir Humphry Davy and Joseph Louis Gay-Lussac reported the absorption of hydrogen by heated alkali metals. However, it was not until 1903 that the definitive synthesis and characterization of this compound were described.

Alfred Holt, in a paper presented to the Chemical Society titled "Some Properties of this compound," detailed the direct reaction of molten sodium with purified hydrogen gas to form a stable, salt-like compound.[1] This seminal work laid the foundation for understanding the fundamental nature of ionic hydrides.

Early industrial production methods in the 20th century focused on improving the efficiency and safety of the direct combination of sodium and hydrogen. Patents by Freudenberg and Kloepfer, as well as by Hansley, describe processes that utilized inert solid materials or dispersing agents to manage the exothermic reaction and prevent the solid this compound product from coating and deactivating the molten sodium surface. These innovations were crucial for transitioning this compound from a laboratory curiosity to a commercially available reagent.

The timeline below highlights key milestones in the discovery and development of this compound:

Sodium_Hydride_Discovery_Timeline cluster_19th_Century 19th Century cluster_20th_Century 20th Century Davy_GayLussac Early 1800s: Davy & Gay-Lussac Observe hydrogen absorption by alkali metals Holt 1903: Alfred Holt Synthesizes and characterizes this compound Davy_GayLussac->Holt Foundational Observations Industrial_Production Early-Mid 20th Century: Industrial Production Development of safer and more efficient synthesis methods Holt->Industrial_Production Enables Large-Scale Availability Organic_Synthesis Mid 20th Century - Present: Widespread Use Becomes a key reagent in organic synthesis Industrial_Production->Organic_Synthesis Facilitates Broad Application

Figure 1: A timeline of key events in the history of this compound.

Synthesis of this compound: From Early Methods to Modern Techniques

The synthesis of this compound has evolved significantly since its discovery, with various methods developed to control the reaction and improve the purity and handling of the final product. The most common approach remains the direct reaction of sodium metal with hydrogen gas at elevated temperatures.

2.1. Direct Combination of Sodium and Hydrogen

This foundational method involves the reaction of molten sodium with hydrogen gas. The reaction is typically carried out at temperatures between 250 and 300°C.[2][3]

Reaction: 2Na(l) + H₂(g) → 2NaH(s)

To overcome the issue of the solid product coating the molten sodium, several techniques have been developed:

  • Use of a Stirred Dispersion: Industrially, this compound is often prepared by dispersing molten sodium in an inert high-boiling solvent, such as mineral oil, and then introducing hydrogen gas with vigorous stirring.[2][3] This maintains a high surface area of sodium for reaction.

  • Catalysis: The reaction rate can be increased by the use of catalysts such as anthracene (B1667546).[4]

  • High-Temperature Synthesis: The reaction can also be carried out at higher temperatures, around 700-750°C, where the sodium is in a vapor state.[3]

2.2. Mechanochemical Synthesis

A more recent development is the use of ball milling to synthesize this compound at or near room temperature. This technique involves the mechanical milling of sodium metal in the presence of hydrogen gas, often with a process control agent like pre-existing this compound to prevent cold welding of the sodium particles.[5]

Quantitative Data on Synthesis Methods

The following table summarizes key quantitative data for various this compound synthesis methods.

Synthesis MethodTemperature (°C)Pressure (atm)Catalyst/SolventYield (%)Reference(s)
Direct Combination (Molten)250 - 300AtmosphericMineral OilHigh[2][3]
Direct Combination (Vapor)700 - 750Not specifiedNoneNot specified[3]
Direct Combination (in THF)250 - 3507 - 35THF98
Catalytic Synthesis250 - 300Not specifiedAnthraceneNot specified[4]
Mechanochemical (Ball Milling)Room Temperature50 bar H₂NaH (process control agent)Quantitative[5]

Experimental Protocols

3.1. Historical Synthesis: Direct Reaction of Sodium and Hydrogen (Based on early descriptions)

Disclaimer: This protocol is for historical and informational purposes only and should not be attempted without a thorough safety review and appropriate expertise and equipment.

Objective: To synthesize this compound by the direct reaction of molten sodium with hydrogen gas.

Materials:

  • Sodium metal

  • Hydrogen gas (high purity, dry)

  • Porcelain or steel boat

  • Hard glass or quartz reaction tube

  • Furnace capable of reaching at least 400°C

  • Gas purification train (e.g., for drying hydrogen)

Procedure:

  • Freshly cut sodium metal is placed into a clean, dry porcelain or steel boat.

  • The boat is placed inside a horizontal hard glass or quartz reaction tube.

  • The reaction tube is purged with a stream of dry, inert gas (e.g., argon) to remove air.

  • A slow stream of purified, dry hydrogen gas is then introduced into the reaction tube.

  • The section of the tube containing the boat is gradually heated using a furnace to above the melting point of sodium (97.8°C) and then to the reaction temperature, typically around 350-400°C.

  • The reaction is allowed to proceed as the molten sodium reacts with the hydrogen gas to form a white solid, this compound.

  • Once the reaction is complete (indicated by the cessation of hydrogen uptake), the furnace is turned off, and the reaction tube is allowed to cool to room temperature under a continued slow stream of hydrogen.

  • Once cool, the system is purged with an inert gas before the product is carefully removed and stored under an inert atmosphere or in mineral oil.

3.2. Modern Laboratory Synthesis: Preparation of a this compound Dispersion in Mineral Oil

Disclaimer: This procedure involves hazardous materials and should only be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions.

Objective: To prepare a dispersion of this compound in mineral oil.

Materials:

  • Sodium metal

  • High-purity, dry hydrogen gas

  • Anhydrous mineral oil (high-boiling)

  • Anthracene (optional, as a catalyst)

  • A three-necked, round-bottom flask equipped with a high-speed mechanical stirrer, a gas inlet, and a reflux condenser with a gas outlet.

  • Heating mantle

  • Inert gas supply (e.g., argon or nitrogen)

Procedure:

  • The reaction flask is thoroughly dried and assembled while hot. It is then allowed to cool under a stream of inert gas.

  • Anhydrous mineral oil is added to the flask.

  • Sodium metal, with its oxide layer carefully removed, is cut into small pieces and added to the mineral oil under a positive pressure of inert gas.

  • If used, a catalytic amount of anthracene is added.

  • The mixture is heated to above the melting point of sodium while stirring to create a fine dispersion of molten sodium in the mineral oil.

  • Once a stable dispersion is achieved, the inert gas flow is stopped, and a slow, steady stream of dry hydrogen gas is introduced through the gas inlet, bubbling through the stirred dispersion.

  • The temperature is raised to 250-300°C to initiate the reaction. The reaction is exothermic and may require cooling to maintain a stable temperature.[4]

  • The reaction is monitored by the uptake of hydrogen. When hydrogen uptake ceases, the reaction is complete.

  • The hydrogen flow is stopped, and the mixture is allowed to cool to room temperature under an inert atmosphere.

  • The resulting greyish suspension of this compound in mineral oil can be used directly for subsequent reactions or the this compound can be isolated by washing with a dry, inert solvent like pentane (B18724) or hexane.[6]

Key Chemical Reactions and Applications

This compound's utility stems from its powerful basicity and its role as a source of the hydride ion (H⁻). It is a non-nucleophilic base, meaning it is less likely to participate in unwanted side reactions compared to other strong bases.

4.1. Deprotonation Reactions

This compound is widely used to deprotonate a variety of weak Brønsted acids, including alcohols, phenols, thiols, and carbon acids like esters and ketones. This generates the corresponding sodium salts (alkoxides, enolates, etc.), which are potent nucleophiles in organic synthesis.

Sodium_Hydride_Deprotonation cluster_reactants cluster_products Substrate R-XH (e.g., Alcohol, Ester) Anion R-X⁻Na⁺ (e.g., Alkoxide, Enolate) Substrate->Anion Deprotonation NaH NaH H2 H₂(g) NaH->H2 Reaction

Figure 2: General deprotonation reaction using this compound.

4.2. Condensation Reactions

The enolates generated by deprotonation with this compound are key intermediates in several important carbon-carbon bond-forming reactions, including:

  • Claisen Condensation: The condensation of two ester molecules.

  • Dieckmann Condensation: An intramolecular version of the Claisen condensation that forms cyclic β-keto esters.

  • Stobbe Condensation: A condensation reaction between a ketone or aldehyde and a succinic ester.

  • Darzens Condensation: The reaction of a ketone or aldehyde with an α-haloester to form an α,β-epoxy ester.

4.3. Other Important Applications

  • Synthesis of other hydrides: this compound is a precursor for the synthesis of other important hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3]

  • Reducing Agent: While primarily used as a base, this compound can also act as a reducing agent in certain reactions, for example, in the reduction of silicon-silicon and sulfur-sulfur bonds.[2]

  • Hydrogen Storage: Due to its high hydrogen content by weight, this compound has been investigated as a potential material for hydrogen storage.[2]

The following diagram illustrates the central role of this compound in several key synthetic transformations:

Sodium_Hydride_Reactions cluster_Deprotonation Deprotonation cluster_Intermediates Reactive Intermediates cluster_Applications Applications NaH This compound (NaH) Alcohols Alcohols (R-OH) NaH->Alcohols Esters Esters (RCOOR') NaH->Esters Ketones Ketones (R-CO-R') NaH->Ketones NaBH4_Synthesis Synthesis of NaBH₄ NaH->NaBH4_Synthesis precursor for Alkoxides Alkoxides (R-O⁻Na⁺) Alcohols->Alkoxides forms Enolates Enolates Esters->Enolates forms Ketones->Enolates forms Williamson_Ether_Synthesis Williamson Ether Synthesis Alkoxides->Williamson_Ether_Synthesis Claisen_Condensation Claisen Condensation Enolates->Claisen_Condensation Dieckmann_Condensation Dieckmann Condensation Enolates->Dieckmann_Condensation

Figure 3: Key reaction pathways involving this compound.

Conclusion

From its discovery over a century ago, this compound has become a cornerstone of synthetic chemistry. Its powerful and non-nucleophilic basicity has made it an invaluable tool for the construction of complex organic molecules, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The continued development of safer and more efficient methods for its synthesis and handling ensures that this compound will remain a vital reagent for chemists for the foreseeable future. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for both seasoned researchers and those new to the field.

References

Theoretical Underpinnings of Inverse Sodium Hydride: A High-Energy Isomer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Conventional sodium hydride (NaH) is a well-established saline hydride, characterized by an ionic bond between a sodium cation (Na+) and a hydride anion (H-).[1][2][3] However, theoretical and experimental studies have explored a fascinating and high-energy counterpart known as "inverse this compound," where the polarity is reversed, featuring a hydride cation (H+) and a sodium anion (Na-), also known as a sodide.[1][4] This arrangement represents a significant departure from fundamental concepts of electronegativity and results in a metastable species with a considerably higher energy content due to the net displacement of two electrons from hydrogen to sodium.[1]

The inherent instability of the H+ and Na- ion pair necessitates stabilization strategies to enable its study and potential application.[5][6] Experimental success has been achieved through the encapsulation of the H+ ion within a cage-like molecule, such as [3^6]adamanzane, which kinetically shields it from the highly reactive Na- anion.[4][7] Theoretical investigations have complemented these experimental findings by exploring the metastability of unprotected or minimally protected inverse this compound analogues, providing crucial insights into their electronic structure, stability, and the factors governing their existence.[5][8]

This technical guide delves into the core theoretical studies of inverse this compound, presenting quantitative data, detailing computational methodologies, and visualizing key concepts to provide a comprehensive resource for researchers in chemistry and drug development.

Electronic Structure and Stability

The concept of inverse this compound challenges the conventional understanding of the electronic structure of simple hydrides. The reversal of polarity from the stable Na+H- configuration to the high-energy Na-H+ state is the defining characteristic of this exotic species.

Comparison of Normal and Inverse this compound

The fundamental difference between normal and inverse this compound lies in the distribution of electrons and the resulting electrostatic charges on the sodium and hydrogen atoms.

G cluster_0 Normal this compound (NaH) cluster_1 Inverse this compound Na_plus Na+ H_minus H- Na_plus->H_minus Ionic Bond Na_minus Na- H_plus H+ Na_minus->H_plus High-Energy Ionic Interaction

Figure 1: Comparison of Normal and Inverse this compound
Stabilization of Inverse this compound

The high-energy nature of the inverse this compound ion pair necessitates a stabilization mechanism to prevent immediate charge transfer and dissociation. Experimental approaches have successfully utilized bulky molecular cages to encapsulate the proton, thereby creating a kinetic barrier to its reaction with the sodide anion.

G cluster_0 Unstable Inverse Ion Pair cluster_1 Stabilized Inverse this compound Na_minus_unstable Na- H_plus_unstable H+ Na_minus_unstable->H_plus_unstable Immediate Reaction Na_minus_stable Na- Cage Adamanzane Cage Na_minus_stable->Cage Kinetic Stability H_plus_caged H+ Cage->H_plus_caged Encapsulation

Figure 2: Stabilization of Inverse this compound via Encapsulation

Theoretical Studies of an Unprotected Analogue: (Me)3N-H+...Na-

To understand the intrinsic stability of the inverse this compound concept without the influence of a complex cage, theoretical studies have focused on a model system: the ion pair formed between a protonated trimethylamine (B31210) ((Me)3N-H+) and a sodium anion (Na-).[5][8] These studies have been instrumental in determining the potential for metastability of such a high-energy species.

Quantitative Data

Computational studies have provided valuable quantitative data on the energetics and structure of the (Me)3N-H+...Na- ion pair and its dissociation pathway. The following table summarizes key findings from theoretical calculations.

ParameterSpeciesValueReference
Relative Energy (Me)3N + NaH0 cm-1 (Reference)[5]
(Me)3N-H+•••Na- (Metastable Ion Pair)~14,000 cm-1[5]
Transition State for Dissociation~14,700 cm-1[5]
Barrier to Dissociation (Me)3N-H+•••Na- → (Me)3N + NaH~700 cm-1[5]
First Hyperpolarizability (β₀) (Me)₃NH⁺Na⁻7.357 x 10³ au[9]
AdzH⁺Na⁻5.7675 x 10⁴ au[9]
Potential Energy Profile

The metastability of the (Me)3N-H+...Na- ion pair is best illustrated by a potential energy profile, which shows a local energy minimum for the ion pair and a small energy barrier to its dissociation into trimethylamine and conventional this compound.

G start (Me)3N + NaH metastable (Me)3N-H+...Na- transition Transition State p1 p2 p1->p2 ΔE ≈ 14000 cm⁻¹ p3 p2->p3 Barrier ≈ 700 cm⁻¹ p4 p3->p4 origin x_axis Reaction Coordinate origin->x_axis y_axis Potential Energy origin->y_axis

Figure 3: Potential Energy Profile for the (Me)3N-H+...Na- System

Computational Methodologies

The theoretical investigation of inverse this compound relies on sophisticated computational chemistry techniques to accurately model its electronic structure and predict its properties.

Ab Initio and Density Functional Theory Calculations

The primary methods employed in these studies are high-level ab initio calculations and density functional theory (DFT).

  • Ab Initio Methods : These methods are based on first principles and do not rely on empirical parameters. For the study of inverse this compound, the following have been utilized:

    • Møller-Plesset Perturbation Theory (MP2) : This method is used for geometry optimizations and frequency calculations, providing a good balance between accuracy and computational cost.[5]

    • Coupled-Cluster Theory with Single, Double, and Perturbative Triple Excitations (CCSD(T)) : This is considered a "gold standard" in quantum chemistry for its high accuracy in calculating single-point energies.[5]

  • Density Functional Theory (DFT) : DFT methods are often used to study the nonlinear optical properties of these systems due to their computational efficiency.[9]

Basis Sets

The choice of basis set is crucial for obtaining accurate results. For inverse this compound and its analogues, augmented correlation-consistent basis sets , such as aug-cc-pVDZ , are employed.[5] These basis sets are designed to accurately describe the electronic structure of both neutral and anionic species.

Solvation Models

The stability of the inverse this compound ion pair is highly dependent on its environment. To model the effect of a solvent, the Polarizable Continuum Model (PCM) is used.[5] This model treats the solvent as a continuous dielectric medium, allowing for the calculation of solute-solvent interactions. Theoretical studies have shown that the metastable ion pair is favored in solvents with low dielectric constants.[5]

Experimental Protocol: A Computational Workflow

The following workflow outlines the typical computational protocol for the theoretical study of an inverse this compound analogue.

G start Define the Molecular System ((Me)3N-H+...Na-) geom_opt Geometry Optimization (MP2/aug-cc-pVDZ) start->geom_opt freq_calc Frequency Calculation (MP2/aug-cc-pVDZ) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (CCSD(T)/aug-cc-pVDZ) geom_opt->energy_calc verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min verify_ts Verify Transition State (One imaginary frequency) freq_calc->verify_ts ts_search Transition State Search verify_min->ts_search ts_search->freq_calc verify_ts->energy_calc solvation Incorporate Solvent Effects (PCM) energy_calc->solvation properties Calculate Properties (e.g., NLO with DFT) solvation->properties

Figure 4: Computational Workflow for Theoretical Studies

Potential Applications and Future Directions

The high-energy nature of inverse this compound makes it a molecule of significant fundamental interest. While practical applications are still speculative, the unique electronic structure suggests potential in areas such as:

  • High-Energy Density Materials : The large energy difference between the inverse and normal forms of this compound could theoretically be harnessed.

  • Nonlinear Optics : The calculated large first hyperpolarizability of inverse this compound complexes suggests potential for applications in nonlinear optical materials.[9]

Future theoretical and experimental work will likely focus on the design of more stable inverse hydride systems, potentially through the use of different cations, encapsulating agents, and solvent environments. Further exploration of the solid-state properties and reactivity of these fascinating compounds will also be a key area of research.

Conclusion

The theoretical study of inverse this compound has provided a fascinating glimpse into a class of high-energy molecules that challenge conventional chemical principles. Through the use of advanced computational techniques, researchers have been able to characterize the electronic structure, stability, and potential energy landscape of these exotic species. The synergy between theoretical predictions and experimental synthesis continues to drive progress in this exciting field, opening up new avenues for the design of novel materials with unique properties.

References

An In-depth Technical Guide to Sodium Hydride: Properties, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium hydride (NaH), a pivotal yet highly reactive reagent in modern chemistry. This document consolidates critical data on its chemical identifiers, physical properties, and safety protocols. It further delves into its significant applications, particularly within organic synthesis and drug development, supported by detailed experimental methodologies and reaction pathways.

Core Identifiers and Chemical Properties

This compound is a saline hydride composed of sodium cations (Na⁺) and hydride anions (H⁻)[1]. It is a powerful, non-nucleophilic base used extensively in organic chemistry. Below is a summary of its key identifiers and properties.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 7646-69-7[1][2][3][4][5][6][7]
EC Number 231-587-3[1][2][3][5]
UN Number 1427[2][8][9][10][11]
PubChem CID 24758[1][12]
InChI InChI=1S/Na.H/q+1;-1[1][4][12]
InChIKey BZKBCQXYZZXSCO-UHFFFAOYSA-N[1][4][12]
SMILES [H-].[Na+][1][12]
Molecular Formula HNa[2][4][5][6][12]
Molecular Weight 23.998 g/mol [1][12]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to grayish crystalline solid; often supplied as a dispersion in mineral oil[1][2]
Density 1.39 g/cm³[1]
Melting Point 800 °C (decomposes)[2][4][6]
Solubility Insoluble in all solvents; reacts violently with water[1][6]
Crystal Structure Face-centered cubic (NaCl structure)[1]

Applications in Organic Synthesis

This compound's primary utility lies in its function as a strong base for the deprotonation of a wide range of organic compounds, including alcohols, phenols, amides, and carbon acids. Its insolubility requires reactions to occur at the solid-liquid interface, which can sometimes be advantageous in controlling reactivity.

Key Reactions and Methodologies

1. Deprotonation of Alcohols: A common application is the formation of alkoxides, which are versatile nucleophiles in Williamson ether synthesis and other substitution reactions.

  • Experimental Protocol: Synthesis of Sodium Ethoxide

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (60% dispersion in mineral oil, 1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of absolute ethanol (B145695) (1.0 eq) in anhydrous THF to the stirred suspension.

    • Hydrogen gas will evolve, and the reaction mixture will become a clear solution upon completion.

    • The resulting solution of sodium ethoxide can be used directly for subsequent reactions.

2. Enolate Formation: this compound is effective in deprotonating ketones, esters, and other carbonyl compounds to form enolates, which are key intermediates in carbon-carbon bond-forming reactions like alkylations and condensations.

  • Experimental Protocol: Alkylation of Diethyl Malonate

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place a 60% dispersion of this compound (1.1 eq) in mineral oil.

    • Wash the this compound with anhydrous hexane (B92381) to remove the mineral oil and decant the hexane.

    • Add anhydrous dimethylformamide (DMF) to the flask.

    • Add diethyl malonate (1.0 eq) dropwise to the stirred suspension at room temperature.

    • After the evolution of hydrogen ceases, add an alkyl halide (e.g., iodoethane, 1.0 eq) dropwise.

    • Heat the reaction mixture to 50 °C for 2-3 hours.

    • After cooling, quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and purify by distillation.

Logical Workflow for a Deprotonation Reaction

The following diagram illustrates the general workflow for utilizing this compound as a base in a synthetic transformation.

Deprotonation_Workflow reagents Prepare Reactants (Substrate, NaH, Anhydrous Solvent) setup Assemble Reaction Under Inert Atmosphere reagents->setup 1. reaction Controlled Addition of Substrate to NaH Suspension setup->reaction 2. workup Quench Reaction (e.g., with water or acid) reaction->workup 3. purification Product Isolation & Purification workup->purification 4.

Caption: General experimental workflow for a this compound-mediated deprotonation.

Signaling Pathways in Drug Development

While this compound itself is not directly involved in biological signaling pathways, its role in synthesizing molecules that are is critical. For instance, the synthesis of various kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other bioactive molecules often involves steps where this compound is used to create crucial bonds.

Synthetic Pathway for a Hypothetical Kinase Inhibitor

The diagram below outlines a simplified synthetic route where a key intermediate is formed using a this compound-mediated reaction.

Kinase_Inhibitor_Synthesis A Starting Material A (e.g., a substituted phenol) NaH_step Deprotonation of A with NaH in THF A->NaH_step B Starting Material B (e.g., a heterocyclic halide) SNAr_step Nucleophilic Aromatic Substitution (SNAr) B->SNAr_step C Intermediate C (Phenoxide) NaH_step->C C->SNAr_step D Key Intermediate D SNAr_step->D FinalSteps Further Synthetic Modifications D->FinalSteps Inhibitor Final Kinase Inhibitor FinalSteps->Inhibitor

Caption: Synthesis pathway for a kinase inhibitor using a NaH-mediated step.

Safety and Handling

This compound is a highly reactive and hazardous substance. It reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously[2][6][10]. It is also corrosive and can cause severe skin burns and eye damage[3][10].

Table 3: Hazard and Safety Information

Hazard ClassGHS PictogramsHazard StatementsPrecautionary Statements
Dangerous When Wet 4.3🔥, corrosiveH260: In contact with water releases flammable gases which may ignite spontaneously. H314: Causes severe skin burns and eye damage.P223: Do not allow contact with water. P231+P232: Handle and store contents under inert gas. Protect from moisture. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Protocols:

  • Always handle this compound in an inert atmosphere (e.g., a glovebox or under a stream of argon or nitrogen).

  • Use only anhydrous solvents.

  • The common 60% dispersion in mineral oil reduces the risk of pyrophoricity but requires washing with a dry, non-reactive solvent like hexane or pentane (B18724) before use if the oil will interfere with the reaction.

  • In case of fire, use a Class D fire extinguisher (e.g., powdered lime, dry sand). DO NOT USE WATER, CARBON DIOXIDE, OR FOAM.

This guide serves as a foundational resource for professionals working with this compound. By understanding its properties, applications, and the stringent safety measures required, researchers can effectively and safely leverage this powerful reagent in their synthetic endeavors.

References

Methodological & Application

Application Notes: Sodium Hydride as a Strong Base in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium hydride (NaH) is a powerful, non-nucleophilic strong base widely utilized in organic synthesis.[1][2] It is a saline hydride, composed of Na⁺ and H⁻ ions, and is typically supplied as a gray powder dispersed in mineral oil (commonly 60% w/w) to ensure safer handling.[3][4] Its primary role is to deprotonate a vast range of Brønsted acids, including those with O-H, N-H, S-H, and acidic C-H bonds.[5][6] The key advantage of using NaH is that the only byproduct of the deprotonation is hydrogen gas (H₂), which evolves from the reaction mixture, driving the acid-base equilibrium to completion.[7][8] This irreversible nature makes it highly effective for generating nucleophiles for subsequent reactions.

Physicochemical Properties

This compound's utility is a direct consequence of its distinct physical and chemical properties. It is an ionic material, insoluble in all organic solvents, meaning reactions occur at the surface of the solid.[5][6] It reacts violently with water and protic solvents, necessitating the use of anhydrous conditions and inert atmospheres (e.g., argon or nitrogen) during handling and in reactions.[3][9]

PropertyValueCitations
Chemical Formula NaH[3][5]
Molar Mass 23.998 g/mol [5]
Appearance White to pale gray solid[5][10]
Density 1.39 g/cm³[5]
Melting Point 800 °C (decomposes)[10][11]
Solubility Insoluble in organic solvents; reacts with water[3][5]
pKa of H₂ (conjugate acid) ~35[2]

Key Applications in Organic Synthesis

This compound's high basicity makes it an indispensable reagent for a variety of critical transformations in modern organic synthesis.

Deprotonation of Alcohols, Phenols, and Thiols

NaH is exceptionally effective at deprotonating alcohols, phenols, and thiols to form the corresponding sodium alkoxides, phenoxides, and thiolates.[6][12] These resulting anions are potent nucleophiles used in numerous subsequent reactions, most notably the Williamson ether synthesis.[7][13]

Logical Relationship: NaH as a Deprotonating Agent

deprotonation NaH This compound (NaH) Reaction Deprotonation NaH->Reaction Substrate Substrate (R-XH) Substrate->Reaction Intermediate Sodium Salt (R-X⁻ Na⁺) H2 Hydrogen Gas (H₂) (Byproduct) Reaction->Intermediate Forms Nucleophile Reaction->H2 Drives Reaction

Caption: General deprotonation scheme using this compound.

Williamson Ether Synthesis

This classic reaction involves the deprotonation of an alcohol by NaH to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with a primary alkyl halide to form an ether.[13][14] The use of NaH ensures complete and irreversible formation of the alkoxide, maximizing the yield of the subsequent substitution step.[7]

Quantitative Data for Williamson Ether Synthesis

AlcoholAlkylating AgentNaH (equiv)SolventTemp (°C)Time (h)Yield (%)Citations
3-Butyn-1-ol (B147353)1-(chloromethyl)-4-methoxybenzene1.01THF/DMF-8 to 2490-95[15]
IndoleBenzyl chloride1.1HMPA0 to RT8-1591-93[16]
(1S,2S)-2-methoxy-1,2-diphenylethanolbis(2-tosyloxyethyl) ether1.37THFRT571[17]
Condensation Reactions

NaH is a base of choice for promoting various condensation reactions that rely on the formation of enolates from carbonyl compounds.[5][6]

  • Claisen Condensation: Used to form β-keto esters from the reaction between two ester molecules. The use of a strong base like NaH can improve yields compared to alkoxides like sodium ethoxide.[18][19]

  • Dieckmann Condensation: An intramolecular version of the Claisen condensation that forms cyclic β-keto esters.[4][5]

  • Other Condensations: NaH is also employed in Stobbe, Darzens, and aldol-type condensation reactions.[5][6][20]

Quantitative Data for Claisen Condensation

KetoneEsterNaH (equiv)SolventConditionsYield (%)Citations
Acetophenone (B1666503) derivativeEster derivative4.0THFReflux, 24h>80 (crude)[21]
General Ketone (39)General Ester (40)-THFCatalytic Dibenzo-18-crown-6~100[17]
Formation of Ylides

NaH is used to deprotonate sulfonium (B1226848) salts to generate sulfur ylides.[5][6] These ylides are key reagents in reactions like the Johnson–Corey–Chaykovsky reaction, which is used to synthesize epoxides from ketones or aldehydes.[4][5]

Experimental Protocols

Safety Preamble: this compound reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[9] All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen).[3][9] Personal protective equipment (flame-retardant lab coat, safety goggles, appropriate gloves) is mandatory.[9][22] Work should be conducted in a chemical fume hood, away from water sources.[23]

Workflow: Typical Reaction using this compound

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Assemble (under inert gas) B Add Anhydrous Solvent (e.g., THF, DMF) A->B C Add Substrate(s) B->C D Weigh & Add NaH (portion-wise) C->D E Stir at appropriate temperature D->E F Cool Reaction Mixture (e.g., 0°C) E->F G Quench Carefully (e.g., add Methanol (B129727), sat. NH₄Cl) F->G H Aqueous Workup (Extraction) G->H I Purification (e.g., Chromatography) H->I

Caption: Standard experimental workflow for NaH-mediated reactions.

Protocol 1: General Deprotonation of an Alcohol and Williamson Ether Synthesis

This protocol is adapted from the synthesis of 1-((but-3-yn-1-yloxy)methyl)-4-methoxybenzene.[15]

Materials:

  • 3-Butyn-1-ol (1.0 equiv)

  • 1-(chloromethyl)-4-methoxybenzene (1.1 equiv)

  • This compound (NaH), 60% dispersion in mineral oil (1.01 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: Equip a dry, three-necked round-bottomed flask with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • Solvent Addition: Charge the flask with anhydrous THF and anhydrous DMF (1:1 mixture). Cool the flask to -10 °C using an ice-brine bath.

  • Reagent Addition: Add 3-butyn-1-ol (1.0 equiv) and 1-(chloromethyl)-4-methoxybenzene (1.1 equiv) to the cooled solvent via syringe.

  • Base Addition: Carefully weigh the NaH dispersion and add it to the stirred reaction mixture in one portion. Vigorous bubbling (H₂ evolution) and a slight exotherm will be observed.

  • Reaction: Maintain the reaction mixture at approximately -8 °C for 1 hour, then replace the cooling bath with an ice-water bath (internal temperature ~2 °C) and stir for an additional 3 hours.

  • Quenching: Once the reaction is complete (monitored by TLC), slowly pour the reaction mixture into a beaker containing stirred, ice-cold saturated aqueous NH₄Cl solution to quench the excess NaH.

  • Workup: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography to yield the desired ether.

Protocol 2: Claisen Condensation

This protocol is adapted from a procedure for the synthesis of 2-(2-phenylethyl)chromone (B1200894) precursors.[21]

Materials:

  • Substituted Acetophenone (1.0 equiv)

  • Ester (1.5 equiv)

  • This compound (NaH), 60% dispersion in mineral oil (4.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: In a dry, inert atmosphere flask equipped with a reflux condenser and magnetic stir bar, add this compound (4.0 equiv).

  • Enolate Formation: Add anhydrous THF to create a slurry. Heat the slurry to reflux.

  • Substrate Addition: Dissolve the acetophenone (1.0 equiv) in anhydrous THF and add it dropwise to the refluxing NaH slurry over 10 minutes. Allow the mixture to reflux for an additional hour to ensure complete enolate formation.

  • Electrophile Addition: Cool the solution to room temperature. Add the ester (1.5 equiv) dropwise over 15 minutes.

  • Reaction: Stir the resulting solution at room temperature for 24 hours.

  • Quenching: Carefully pour the reaction mixture over a saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude β-diketone product, which can be used in subsequent steps.

Safety and Handling

  • Reactivity: NaH is highly reactive and pyrophoric in air, especially the pure, oil-free solid.[3][10] It reacts violently with water and other protic sources to produce flammable H₂ gas.[3]

  • Storage: Store NaH in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from water and moisture.[22][24]

  • Handling: Always handle NaH in an inert atmosphere glovebox or for brief periods under a positive flow of inert gas.[9] Use non-sparking tools.[24] The mineral oil from the dispersion can be washed away with a hydrocarbon solvent like hexane, but this increases its pyrophoricity.[9]

  • Spills: In case of a spill, do NOT use water.[25] Cover the spill with dry sand, dry lime, or soda ash and place it in a covered container for disposal.[24]

  • Disposal: Unreacted NaH must be quenched carefully. This is typically done by slowly adding a proton source like isopropanol (B130326) or methanol to a cooled, diluted suspension of the NaH in an inert solvent like THF, followed by the slow addition of water.

Scope of this compound as a Base

scope cluster_substrates Protic Substrates cluster_products Generated Nucleophiles / Anions NaH NaH Alcohol Alcohols (R-OH) NaH->Alcohol Phenol Phenols (Ar-OH) NaH->Phenol Thiol Thiols (R-SH) NaH->Thiol Amine Amines (R₂N-H) NaH->Amine CarbonAcid Carbon Acids (e.g., RCOCH₂COR') NaH->CarbonAcid TerminalAlkyne Terminal Alkynes (R-C≡C-H) NaH->TerminalAlkyne Alkoxide Alkoxides (R-O⁻) Alcohol->Alkoxide Phenoxide Phenoxides (Ar-O⁻) Phenol->Phenoxide Thiolate Thiolates (R-S⁻) Thiol->Thiolate Amide Amides (R₂N⁻) Amine->Amide Enolate Enolates CarbonAcid->Enolate Acetylide Acetylides (R-C≡C⁻) TerminalAlkyne->Acetylide

Caption: Scope of NaH in deprotonating various functional groups.

References

Application Notes and Protocols: Sodium Hydride for Deprotonation of Alcohols and Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydride (NaH) is a powerful, non-nucleophilic strong base widely utilized in organic synthesis for the deprotonation of a variety of Brønsted acids, including alcohols and phenols.[1][2] As a salt-like hydride, it is composed of Na⁺ and H⁻ ions.[2] Its reaction with an alcohol (R-OH) or a phenol (B47542) (Ar-OH) is an irreversible acid-base reaction that quantitatively generates the corresponding sodium alkoxide (R-O⁻Na⁺) or sodium phenoxide (Ar-O⁻Na⁺) and hydrogen gas (H₂).[1][3][4] The evolution of gaseous H₂ drives the reaction to completion, making NaH an exceptionally effective reagent for this transformation.[1] The resulting alkoxides and phenoxides are potent nucleophiles, commonly used in subsequent reactions such as the Williamson ether synthesis, acylation, and various condensation reactions.[1][2]

Safety Precautions

This compound is a hazardous material that requires careful handling. It is highly reactive and can ignite spontaneously in air, especially when finely divided.[2]

  • Reactivity with Water: NaH reacts violently with water, releasing flammable hydrogen gas, which can be ignited by the heat of the reaction.[2][5][6][7] All glassware and solvents must be scrupulously dried before use.

  • Handling: Operations involving this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[7][8] Commercially, NaH is often supplied as a 60% dispersion in mineral oil, which mitigates its pyrophoric nature and allows for safer handling in air for brief periods.[7][9] The mineral oil can be removed by washing with a dry, non-reactive solvent like hexane (B92381) or pentane.[7][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, flame-resistant lab coat, and nitrile or neoprene gloves.[8][11]

  • Quenching and Disposal: Excess this compound must be quenched carefully. This is typically done by the slow, controlled addition of a less reactive alcohol, such as isopropanol (B130326) or ethanol, at a low temperature (e.g., 0 °C), followed by the cautious addition of water to hydrolyze the resulting alkoxides.[7][12] Spills should be covered with dry sand, ground limestone, or a Class D fire extinguisher should be used for fires. DO NOT use water or carbon dioxide extinguishers .[8][11]

Reaction Mechanism and Energetics

The deprotonation of an alcohol or phenol by this compound is a straightforward acid-base reaction. The hydride anion (H⁻) acts as the base, abstracting the acidic proton from the hydroxyl group.

General Reaction: R-OH + NaH → R-O⁻Na⁺ + H₂(g)

The pKa of most alcohols is in the range of 16-18, while phenols are more acidic with pKa values around 10.[13] The conjugate acid of the hydride ion is molecular hydrogen (H₂), which has an extremely high pKa of approximately 35.[13] This large difference in acidity ensures that the equilibrium lies far to the right, making the deprotonation essentially irreversible.

Caption: General mechanism of alcohol/phenol deprotonation by this compound.
Data Presentation: Acidity of Alcohols and Phenols

The feasibility of deprotonation with this compound is directly related to the acidity (pKa) of the substrate. The following table provides pKa values for a range of common alcohols and phenols, which is crucial for assessing reaction viability.

Compound ClassSubstratepKa (in water)pKa (in DMSO)
Water H₂O15.7[13]31.4[14]
Primary Alcohols Methanol15.5[15]29.0[14]
Ethanol15.5[15]29.8[14]
2,2,2-Trifluoroethanol12.423.5[14]
Secondary Alcohols Isopropanol17.130.3[14]
Tertiary Alcohols tert-Butanol18.032.2[14]
Phenols Phenol9.98[15]18.0[14]
p-Cresol10.26[15]18.9[14]
p-Nitrophenol7.1510.8[14]

Note: pKa values can vary depending on the solvent used for measurement. DMSO values are often considered more relevant for reactions in aprotic polar solvents.

Experimental Protocols

Protocol 1: General Procedure for the Deprotonation of an Alcohol

This protocol describes a general method for generating a sodium alkoxide from a primary or secondary alcohol using a 60% dispersion of this compound in mineral oil.

Reagents and Equipment:

  • Alcohol (e.g., Benzyl alcohol)

  • This compound (60% dispersion in mineral oil)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))[1]

  • Anhydrous Hexane (for washing)

  • Round-bottom flask, three-necked

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Septa

  • Syringes and needles

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a septum. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.

  • Washing NaH (Optional but Recommended): In the reaction flask, weigh the required amount of NaH dispersion (typically 1.1-1.5 equivalents). Under a stream of inert gas, add anhydrous hexane via syringe to wash the mineral oil.[7][10] Stir the suspension for 5-10 minutes, then stop stirring and allow the grey NaH powder to settle. Carefully remove the hexane supernatant with a syringe or cannula.[7] Repeat this washing procedure 2-3 times. Dry the remaining NaH powder under a gentle stream of inert gas or light vacuum.[10]

  • Solvent Addition: Add the desired volume of anhydrous solvent (e.g., THF) to the flask containing the washed NaH.

  • Alcohol Addition: Cool the stirred NaH suspension to 0 °C using an ice-water bath. Dissolve the alcohol in a small amount of the anhydrous solvent and add it dropwise to the NaH suspension via a syringe or dropping funnel. Caution: Hydrogen gas evolution will occur, potentially causing foaming.[9] The rate of addition should be controlled to manage the effervescence.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.[16] The reaction is considered complete when hydrogen gas evolution ceases.[1] This can be monitored by observing the bubbler.

  • Use in Subsequent Steps: The resulting alkoxide solution/suspension is now ready for the addition of an electrophile (e.g., an alkyl halide for ether synthesis).[1]

  • Work-up and Quenching: After the subsequent reaction is complete, the reaction mixture must be quenched. Cool the flask to 0 °C and slowly add a proton source. Typically, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is used, or for excess NaH, isopropanol is added first, followed by water.[12]

Experimental Workflow Visualization

The following diagram outlines the key steps in a typical deprotonation experiment using this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_followup Follow-up / Work-up setup 1. Assemble and Flame-Dry Glassware under Inert Atmosphere weigh_nah 2. Weigh NaH (60% dispersion) into Reaction Flask setup->weigh_nah wash_nah 3. Wash NaH with Anhydrous Hexane to Remove Mineral Oil weigh_nah->wash_nah dry_nah 4. Dry Washed NaH Powder wash_nah->dry_nah add_solvent 5. Add Anhydrous Solvent (e.g., THF) dry_nah->add_solvent cool_reaction 6. Cool Suspension to 0 °C add_solvent->cool_reaction add_alcohol 7. Add Alcohol Solution Dropwise (Monitor H₂ Evolution) cool_reaction->add_alcohol stir 8. Stir until H₂ Evolution Ceases add_alcohol->stir ready 9. Alkoxide is Ready for Next Reaction Step stir->ready quench 10. Quench Excess NaH and Reaction (e.g., with NH₄Cl or i-PrOH then H₂O) ready->quench After subsequent reaction

Caption: Workflow for deprotonation of an alcohol using this compound.
Important Considerations

  • Solvent Choice: While THF is common, DMF can also be used.[1] However, the combination of NaH and DMF is unstable and can lead to runaway reactions at temperatures above 35 °C.[9] Caution is also advised when using acetonitrile, as NaH can deprotonate the solvent, leading to side reactions.[17]

  • Purity of NaH: The activity of this compound can vary. For sensitive substrates or sluggish reactions, using freshly opened or properly stored NaH is recommended. Unusually active NaH can be prepared but requires specialized procedures.[7]

  • Substrate Compatibility: Ensure the alcohol or phenol substrate does not contain other acidic protons (e.g., carboxylic acids) or functional groups that could be reduced by this compound, although its reducing ability towards organic compounds is limited compared to reagents like LiAlH₄.[2][18]

References

Application Notes and Protocols: Sodium Hydride in Claisen and Dieckmann Condensations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen and Dieckmann condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis, enabling the construction of β-keto esters and cyclic β-keto esters, respectively. These structural motifs are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and natural products. The choice of base is critical to the success of these reactions, and sodium hydride (NaH), a strong, non-nucleophilic base, offers significant advantages over traditional alkoxide bases. Its high basicity ensures essentially irreversible deprotonation of the ester α-carbon, driving the reaction equilibrium towards the product and often leading to higher yields.[1] This is particularly beneficial in reactions where the product is only weakly acidic.[2] This document provides detailed application notes and experimental protocols for the use of this compound in both Claisen and Dieckmann condensations.

Reaction Mechanisms

This compound facilitates the deprotonation of an ester at the α-position to generate a highly reactive enolate nucleophile. This enolate then attacks the carbonyl carbon of a second ester molecule (in the Claisen condensation) or the other ester group within the same molecule (in the Dieckmann condensation). The resulting tetrahedral intermediate subsequently eliminates an alkoxide leaving group to form the β-keto ester product.[3][4] The final deprotonation of the product by the alkoxide generated in situ, or by unreacted this compound, is a key driving force for the reaction.[2]

Claisen Condensation Mechanism

Claisen_Condensation R1_ester R-CH2-COOR' enolate [R-CH-COOR']⁻ Na⁺ R1_ester->enolate Deprotonation NaH NaH NaH->enolate H_gas H2 ↑ intermediate Tetrahedral Intermediate enolate->intermediate Nucleophilic Attack R2_ester R-CH2-COOR' R2_ester->intermediate product β-Keto Ester R-CH2-CO-CH(R)-COOR' intermediate->product Elimination alkoxide R'O⁻ Na⁺ intermediate->alkoxide

Caption: Mechanism of the Claisen condensation using this compound.

Dieckmann Condensation Mechanism

Dieckmann_Condensation diester Diester EtOOC-(CH2)n-COOEt intramolecular_enolate Intramolecular Enolate diester->intramolecular_enolate Deprotonation NaH NaH NaH->intramolecular_enolate H_gas H2 ↑ cyclic_intermediate Cyclic Intermediate intramolecular_enolate->cyclic_intermediate Intramolecular Attack cyclic_product Cyclic β-Keto Ester cyclic_intermediate->cyclic_product Elimination alkoxide EtO⁻ Na⁺ cyclic_intermediate->alkoxide

Caption: Mechanism of the Dieckmann condensation using this compound.

Applications in Pharmaceutical and Natural Product Synthesis

The β-keto ester products of Claisen and Dieckmann condensations are versatile intermediates that can be further modified, for instance, through alkylation, hydrolysis, and decarboxylation to produce a variety of ketones.[5] These reactions are instrumental in the synthesis of complex molecules.

  • Carbocyclic and Heterocyclic Frameworks: The Dieckmann condensation is widely employed to construct five- and six-membered carbocyclic and heterocyclic rings, which are common scaffolds in natural products and medicinal chemistry.[6][7]

  • Prostaglandin Intermediates: The synthesis of prostaglandins, a class of potent lipid compounds with diverse physiological effects, often involves the construction of a five-membered ring, which can be achieved through a Dieckmann-type cyclization.[6][8]

  • Macrolide Antibiotics: The carbon backbones of some macrolide antibiotics can be synthesized using intramolecular condensation strategies like the Dieckmann condensation.[6][9]

  • Other Natural Products: These condensations have been applied to the total synthesis of various natural products, including alkaloids and terpenoids.[6] For instance, the Dieckmann condensation has been used in the synthesis of the antibiotic (R)-Reutericyclin.[10]

Quantitative Data Summary

The use of this compound can lead to high yields in both Claisen and Dieckmann condensations. The following tables summarize representative quantitative data.

Table 1: Claisen Condensation of Ketones with Esters using this compound [11]

Ketone (R1)Ester (R2)Reaction Time (h)Yield (%)
4-Me2NC6H4Me199
4-MeOC6H4Me296
4-BrC6H4Me1.581
Me4-O2NC6H4288
MesMe496
Mes4-Tol1292
MesiPr1595

Table 2: Dieckmann Condensation of Diesters using this compound

DiesterSolventTemperatureReaction Time (h)Yield (%)Reference
Diethyl AdipateToluene (B28343)Reflux2075[12]
Diethyl PimelateTolueneRefluxNot Specified72[13]
Substituted DiesterDMSOAmbientNot SpecifiedHigh[7]

Experimental Protocols

Safety Precautions for Handling this compound

This compound is a highly reactive and flammable solid that reacts violently with water, releasing hydrogen gas which can ignite spontaneously.[14][15] Strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile or neoprene gloves.[14]

  • Handling: Handle this compound under an inert atmosphere (e.g., argon or nitrogen) in a glove box whenever possible.[14] For brief handling in the air, ensure the container is flushed with inert gas before sealing.[14] Use non-sparking tools.[15]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area away from water and sources of ignition.[1][15]

  • Dispersion in Mineral Oil: this compound is often supplied as a 60% dispersion in mineral oil, which is safer to handle.[14] The mineral oil can be removed by washing with a dry, non-polar solvent like hexane (B92381) or pentane (B18724) under an inert atmosphere, followed by decantation of the solvent.

  • Quenching and Disposal: Unused this compound and reaction residues must be quenched carefully. This is typically done by slow, dropwise addition of a less reactive alcohol (e.g., isopropanol (B130326) or ethanol) to a cooled, stirred suspension of the hydride in an inert solvent (e.g., THF or toluene). After the initial vigorous reaction subsides, water can be slowly added to quench any remaining hydride. Dispose of as hazardous waste according to institutional guidelines.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Dry Glassware add_nah Add NaH to Solvent prep_glassware->add_nah prep_reagents Purify Solvents & Reagents prep_reagents->add_nah add_ester Add Ester(s) add_nah->add_ester react Heat/Stir add_ester->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (e.g., Chromatography) dry->purify

Caption: A generalized experimental workflow for condensations using this compound.

Protocol 1: Claisen Condensation using this compound[11]

Materials:

Procedure:

  • Preparation: Under an argon atmosphere, add this compound (0.05 mol) and the ester (0.05 mol) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet. Add anhydrous THF.

  • Initiation: Add a few drops of absolute ethanol to initiate the reaction. Then, add a solution of the ketone (0.025 mol) in anhydrous THF. If used, add dibenzo-18-crown-6 (0.4 mmol) in THF.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly add 10% sulfuric acid to quench the reaction and neutralize the base.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water, 5% aqueous sodium sulfate, and again with water.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude β-diketone can be purified by crystallization or column chromatography.

Protocol 2: Dieckmann Condensation using this compound[12]

Materials:

  • This compound (NaH), 60% dispersion in mineral oil (10.0 eq)

  • Diester (e.g., diethyl adipate) (1.0 eq, 22 mmol)

  • Anhydrous toluene (22 mL)

  • Anhydrous methanol (B129727) (27 mL)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Preparation: To a solution of the diester (1.0 eq) in dry toluene in a flame-dried flask under an argon atmosphere, add this compound (10.0 eq).

  • Initiation: Carefully add dry methanol to the mixture. Note: A large amount of hydrogen gas will evolve.

  • Reaction: Stir the resulting mixture at room temperature for 30 minutes, and then heat to reflux for 20 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature and then quench with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with dichloromethane.

  • Washing: Wash the combined organic extracts with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by flash column chromatography to afford the desired cyclic β-keto ester (reported yield of 75%).[12]

Note on Solvent Purification: Tetrahydrofuran (THF) for these reactions must be anhydrous. A common method for drying THF is distillation from sodium/benzophenone (B1666685) under an inert atmosphere. The deep blue or purple color of the benzophenone ketyl radical anion indicates that the solvent is dry and oxygen-free.[16] Always test for and remove peroxides from THF before distillation.[4]

References

Application Notes and Protocols for Sodium Hydride (60% Dispersion in Mineral Oil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective handling and use of sodium hydride (60% dispersion in mineral oil). This compound (NaH) is a powerful, non-nucleophilic base widely employed in organic synthesis. The dispersion in mineral oil enhances its safety profile by reducing its pyrophoric nature, making it easier to handle than pure this compound.[1]

Properties and Safety Information

This compound is a highly reactive inorganic compound that functions as a strong base and reducing agent.[2] It reacts violently with water and other protic solvents, releasing flammable hydrogen gas which can ignite spontaneously.[2][3] Therefore, all reactions involving NaH must be conducted under an inert atmosphere, such as nitrogen or argon.[3]

Table 1: Physical and Chemical Properties

PropertyValueReference
Appearance Grey to white slurry/moist powder[2]
Concentration 60% NaH in mineral oil[1]
Molecular Formula NaH[3]
Molar Mass 24.00 g/mol [2]
Melting Point 800 °C (decomposes)[2]
Density ~0.92 g/cm³ (dispersion)[2]
Solubility Reacts violently with water; insoluble in most organic solvents but reacts with alcohols and acids.[2]

Table 2: Hazard Information and Safety Precautions

HazardDescriptionPrecautionary MeasuresReference
Flammability In contact with water, releases flammable gases which may ignite spontaneously.Keep away from heat, sparks, open flames, and hot surfaces. Do not allow contact with water. Use a Class D fire extinguisher, sand, or dry chemical powder for fires. DO NOT USE WATER. [3][4]
Reactivity Reacts violently with water, acids, and strong oxidizing agents.Handle and store under an inert gas. Protect from moisture.[1][5]
Health Hazards Causes severe skin burns and eye damage. May be harmful if inhaled or swallowed.Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area, preferably a fume hood or glovebox.[2][4]

General Handling and Storage

Proper handling and storage are critical to ensure safety when working with this compound dispersion.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from water and incompatible materials.[5] The container should be stored under an inert atmosphere.[5]

Handling
  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood or a glovebox.[1][3]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile).[3]

  • Dispensing: The dispersion can be weighed in the air for brief periods, but the container must be flushed with inert gas before resealing.[3] For reactions sensitive to mineral oil, the oil can be removed by washing the dispersion with a dry, non-polar solvent like hexane (B92381) or pentane (B18724) under an inert atmosphere.[1][3]

G cluster_prep Preparation for Use cluster_handling Handling NaH Dispersion cluster_reaction Reaction Setup A Don appropriate PPE B Work in a fume hood or glovebox A->B C Purge reaction vessel with inert gas B->C D Weigh required amount of NaH dispersion C->D E Optional: Wash with dry hexane to remove mineral oil D->E F Transfer to reaction vessel under inert atmosphere D->F E->F G Add dry solvent to the reaction vessel F->G H Slowly add other reactants G->H I Maintain inert atmosphere throughout the reaction H->I

Fig. 1: General workflow for handling NaH dispersion.

Application Notes: Deprotonation Reactions

This compound is a versatile base for the deprotonation of a wide range of organic compounds, including alcohols, phenols, ketones, esters, and amides, to generate the corresponding nucleophiles.[1][2]

Williamson Ether Synthesis

The Williamson ether synthesis is a common method for preparing ethers from an alcohol and an alkyl halide. NaH is used to deprotonate the alcohol to form a highly nucleophilic alkoxide ion.[6][7]

Protocol 1: Synthesis of Benzyl (B1604629) Ether

  • To a solution of the desired alcohol (1.0 eq) and benzyl bromide (1.5 eq) in dry DMF, add this compound (60% dispersion, 1.5 eq) in small portions at 0°C under an inert atmosphere.[2]

  • Stir the reaction mixture for 4 hours at room temperature.

  • Carefully quench the excess this compound by the slow addition of brine.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography.

G ROH Alcohol (R-OH) RO_Na Alkoxide (R-O⁻Na⁺) ROH->RO_Na Deprotonation NaH NaH NaH H2 H₂ (gas) ROR Ether (R-O-R') RO_Na->ROR SN2 Attack R'-X R_X Alkyl Halide (R'-X) NaX NaX

Fig. 2: Simplified Williamson ether synthesis pathway.
Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, typically a 5- or 6-membered ring.[8][9]

Protocol 2: Synthesis of a Cyclic β-Keto Ester

  • To a solution of the diester (1.0 eq) in dry toluene (B28343) under an argon atmosphere, add this compound (60% dispersion, 10.0 eq).[5][8]

  • Carefully add dry methanol (B129727) (a significant evolution of hydrogen gas will occur).

  • Stir the mixture at room temperature for 30 minutes, then heat to reflux for 20 hours.[8]

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.[8]

  • Extract the product with dichloromethane.

  • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography. A typical yield is around 75%.[8]

Table 3: Comparison of Reaction Parameters for Selected Applications

ReactionSubstrateReagentsSolventTemperatureTimeTypical YieldReference
Williamson Ether Synthesis AlcoholNaH, Alkyl HalideDMF0°C to RT4 hVaries[2]
Dieckmann Condensation DiesterNaH, MethanolTolueneReflux20 h~75%[8]
Alkylation of Indole IndoleNaH, Benzyl ChlorideHMPA0°C to RT8-15 h83-87%[10]
Horner-Wadsworth-Emmons PhosphonateNaH, Aldehyde/KetoneDME or THFVariesVariesVaries[11]

Quenching and Disposal

Unreacted this compound must be safely quenched and disposed of. The procedure involves the slow, controlled addition of a proton source.

Protocol 3: Quenching Excess this compound

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add a less reactive alcohol, such as isopropanol (B130326) or tert-butanol, dropwise with vigorous stirring.[8][12] Hydrogen gas will evolve.

  • Once the gas evolution ceases, a more reactive alcohol like ethanol (B145695) or methanol can be slowly added to ensure all the NaH has reacted.[8][12]

  • Finally, very slowly add water dropwise to quench any remaining reactive species.[8]

  • The resulting basic solution can then be neutralized and disposed of according to institutional guidelines.[8]

G Start Excess NaH in Reaction Mixture Cool Cool to 0°C in an ice bath Start->Cool Quench1 Slowly add isopropanol or t-butanol Cool->Quench1 GasEvo Gas evolution stops? Quench1->GasEvo GasEvo->Quench1 No Quench2 Slowly add ethanol or methanol GasEvo->Quench2 Yes GasEvo2 Gas evolution stops? Quench2->GasEvo2 GasEvo2->Quench2 No Quench3 Slowly add water dropwise GasEvo2->Quench3 Yes GasEvo3 No more gas evolution? Quench3->GasEvo3 GasEvo3->Quench3 No Neutralize Neutralize and dispose of waste GasEvo3->Neutralize Yes End Quenching Complete Neutralize->End

Fig. 3: Decision tree for quenching excess NaH.

Conclusion

This compound 60% dispersion in mineral oil is a valuable reagent in organic synthesis, primarily utilized as a strong base for deprotonation reactions. Its dispersion in mineral oil significantly improves its handling safety. Adherence to strict safety protocols, including the use of an inert atmosphere and appropriate personal protective equipment, is paramount. The provided protocols for key synthetic transformations and quenching procedures offer a foundation for its safe and effective use in the laboratory.

References

Application Notes & Protocols: A Detailed Guide to Washing Mineral Oil from Sodium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the safe and effective removal of mineral oil from sodium hydride (NaH) dispersions. Adherence to these guidelines is critical due to the highly reactive and pyrophoric nature of this compound.

Introduction

This compound is a powerful, non-nucleophilic base widely employed in organic synthesis. It is typically supplied as a 60% dispersion in mineral oil to facilitate safer handling and reduce its pyrophoric risk.[1][2] However, for many applications, the presence of mineral oil can interfere with reaction chemistry or complicate product purification.[3] Therefore, a thorough washing procedure to remove the mineral oil is a common and necessary step in many synthetic workflows. This protocol outlines the materials, procedures, and critical safety precautions required to perform this task efficiently and safely.

Safety Precautions: A Critical Overview

This compound reacts violently with water and other protic sources, releasing flammable hydrogen gas that can ignite spontaneously.[1][4] Therefore, all operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[1][5]

Personal Protective Equipment (PPE) is mandatory:

  • Flame-retardant lab coat

  • Chemical safety goggles

  • Face shield

  • Nitrile or neoprene gloves[1]

Emergency Preparedness:

  • A Class D fire extinguisher for combustible metals must be readily accessible.

  • Never use water, carbon dioxide, or soda-acid extinguishers on a this compound fire.

  • Have a container of dry sand, ground limestone, or graphite (B72142) nearby to smother small fires.[1]

  • Ensure all glassware is thoroughly dried before use.

Materials and Equipment

  • This compound (60% dispersion in mineral oil)

  • Anhydrous washing solvent (e.g., hexanes, pentane, or tetrahydrofuran)

  • Anhydrous reaction solvent (e.g., THF, DMF)

  • Quenching agent (e.g., isopropanol, ethanol)

  • Inert gas supply (nitrogen or argon)

  • Glovebox or Schlenk line setup

  • Glassware (e.g., round-bottom flask, filter flask) oven-dried and cooled under an inert atmosphere

  • Syringes and needles (for solvent transfer)

  • Magnetic stirrer and stir bar

  • Septa

Experimental Protocol: Step-by-Step Washing Procedure

This protocol details the process of washing mineral oil from a this compound dispersion.

  • Preparation of Inert Atmosphere: All steps must be performed under a dry, inert atmosphere. This can be achieved in a glovebox or by using a Schlenk line.

  • Weighing this compound: In the inert atmosphere, weigh the desired amount of this compound dispersion into a dry, pre-weighed flask equipped with a magnetic stir bar.

  • Addition of Washing Solvent: Add a suitable volume of a dry, hydrocarbon solvent such as hexane (B92381) to the flask.[1][6][7] Tetrahydrofuran (THF) can also be used as a washing solvent.[1][5]

  • Suspension and Settling: Gently swirl or stir the mixture to suspend the this compound and dissolve the mineral oil.[1] Turn off the stirring and allow the solid this compound to settle to the bottom of the flask.

  • Solvent Removal: Carefully remove the supernatant solvent containing the dissolved mineral oil using a syringe or by decantation.[7]

  • Repetition of Washing: Repeat the washing procedure (steps 3-5) two to three more times to ensure complete removal of the mineral oil.[7]

  • Final Preparation: After the final wash and removal of the solvent, the purified, oil-free this compound is ready for use. It can be suspended in the desired reaction solvent.

Data Presentation: Recommended Washing Parameters

The following table provides recommended volumes and repetitions for washing this compound. These are starting points and may be adjusted based on the specific scale and experimental setup.

Amount of 60% NaH DispersionRecommended Washing SolventVolume per WashNumber of Washes
1.0 gAnhydrous Hexanes10 mL3
5.0 gAnhydrous Hexanes25 mL3
10.0 gAnhydrous Hexanes50 mL3

Waste Disposal and Quenching

Caution: The washings will contain small amounts of reactive this compound and must be handled with extreme care.[1]

  • Quenching the Washings: The collected washings should be quenched by slowly adding them to a flask containing an excess of a less reactive alcohol, such as isopropanol, under an inert atmosphere and with cooling in an ice bath.[1]

  • Quenching Excess this compound: Any residual or excess this compound should be quenched in a similar manner. Dilute the residue with a high-boiling, unreactive solvent like heptane (B126788) or toluene (B28343) and slowly add isopropanol, followed by ethanol (B145695) or methanol (B129727) for complete quenching.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the protocol for washing mineral oil from this compound.

Washing_Protocol Workflow for Washing Mineral Oil from this compound cluster_prep Preparation cluster_washing Washing Cycle (Repeat 3x) cluster_final Final Steps cluster_waste Waste Management start Start weigh_NaH Weigh NaH Dispersion in Inert Atmosphere start->weigh_NaH add_solvent Add Anhydrous Hexane weigh_NaH->add_solvent swirl Swirl/Stir to Suspend add_solvent->swirl settle Allow NaH to Settle swirl->settle remove_solvent Remove Supernatant settle->remove_solvent remove_solvent->add_solvent Repeat 2x washed_NaH Obtain Washed NaH remove_solvent->washed_NaH quench_washings Quench Washings with Isopropanol remove_solvent->quench_washings use_in_reaction Use in Reaction washed_NaH->use_in_reaction

Caption: Experimental workflow for washing mineral oil from this compound.

References

Sodium Hydride as a Reducing Agent in Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydride (NaH) is a powerful and readily available reagent in organic synthesis. While it is predominantly recognized and utilized as a strong, non-nucleophilic base for the deprotonation of a wide range of carbon and heteroatom acids, its application as a reducing agent is a more specialized, yet highly valuable, aspect of its reactivity. In its pure form, the reducing capabilities of this compound are limited due to its saline nature and low solubility. However, recent advancements have demonstrated that in combination with specific additives, this compound can be transformed into a potent and selective reducing system for a variety of functional groups, offering a unique reactivity profile compared to conventional hydride reagents.

This document provides detailed application notes and experimental protocols for the use of this compound as a reducing agent in key organic transformations. The information is intended to furnish researchers, scientists, and drug development professionals with the practical knowledge required to successfully implement these methodologies in their synthetic endeavors.

Reduction of N,N-Dimethylamides to Aldehydes

The partial reduction of amides to aldehydes is a crucial transformation in organic synthesis, providing access to key intermediates for the construction of complex molecules. A composite reagent system of this compound and sodium iodide (NaH-NaI) has been developed as an effective tool for the selective reduction of N,N-dimethylamides to their corresponding aldehydes. This method is particularly noteworthy for its mild reaction conditions and broad substrate scope.

Quantitative Data
EntrySubstrate (Amide)Product (Aldehyde)Yield (%)
1N,N-Dimethyl-2-naphthamide2-Naphthaldehyde90
2N,N-DimethylbenzamideBenzaldehyde85
34-Methoxy-N,N-dimethylbenzamide4-Methoxybenzaldehyde88
44-Chloro-N,N-dimethylbenzamide4-Chlorobenzaldehyde82
5N,N-Dimethyl-2-phenylacetamide2-Phenylacetaldehyde75
Experimental Protocol

General Procedure for the Reduction of N,N-Dimethylamides to Aldehydes:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (NaH, 60% dispersion in mineral oil, 3.0 equivalents).

  • Wash the NaH dispersion with anhydrous hexane (B92381) (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous tetrahydrofuran (B95107) (THF) to the flask to achieve a 0.2 M concentration with respect to the amide substrate.

  • To the stirred suspension, add sodium iodide (NaI, 1.0 equivalent) in one portion.

  • Add the N,N-dimethylamide substrate (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 40 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aldehyde.

Reaction Workflow

G Workflow for Amide to Aldehyde Reduction cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification prep_NaH Wash NaH with Hexane add_THF Add anhydrous THF prep_NaH->add_THF prep_flask Flame-dry flask under Argon prep_flask->prep_NaH add_NaI Add NaI add_THF->add_NaI add_amide Add Amide Substrate add_NaI->add_amide heat Heat to 40°C add_amide->heat monitor Monitor by TLC heat->monitor quench Quench with aq. NH4Cl monitor->quench Upon Completion extract Extract with Ethyl Acetate quench->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify product Pure Aldehyde purify->product

Caption: Workflow for the NaH-NaI mediated reduction of N,N-dimethylamides.

Hydrodecyanation of α-Quaternary Benzyl (B1604629) Cyanides

The hydrodecyanation of nitriles is a valuable transformation that replaces a cyano group with a hydrogen atom. A combination of this compound and lithium iodide (LiI) has been shown to effectively promote the hydrodecyanation of α-quaternary benzyl cyanides.[1] This reaction proceeds through a proposed iminyl anion intermediate.

Quantitative Data
EntrySubstrate (Nitrile)Product (Alkane)Yield (%)
12,2-Diphenylpropanenitrile1,1-Diphenylethane98
22-Methyl-2-phenylpropanenitrileIsopropylbenzene95
31-PhenylcyclopentanecarbonitrilePhenylcyclopentane85
42-(4-Methoxyphenyl)-2-methylpropanenitrile1-Isopropyl-4-methoxybenzene92
Experimental Protocol

General Procedure for the Hydrodecyanation of α-Quaternary Benzyl Cyanides:

  • In a flame-dried sealed tube under an argon atmosphere, add this compound (NaH, 60% dispersion in mineral oil, 3.0 equivalents), which has been previously washed with anhydrous hexane.

  • Add anhydrous tetrahydrofuran (THF) to the tube.

  • Add lithium iodide (LiI, 1.0 equivalent) to the suspension.

  • Add the α-quaternary benzyl cyanide substrate (1.0 equivalent) to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 85 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding alkane.

Reaction Mechanism

G Mechanism of Hydrodecyanation substrate α-Quaternary Benzyl Cyanide intermediate1 Iminyl Anion Intermediate substrate->intermediate1 + NaH reagent NaH-LiI reagent->intermediate1 intermediate2 Concerted C-C Cleavage and H-shift intermediate1->intermediate2 product Alkane Product intermediate2->product byproduct NaCN intermediate2->byproduct G Workflow for Nitrile to Aldehyde Reduction cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification prep_NaH Wash NaH with Hexane add_THF Add anhydrous THF prep_NaH->add_THF prep_flask Flame-dry flask under Argon prep_flask->prep_NaH add_ZnCl2 Add ZnCl2 add_THF->add_ZnCl2 stir Stir at RT add_ZnCl2->stir add_nitrile Add Nitrile Substrate stir->add_nitrile heat Heat to 40°C add_nitrile->heat monitor Monitor by TLC heat->monitor quench Quench with aq. NH4Cl monitor->quench Upon Completion extract Extract with Ethyl Acetate quench->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify product Pure Aldehyde purify->product

References

Applications of Sodium Hydride in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium hydride (NaH) is a powerful and versatile inorganic base with significant applications in pharmaceutical synthesis. Its high reactivity as a superbase makes it an essential reagent for a variety of chemical transformations, including alkylations, condensations, and cyclizations, which are fundamental in the construction of complex active pharmaceutical ingredients (APIs).[1] This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical syntheses, with a focus on safety, efficiency, and scalability.

Core Applications and Reaction Mechanisms

This compound's primary role in organic synthesis is as a strong, non-nucleophilic base.[2] It readily deprotonates a wide range of acidic protons, including those of alcohols, phenols, amides, and carbon acids like esters and ketones.[3] This deprotonation generates highly reactive anionic intermediates that can participate in various bond-forming reactions.

Key Reactions in Pharmaceutical Synthesis:
  • Williamson Ether Synthesis: Formation of ethers by reacting an alkoxide (generated by deprotonating an alcohol with NaH) with an alkyl halide. This is a fundamental transformation for introducing ether linkages found in many drug molecules.[4]

  • Claisen Condensation: A carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base like this compound to form β-keto esters or β-diketones.[5]

  • Alkylation Reactions: Deprotonation of carbon or heteroatoms, followed by reaction with an alkylating agent to introduce alkyl groups. This is crucial for modifying the scaffold of a drug molecule to enhance its pharmacological properties.

  • Intramolecular Cyclizations: Facilitating ring formation by promoting intramolecular reactions, which is a key step in the synthesis of many heterocyclic drug molecules.

Safety and Handling of this compound

This compound is a highly reactive and flammable solid that reacts violently with water, releasing hydrogen gas which can ignite spontaneously.[6] It is typically supplied as a 60% dispersion in mineral oil to improve its handling stability.[7]

Key Safety Precautions:

  • Inert Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[8]

  • Solvent Choice: Use anhydrous solvents. Ethers like tetrahydrofuran (B95107) (THF) and polar aprotic solvents like dimethylformamide (DMF) are common, but caution must be exercised as exothermic reactions can occur.[4]

  • Quenching: Excess this compound must be quenched carefully. This is typically done by the slow, controlled addition of a proton source, starting with a less reactive alcohol like isopropanol, followed by ethanol (B145695) or methanol, and finally water.[8]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand should be readily available. Do not use water, carbon dioxide, or halogenated extinguishers. [8]

Application Notes and Protocols

The following sections provide detailed protocols for the use of this compound in the synthesis of key pharmaceutical compounds and intermediates.

Claisen Condensation in the Synthesis of Celecoxib (B62257)

Application: Synthesis of the 1,3-diketone intermediate, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, a key precursor for the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.[5]

Reaction Principle: this compound acts as a strong base to deprotonate p-methylacetophenone, forming an enolate which then undergoes a Claisen condensation with ethyl trifluoroacetate (B77799).

Experimental Workflow:

Claisen_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation A Charge reactor with NaH and Toluene (B28343) B Stir under inert atmosphere A->B C Add p-methylacetophenone and Ethyl trifluoroacetate dropwise at 20-25°C B->C D Incubate at 60-65°C for 1 hour C->D E Cool to 30°C and add 15% HCl D->E F Separate organic layer E->F G Evaporate solvent to obtain product F->G

Caption: Workflow for the synthesis of a Celecoxib intermediate.

Protocol:

Materials:

  • This compound (NaH), 60% dispersion in mineral oil

  • p-Methylacetophenone

  • Ethyl trifluoroacetate

  • Toluene, anhydrous

  • 15% Hydrochloric acid (HCl)

Procedure:

  • To a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnels, add 400 mL of toluene and 25 g of this compound under an inert atmosphere.[5]

  • Stir the suspension and maintain the temperature at 20-25°C.[5]

  • Simultaneously add 40 g of p-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise to the suspension.[5]

  • After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 1 hour.[5]

  • Cool the reaction mixture to 30°C and slowly add 120 mL of 15% hydrochloric acid.[5]

  • After quenching, transfer the mixture to a separatory funnel and separate the organic layer.

  • The organic layer is then concentrated under reduced pressure to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[5]

Quantitative Data:

ParameterValueReference
Molar ratio (p-methylacetophenone:NaH)1 : 1.74[5]
Molar ratio (p-methylacetophenone:Ethyl trifluoroacetate)1 : 1.17[5]
Reaction Temperature60-65°C[5]
Reaction Time1 hour[5]
Yield96%[5]

O-Alkylation in the Synthesis of a Montelukast (B128269) Intermediate

Application: O-alkylation of a phenol (B47542) with a mesylate to form a key ether linkage in the synthesis of Montelukast, a leukotriene receptor antagonist used for the treatment of asthma.

Reaction Principle: this compound is used to deprotonate the hydroxyl group of a phenolic intermediate, generating a phenoxide that acts as a nucleophile to displace the mesylate group in an SN2 reaction.

Experimental Workflow:

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation A Dissolve phenolic starting material in DMF B Cool to 0-5°C A->B C Add NaH portion-wise B->C D Stir for 30 minutes C->D E Add mesylate intermediate D->E F Maintain at 0-5°C for 2 hours E->F G Quench with Methanol F->G H Add Dichloromethane (B109758) and wash with water G->H I Dry and concentrate organic layer to obtain product H->I

Caption: Workflow for the O-alkylation in Montelukast synthesis.

Protocol:

Materials:

  • This compound (NaH), 60% dispersion in mineral oil

  • Montelukast free acid (starting material) (50 g, 85.3 mmol)

  • Methyl iodide (MeI) (72.7 g, 512 mmol)

  • Dimethylformamide (DMF), anhydrous (250 mL)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Dissolve 50 g (85.3 mmol) of the montelukast free acid starting material in 250 mL of anhydrous DMF in a reaction vessel under an inert atmosphere.[8]

  • Cool the solution to 0-5°C in an ice bath.[8]

  • Carefully add 12.3 g (307 mmol) of a 60% this compound dispersion in mineral oil in portions.[8]

  • Stir the reaction mixture for 30 minutes at 0-5°C.[8]

  • Add 72.7 g (512 mmol) of methyl iodide over 30 minutes, maintaining the temperature at 0-5°C.[8]

  • Continue stirring at this temperature for an additional 2 hours. Monitor the reaction completion by TLC.[8]

  • Carefully quench the reaction by the slow addition of 100 mL of methanol.[8]

  • Add 750 mL of dichloromethane and wash the organic phase twice with 500 mL of water.[8]

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

Quantitative Data:

ParameterValueReference
Molar ratio (Starting Material:NaH)1 : 3.6[8]
Molar ratio (Starting Material:MeI)1 : 6[8]
Reaction Temperature0-5°C[8]
Reaction Time2.5 hours[8]
YieldNot explicitly stated for this step, but the subsequent product was obtained.[8]

Williamson Ether Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles

Application: Synthesis of propargyl ethers of 4H-chromene derivatives, which are valuable intermediates for click chemistry and the synthesis of biologically active molecules.[1]

Reaction Principle: this compound is used as a base to deprotonate the 7-hydroxy group of the chromene scaffold, forming a phenoxide which then reacts with propargyl bromide to yield the corresponding ether.[1]

Experimental Workflow:

Williamson_Ether_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation A Dissolve 7-hydroxy-4H-chromene in dry DMF B Add NaH A->B C Add propargyl bromide B->C D Stir at room temperature for 2 hours C->D E Pour into ice-water D->E F Filter the precipitate E->F G Wash with water and dry to obtain the product F->G

Caption: Workflow for the Williamson ether synthesis of chromene derivatives.

Protocol (General Procedure):

Materials:

  • This compound (NaH)

  • Appropriate 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitrile

  • Propargyl bromide

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the starting 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitrile in dry DMF.[1]

  • Add this compound to the solution and stir.[1]

  • Add propargyl bromide to the reaction mixture.[1]

  • Stir the reaction at room temperature for 2 hours.[1]

  • Pour the reaction mixture into ice-water.[1]

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford the desired 2-amino-4-aryl-7-propargyloxy-4-aryl-4H-chromene-3-carbonitrile.[1]

Quantitative Data:

ParameterValueReference
SolventDry DMF[1]
BaseThis compound[1]
Reaction Time2 hours[1]
Reaction TemperatureRoom Temperature[1]
Yield80-96%[1]

Conclusion

This compound is an indispensable reagent in pharmaceutical synthesis, enabling a wide array of critical chemical transformations. Its proper and safe handling is paramount to its successful application. The protocols provided herein for the synthesis of intermediates for Celecoxib, Montelukast, and other valuable pharmaceutical building blocks demonstrate the utility and versatility of this compound. Researchers and drug development professionals can leverage these methodologies to advance their synthetic programs, ensuring both efficiency and safety in the laboratory and on a larger scale.

References

Application Notes and Protocols for the Use of Sodium Hydride in the Synthesis of Ylides for Wittig-Type Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the reliable formation of carbon-carbon double bonds with high regioselectivity. A critical step in this reaction is the generation of a phosphorus ylide, a reactive intermediate typically formed by the deprotonation of a phosphonium (B103445) salt. Sodium hydride (NaH) is a strong, non-nucleophilic base frequently employed for this purpose, particularly for the synthesis of non-stabilized and semi-stabilized ylides. Its insoluble nature in common organic solvents necessitates careful consideration of reaction conditions.

These application notes provide a comprehensive overview of the use of this compound in generating phosphorus ylides for Wittig and Horner-Wadsworth-Emmons (HWE) reactions. Detailed protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in the effective application of this methodology.

Key Applications

  • Synthesis of Alkenes from Aldehydes and Ketones: The primary application is the conversion of a carbonyl group to an alkene. The Wittig reaction is particularly valuable as it ensures the double bond is formed at a specific location, unlike elimination reactions which can often lead to mixtures of isomers.[1]

  • Formation of both Z- and E-alkenes: The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. While unstabilized ylides tend to favor the formation of Z-alkenes, stabilized ylides predominantly yield E-alkenes.[2] The choice of base, such as sodium-based reagents, can also favor the formation of the Z-isomer.[3]

  • Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction utilizes phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphonium ylides. This compound is a common base for generating these carbanions, and this reaction typically exhibits high E-selectivity.[4] The water-soluble nature of the phosphate (B84403) byproduct simplifies purification.[4]

Quantitative Data Summary

The choice of base and solvent significantly impacts the efficiency and stereoselectivity of the Wittig reaction. The following table summarizes a comparison of this compound with other bases in different solvent systems for a specific Wittig reaction.

EntryBase (1.2 equiv)SolventTemperature (°C)Conversion (%)E/Z Ratio
1n-BuLiTHF-78 to rt481.6/1
2NaHTHF0 to rt462.8/1
3NaHDMSO-d60 to rt532.3/1
4K2CO3DMSO-d6rt162.2/1
5K2CO3DMSO-d6rt to 80842.5/1
Data adapted from a study on the synthesis of olefin-functionalized organotrifluoroborates.[5]

Mechanistic Overview and Diagrams

The Wittig reaction proceeds through a well-established mechanism involving the initial formation of the phosphorus ylide, followed by its reaction with a carbonyl compound.

Ylide Formation using this compound

The synthesis of a phosphorus ylide begins with the formation of a phosphonium salt, typically through an SN2 reaction between triphenylphosphine (B44618) and an alkyl halide.[6] This is followed by deprotonation of the phosphonium salt using a strong base like this compound to generate the ylide.

G cluster_0 Step 1: Phosphonium Salt Formation (SN2) cluster_1 Step 2: Ylide Formation (Deprotonation) PPh3 Triphenylphosphine (Ph3P) PhosphoniumSalt Phosphonium Salt ([Ph3P+-CH2-R] X-) PPh3->PhosphoniumSalt AlkylHalide Alkyl Halide (R-CH2-X) AlkylHalide->PhosphoniumSalt NaH This compound (NaH) Ylide Phosphorus Ylide (Ph3P=CH-R) NaH->Ylide H2 Hydrogen Gas (H2) NaX Sodium Salt (NaX) PhosphoniumSalt_ref Phosphonium Salt PhosphoniumSalt_ref->Ylide

Caption: General workflow for the synthesis of a phosphorus ylide using this compound.

The Wittig Reaction Mechanism

The generated ylide then reacts with an aldehyde or ketone. The mechanism is believed to proceed through a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the final alkene and triphenylphosphine oxide. The high stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[2]

G Ylide Phosphorus Ylide (Ph3P=CHR) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde or Ketone (R'R''C=O) Carbonyl->Oxaphosphetane Alkene Alkene (R'R''C=CHR) Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPO

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocols

The following protocols provide a general framework for conducting a Wittig reaction using this compound. Appropriate safety precautions should be taken, as this compound is a flammable solid and reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: In-situ Generation of a Non-stabilized Ylide and Subsequent Wittig Reaction

Materials:

  • Methyltriphenylphosphonium (B96628) bromide

  • This compound (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde or Ketone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Schlenk flask and other appropriate glassware for inert atmosphere techniques

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil if desired).

    • Add anhydrous THF to the flask via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add methyltriphenylphosphonium bromide (1.0 equivalent) to the stirred suspension.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by the formation of a characteristic color (e.g., orange or yellow) and the cessation of hydrogen gas evolution.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Horner-Wadsworth-Emmons Reaction Using this compound

Materials:

  • Triethyl phosphonoacetate

  • This compound (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethyl ether (DME)[4]

  • Aldehyde

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Generation of the Phosphonate Carbanion:

    • In a flame-dried flask under an inert atmosphere, suspend this compound (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.

    • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Olefination Reaction:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and remove the solvent in vacuo.

    • Purify the resulting α,β-unsaturated ester by column chromatography.

Safety and Handling Considerations

  • This compound: NaH is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. It should be handled in a fume hood under an inert atmosphere. Avoid contact with skin and eyes. In case of fire, use a dry powder extinguisher (Class D); do not use water, carbon dioxide, or halogenated extinguishers.

  • Solvents: Anhydrous solvents are crucial for the success of the reaction. THF can form explosive peroxides and should be tested and purified if necessary.

  • Phosphonium Salts: Many phosphonium salts are irritants. Handle with appropriate personal protective equipment.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are strictly anhydrous.

    • Verify the quality of the this compound; old or improperly stored NaH may be inactive.

    • Incomplete ylide formation: extend the reaction time or slightly increase the temperature for the deprotonation step.

  • Formation of Side Products:

    • For base-sensitive substrates, consider using a milder base or different reaction conditions.

    • Self-condensation of aldehydes can occur. Adding the aldehyde slowly at a low temperature can minimize this.

By following these guidelines and protocols, researchers can effectively utilize this compound for the synthesis of phosphorus ylides in Wittig and HWE reactions, leading to the efficient and stereoselective formation of alkenes.

References

Application Note & Protocol: Safe Laboratory Procedures for Quenching Sodium Hydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium hydride (NaH) is a powerful, non-nucleophilic strong base widely used in organic synthesis. It is typically supplied as a 60% dispersion in mineral oil to enhance safety during handling and storage.[1][2] Despite this, unreacted this compound in a reaction mixture poses significant safety risks. The mineral oil is often washed away during the reaction, leaving behind finely divided, pyrophoric NaH that reacts violently with water and other protic solvents to release flammable hydrogen gas.[3][4] This reaction is highly exothermic and can lead to spontaneous ignition of the hydrogen gas or other flammable solvents present.[1][5] Therefore, it is imperative to quench any excess NaH safely and completely before workup.

This document provides detailed protocols and safety guidelines for the controlled quenching of this compound in a laboratory setting.

Potential Hazards and Safety Precautions

This compound is a water-reactive and pyrophoric solid.[1][3] Contact with moisture or air can cause it to ignite. The reaction with water produces sodium hydroxide (B78521) (corrosive) and hydrogen gas (highly flammable).[4]

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, a face shield, and nitrile or neoprene gloves.[1][4]

  • Engineering Controls: All manipulations of NaH and quenching procedures must be conducted in a certified chemical fume hood.[6] Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[1][7]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or containers of dry sand, ground limestone, or graphite (B72142) must be readily available. DO NOT use water, CO2, or soda-acid extinguishers on a this compound fire.[1]

  • Spill Response: In case of a spill, cover the material with dry lime, sand, or soda ash. Do not use water.[4] Evacuate the area and remove all ignition sources.[4][5]

  • Waste Disposal: All quenched solutions and contaminated materials must be treated as hazardous waste and disposed of according to institutional and local regulations.[1][8]

Selection of Quenching Agents

The key to safely quenching NaH is to use a stepwise approach, starting with a mild, less reactive quenching agent and gradually progressing to more reactive ones. This method controls the rate of hydrogen evolution and heat generation. The choice of agent depends on the reaction scale and the stability of the reaction products.

Table 1: Comparison of Common Quenching Agents

Quenching Agent Formula Relative Reactivity Key Considerations
tert-Butanol (CH₃)₃COH Very Low A very gentle quenching agent, ideal for initial, slow quenching.
Isopropanol (B130326) (CH₃)₂CHOH Low Commonly used as the initial quenching agent.[1][2] Its reaction is vigorous but generally controllable.
Ethanol (B145695) CH₃CH₂OH Medium Used after an initial quench with a less reactive alcohol to ensure more complete reaction.[1][6]
Methanol (B129727) CH₃OH High More reactive than ethanol; used to quench any remaining traces of NaH.[2][3][6]
Water H₂O Very High Extremely reactive with NaH.[1] Should only be used as the final step after ensuring all NaH has been destroyed by alcohols.[1]

| Saturated aq. NH₄Cl | NH₄Cl(aq) | High | A common alternative to water for the final quench, providing a mildly acidic buffer.[2][3] |

Experimental Protocols

Protocol 1: General Procedure for Quenching Excess NaH in a Reaction Mixture

This protocol describes the standard procedure for quenching a reaction after completion.

  • Preparation:

    • Ensure a Class D fire extinguisher and spill containment materials (sand) are accessible.[1]

    • Prepare an ice water bath large enough to accommodate the reaction flask.[1]

  • Cooling and Dilution:

    • Once the reaction is complete, cool the reaction flask to 0 °C using the ice water bath.[9]

    • If the reaction solvent is low-boiling (e.g., THF, ether), dilute the mixture with a non-reactive, high-boiling point solvent like heptane (B126788) or toluene. This helps to better moderate the reaction temperature.[1]

  • Initial Quench (Slow Addition of Isopropanol):

    • While maintaining the temperature at 0 °C and stirring vigorously, slowly add isopropanol dropwise via an addition funnel or syringe.[1][2]

    • Observe for gas evolution (bubbling). Control the addition rate to keep the bubbling steady but not violent. The reaction is exothermic, so monitor the internal temperature.

  • Sequential Quenching:

    • Continue adding isopropanol until gas evolution ceases.

    • After bubbling has stopped, switch to a more reactive alcohol. Slowly add ethanol dropwise.[1] If no further gas is evolved, proceed to the next step.

    • Slowly add methanol dropwise to quench any remaining traces of NaH.[1]

  • Final Quench (Water Addition):

    • CRITICAL STEP: Only after you are certain that all NaH has been destroyed with alcohols, very cautiously add water dropwise.[1] A complete absence of gas evolution indicates a successful quench.

    • Alternatively, a saturated aqueous solution of ammonium (B1175870) chloride can be used for the final quench.[2][3]

  • Workup and Disposal:

    • Once the quench is complete and the solution is unreactive, it can be warmed to room temperature for standard aqueous workup.

    • The resulting aqueous layer will be basic and should be disposed of in the appropriate basic waste container.[1]

Protocol 2: Destruction of Unused or Waste this compound

This protocol is for disposing of small quantities of unused NaH dispersion.

  • Preparation:

    • In a chemical fume hood, place a three-necked flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen/argon inlet in an ice water bath.

  • Suspension:

    • Transfer the unwanted this compound to the flask.

    • Add a sufficient amount of an unreactive, high-boiling solvent (e.g., heptane, toluene) to create a dilute, stirrable slurry.[1] Do not use low-boiling solvents like ether or pentane.[1]

  • Quenching Procedure:

    • Follow the sequential quenching procedure outlined in Protocol 1, steps 3-5 , starting with the slow, dropwise addition of isopropanol to the stirred slurry at 0 °C.[1]

  • Disposal:

    • Once the quench is verified to be complete by the absence of gas evolution upon water addition, the resulting solution can be disposed of as hazardous waste according to institutional guidelines.[1]

Visualized Workflows

The following diagrams illustrate the decision-making and procedural steps for safely quenching this compound.

QuenchingDecisionTree start Start: Need to Quench NaH check_sensitivity Is the reaction product sensitive to protic solvents (alcohols, water)? start->check_sensitivity protic_stable Product is Stable check_sensitivity->protic_stable No protic_unstable Product is Unstable check_sensitivity->protic_unstable Yes protocol1 Follow Standard Sequential Quench: 1. Isopropanol 2. Ethanol/Methanol 3. Water or aq. NH4Cl protic_stable->protocol1 alt_quench Consider alternative non-protic workup or careful quench with sterically hindered alcohols (e.g., t-butanol) followed by extraction. protic_unstable->alt_quench

Caption: Decision tree for selecting a NaH quenching strategy.

QuenchingWorkflow start Start: Reaction Complete cool 1. Cool Reaction Flask to 0 °C in an Ice Bath start->cool dilute 2. Dilute with High-Boiling Inert Solvent (e.g., Heptane) cool->dilute add_ipa 3. Add Isopropanol (IPA) Slowly (Dropwise) at 0 °C dilute->add_ipa check_gas1 Monitor H₂ Evolution. Has bubbling stopped? add_ipa->check_gas1 check_gas1->add_ipa No, continue IPA add_etoh_meoh 4. Add Ethanol/Methanol Slowly (Dropwise) check_gas1->add_etoh_meoh Yes check_gas2 Monitor H₂ Evolution. Has bubbling stopped? add_etoh_meoh->check_gas2 check_gas2->add_etoh_meoh No, continue EtOH/MeOH add_water 5. Add Water VERY Slowly (Dropwise) check_gas2->add_water Yes check_gas3 Any H₂ Evolution? add_water->check_gas3 complete Quench Complete. Proceed to Workup. check_gas3->complete No danger DANGER: Vigorous Reaction! Slow or Stop Addition Immediately. check_gas3->danger Yes

References

Application Notes and Protocols: Sodium Hydride in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The choice of base is a critical parameter in these transformations, influencing reaction rates, yields, and catalyst stability. Sodium hydride (NaH), a strong, non-nucleophilic base, offers unique advantages in this context. It is a powerful deprotonating agent for a wide range of substrates, including alcohols, phenols, and even some carbon acids. Its heterogeneous nature can be advantageous in certain applications, and its use can sometimes prevent side reactions observed with other bases.

These application notes provide an overview of the role of this compound in several key palladium-catalyzed cross-coupling reactions, offering detailed protocols where available and summarizing quantitative data to facilitate comparison and application in a research and development setting.

General Considerations for Using this compound

This compound is a highly reactive reagent that requires careful handling. It is typically supplied as a dispersion in mineral oil, which must be removed before use in most applications. This is usually achieved by washing the dispersion with a dry, inert solvent like hexane (B92381) or pentane (B18724) under an inert atmosphere (e.g., argon or nitrogen). NaH reacts violently with water and protic solvents, generating flammable hydrogen gas. Therefore, all reactions involving this compound must be conducted under strictly anhydrous conditions using dry solvents and glassware.

The Role of this compound in Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview

In palladium-catalyzed cross-coupling reactions, the primary role of a base is to facilitate the transmetalation step of the catalytic cycle. However, a strong base like this compound can also be involved in the deprotonation of one of the coupling partners, generating a more reactive nucleophile.

Below is a generalized mechanistic pathway for a palladium-catalyzed cross-coupling reaction, illustrating the key steps where a base is involved.

Palladium Cross-Coupling Cycle General Catalytic Cycle cluster_base Role of Base (e.g., NaH) Pd(0)L2 Pd(0)L₂ Oxidative_Addition R¹-Pd(II)(X)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)(R²)L₂ Oxidative_Addition->Transmetalation Transmetalation (R²-M) Reductive_Elimination R¹-R² Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Base_Action Base (B⁻) Base_Action->Transmetalation Activates R²-M Deprotonation Deprotonation of Substrate (e.g., R²-H) Base_Action->Deprotonation

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. This compound typically acts as the base (B⁻) to activate one of the coupling partners, facilitating the crucial transmetalation step.

This compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. The base plays a crucial role in activating the organoboron species, typically a boronic acid or its ester, to facilitate transmetalation to the palladium center. While alkoxides and carbonates are common bases, this compound can be employed, particularly when other functional groups in the molecule are sensitive to more nucleophilic bases.

Experimental Protocol: Synthesis of Biaryls

While specific and detailed protocols for Suzuki-Miyaura couplings using this compound are not abundantly reported in the literature, the following general procedure can be adapted. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

General Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.2-2.0 equivalents) as a 60% dispersion in mineral oil.

  • Wash the this compound with dry hexane (3 x 5 mL) to remove the mineral oil, decanting the supernatant carefully each time.

  • Add the desired dry, aprotic solvent (e.g., THF, dioxane, DMF, or toluene) to the flask.

  • Add the aryl halide (1.0 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any required ligand (e.g., PPh₃, 2-10 mol%).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and cautiously quench the excess this compound by the slow addition of isopropanol (B130326) or ethanol, followed by water.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Hypothetical Example):

Since specific literature data is scarce, the following table is a hypothetical representation of how quantitative data for a Suzuki-Miyaura reaction using NaH could be presented.

EntryAryl HalideArylboronic AcidPd Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (2)-Toluene1001285
21-Chloronaphthalene4-Tolylboronic acidPd₂(dba)₃ (1)SPhos (2)Dioxane1101878
33-Bromopyridine2-Thienylboronic acidPd(OAc)₂ (3)XPhos (6)DMF1202465

This compound in Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. A base is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle. While organic amine bases are common, inorganic bases like this compound can also be utilized.

Experimental Workflow for a Heck Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Flask Flame-dried Schlenk Flask (under Argon) NaH_Wash Wash NaH with dry hexane Flask->NaH_Wash Add_Reagents Add Solvent, Aryl Halide, Alkene, Pd Catalyst, Ligand NaH_Wash->Add_Reagents Heating Heat to 80-140 °C Add_Reagents->Heating Monitoring Monitor by TLC/GC Heating->Monitoring Quench Cool and Quench (Isopropanol, Water) Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

Figure 2: A typical experimental workflow for a Heck reaction utilizing this compound as the base.

Experimental Protocol: Synthesis of Substituted Alkenes

The following is a general protocol for a Heck reaction using this compound. Optimization of the palladium source, ligand, solvent, and temperature is often necessary for specific substrates.

General Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, place this compound (1.5 equivalents, 60% dispersion in oil).

  • Wash the NaH with anhydrous pentane (3 x 5 mL) and decant the solvent.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the desired phosphine (B1218219) ligand (if necessary), the aryl halide (1.0 equivalent), and the alkene (1.2-2.0 equivalents).

  • Add a dry, polar aprotic solvent (e.g., DMF, NMP, or DMAc).

  • Heat the reaction mixture to 100-140 °C for 12-24 hours.

  • After cooling to room temperature, carefully quench the reaction with methanol, followed by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.

This compound in Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base to deprotonate the terminal alkyne. While amine bases are most common, strong inorganic bases like this compound can be used.

Experimental Protocol: Synthesis of Arylalkynes

General Procedure:

  • To a stirred suspension of this compound (1.1 equivalents, 60% dispersion, washed with hexane) in anhydrous THF under argon, add the terminal alkyne (1.1 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • To this solution, add the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Heat the reaction mixture at reflux until the starting materials are consumed (as monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This compound in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from an aryl halide (or triflate) and an amine. A strong, non-nucleophilic base is required to deprotonate the amine or an intermediate palladium-amido complex. While alkoxides like sodium tert-butoxide are frequently used, this compound can be an effective alternative, particularly for less reactive amines or aryl chlorides.

Logical Relationship in Buchwald-Hartwig Amination

Buchwald_Hartwig_Logic Aryl_Halide Aryl Halide (Ar-X) Reaction_Mix Reaction Mixture Aryl_Halide->Reaction_Mix Amine Amine (R₂NH) Amine->Reaction_Mix Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction_Mix NaH_Base This compound (NaH) NaH_Base->Reaction_Mix Deprotonation Product Aryl Amine (Ar-NR₂) Reaction_Mix->Product Catalytic Cycle

Figure 3: Logical relationship of key components in a Buchwald-Hartwig amination reaction employing this compound.

Experimental Protocol: Synthesis of Arylamines

General Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with this compound (1.4 equivalents, washed with pentane).

  • Add the palladium precatalyst (e.g., a Pd-NHC complex or a combination of a Pd source and a ligand), the aryl halide (1.0 equivalent), and the amine (1.2 equivalents).

  • Add the desired anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for the specified time.

  • After cooling to room temperature, carefully quench the reaction with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by flash chromatography.

Conclusion

This compound is a potent and useful base in palladium-catalyzed cross-coupling reactions. Its strong basicity and non-nucleophilic character make it suitable for a variety of transformations, although its high reactivity necessitates careful handling and anhydrous conditions. While detailed protocols with extensive quantitative data for NaH in all major cross-coupling reactions are not as prevalent as for other bases, the general procedures provided here serve as a valuable starting point for methodology development. Researchers are encouraged to perform careful optimization studies to achieve the best results for their specific applications. The continued exploration of strong, simple bases like this compound in modern catalytic methods holds promise for developing more efficient and cost-effective synthetic routes in academic and industrial research.

Troubleshooting & Optimization

Managing the Pyrophoric Nature of Dry Sodium Hydride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of dry sodium hydride (NaH). Its pyrophoric nature demands strict adherence to established protocols to mitigate risks of fire and explosion. This guide offers troubleshooting advice and answers to frequently asked questions (FAQs) to ensure the safe and effective use of this reagent in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What makes dry this compound so hazardous?

A1: Dry this compound is a pyrophoric and water-reactive substance.[1][2][3] It can spontaneously ignite upon contact with air, especially in the presence of moisture.[4][5][6] The reaction with water is violent and produces hydrogen gas, which is highly flammable and can be ignited by the heat of the reaction.[1][4][7]

Q2: What is the difference between dry NaH and NaH dispersion in mineral oil?

A2: Dry this compound is a fine, white to grayish powder and is extremely reactive.[8] The commercially available 60% dispersion of NaH in mineral oil is safer to handle as the oil acts as a protective barrier against air and moisture, reducing the risk of spontaneous ignition.[1][2][4] However, the mineral oil needs to be removed for some applications, and the resulting dry NaH is highly pyrophoric.[1]

Q3: What are the essential personal protective equipment (PPE) requirements for handling dry NaH?

A3: Appropriate PPE is critical when working with NaH. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionRationale
Eyes Safety goggles and a face shield.[7][9]Protects against splashes and fine particles.
Hands Dry, chemical-resistant gloves (e.g., nitrile, neoprene).[1][9]Prevents skin contact and absorption.
Body Flame-resistant lab coat.[1][9]Provides a barrier against spills and potential ignition.
Feet Closed-toe shoes.[9]Protects feet from spills.

Q4: How should dry this compound be stored?

A4: Proper storage is crucial to prevent accidents. Store dry NaH in a tightly sealed, clearly labeled container under an inert atmosphere (e.g., nitrogen or argon).[1][10] The storage area should be cool, dry, and well-ventilated, away from water, acids, and oxidizing agents.[7][11][12]

Troubleshooting Guide

Problem: My reaction with this compound is not starting or is proceeding very slowly.

Possible CauseTroubleshooting Steps
Inactive this compound The surface of the NaH may have oxidized due to improper storage or handling. Try using a fresh batch of NaH. If using a dispersion, ensure the mineral oil has been effectively removed.[8]
Wet Solvent or Reagents Traces of water in the solvent or reagents will quench the NaH. Ensure all solvents and reagents are rigorously dried before use.[8]
Insufficient Mixing This compound is insoluble in most organic solvents.[6] Efficient stirring is necessary to bring the reagents into contact with the surface of the NaH.
Incorrect Reaction Temperature While many NaH reactions are performed at room temperature, some may require heating to initiate. Consult the specific protocol for the recommended temperature.

Problem: I observe sparks or a small fire when handling dry this compound.

Immediate ActionFollow-up Procedure
Smother the fire immediately. Use a Class D fire extinguisher, dry sand, soda ash, or powdered limestone to extinguish the flames.[4][7][13] DO NOT USE WATER, CARBON DIOXIDE, OR SODA-ACID EXTINGUISHERS. [4][7][13]
Evacuate the immediate area. If the fire is large or spreading, activate the fire alarm and evacuate the laboratory.
Assess the situation. Once the immediate danger is controlled, review handling procedures to identify the cause of the ignition and implement corrective actions.

Experimental Protocols

Protocol 1: Safe Quenching of Excess this compound

This protocol outlines the stepwise procedure for safely neutralizing unreacted this compound after a reaction.

  • Cool the reaction mixture: Place the reaction flask in an ice-water bath to control the exothermic quenching process.

  • Inert atmosphere: Ensure the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Slow addition of a quenching agent: Slowly and carefully add a less reactive alcohol, such as isopropanol (B130326) or tert-butanol, to the stirred reaction mixture.[1][14][15] The rate of addition should be controlled to keep the temperature from rising significantly.

  • Monitor gas evolution: The reaction will produce hydrogen gas. Ensure adequate ventilation and that there are no ignition sources nearby.

  • Sequential addition of more reactive alcohols: Once the initial vigorous reaction subsides, slowly add a more reactive alcohol like ethanol, followed by methanol, to ensure all the NaH is consumed.[15]

  • Final quench with water: After the reaction with alcohols is complete, very cautiously add water dropwise to quench any remaining reactive species.[1]

  • Neutralization and disposal: Once gas evolution has ceased, the basic solution can be neutralized and disposed of according to institutional guidelines.[1]

Protocol 2: Handling a Small Spill of Dry this compound

This protocol provides a safe procedure for cleaning up a minor spill of dry NaH.

  • Alert personnel: Immediately notify others in the laboratory of the spill.

  • Isolate the area: Cordon off the spill area to prevent accidental contact.

  • Wear appropriate PPE: Don a flame-resistant lab coat, safety goggles, a face shield, and dry, chemical-resistant gloves.

  • Cover the spill: Gently cover the spilled NaH with a generous amount of a dry, inert powder such as sand, soda ash, or powdered limestone.[7][16] This will help to smother any potential reaction with air and moisture.

  • Collect the mixture: Carefully scoop the mixture of NaH and absorbent into a dry, labeled container. Do not use a plastic container.

  • Quench the collected material: Following Protocol 1, safely quench the collected material in a fume hood.

  • Decontaminate the area: Wipe the spill area with a cloth dampened with an inert solvent (e.g., heptane), followed by a thorough cleaning with soap and water.

Visualizations

NaH_Reaction_Troubleshooting start Reaction Not Proceeding check_NaH Is the NaH fresh and active? start->check_NaH check_solvent Are solvents and reagents dry? check_NaH->check_solvent Yes use_fresh_NaH Use fresh NaH check_NaH->use_fresh_NaH No check_mixing Is stirring efficient? check_solvent->check_mixing Yes dry_reagents Dry solvents/reagents check_solvent->dry_reagents No check_temp Is the temperature correct? check_mixing->check_temp Yes increase_stirring Increase stirring rate check_mixing->increase_stirring No adjust_temp Adjust temperature check_temp->adjust_temp No success Reaction should proceed check_temp->success Yes use_fresh_NaH->check_solvent dry_reagents->check_mixing increase_stirring->check_temp adjust_temp->success

Caption: Troubleshooting workflow for an unsuccessful NaH reaction.

NaH_Spill_Response spill Small NaH Spill Occurs alert Alert Personnel & Isolate Area spill->alert ppe Don Appropriate PPE alert->ppe cover Cover with Dry Inert Powder (Sand, Soda Ash) ppe->cover collect Collect Mixture into a Dry, Labeled Container cover->collect quench Quench Collected Material (Follow Protocol 1) collect->quench decontaminate Decontaminate Spill Area quench->decontaminate end Spill Managed Safely decontaminate->end

Caption: Step-by-step response to a small this compound spill.

References

Technical Support Center: Sodium Hydride (NaH) Reactivity in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium hydride (NaH). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guides

Issue 1: Low or No Reactivity of this compound

Q1: I am not observing the expected reaction with my substrate after adding NaH. What are the possible causes and how can I troubleshoot this?

A1: Low or no reactivity of NaH is a common issue that can often be attributed to several factors related to the quality of the reagent and the reaction conditions. Here’s a step-by-step troubleshooting guide:

  • Verify NaH Activity: this compound is often sold as a dispersion in mineral oil (typically 60%) to improve safety and handling.[1][2] The grey appearance of this dispersion is due to metallic sodium impurities.[3] Over time, or with improper storage, NaH can react with atmospheric moisture to form sodium hydroxide (B78521) (NaOH), which appears as a white crust and is less effective as a strong base.[3]

    • Action: Use fresh NaH from a newly opened container whenever possible. If you suspect the quality of your NaH is compromised, you can try washing it with a dry, inert solvent like hexane (B92381) or THF to remove the mineral oil and any surface layer of NaOH.[1][3] This should be done under an inert atmosphere.

  • Ensure Anhydrous Conditions: this compound reacts vigorously and exothermically with water to produce hydrogen gas and sodium hydroxide.[4][5] Any moisture in your reaction system will consume the NaH, reducing its availability for your desired reaction.

    • Action:

      • Thoroughly dry all glassware in an oven before use.

      • Use anhydrous solvents. Even "anhydrous" solvents from commercial suppliers can absorb moisture. Consider drying them further using appropriate methods like passing them through a column of activated alumina (B75360) or distilling from a suitable drying agent.

      • Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the experiment, from reagent handling to the reaction itself.[1][6] A Schlenk line or a glovebox is highly recommended.[1][3]

  • Account for Mineral Oil Content: If you are using a NaH dispersion, remember that a significant portion of the weight is mineral oil (typically 40%).[3]

    • Action: Ensure your calculations for the molar equivalents of NaH are based on the actual percentage of NaH in the dispersion.[3]

  • Increase Deprotonation Time: The reaction between the solid NaH and your substrate occurs at the surface of the NaH particles.[7] This heterogeneous reaction may require sufficient time for completion.

    • Action: Try extending the time allowed for the deprotonation step before adding other reagents.[3] Monitoring the reaction by techniques like TLC or LCMS can help determine if the starting material is being consumed.[3]

Issue 2: Unexpected Side Products or Low Yield

Q2: My reaction is producing unexpected byproducts and the yield of my desired product is low. Could the solvent be reacting with the NaH?

A2: Yes, the choice of solvent is critical, as NaH can react with several common aprotic polar solvents, leading to side reactions and reduced yields.[8] This is often due to the dual nature of NaH, which can act as both a strong base and a reducing agent (a source of hydride, H⁻).[8][9]

  • Reactivity with Amide Solvents (DMF, DMAc):

    • Problem: N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) can react with NaH.[8][10] The hydride can attack the carbonyl group of the amide, leading to the formation of byproducts.[8][9] These side reactions consume both the NaH and other electrophilic reagents in your reaction mixture, lowering the overall yield of the desired product.[8][9]

    • Troubleshooting:

      • Switch Solvents: If possible, replace DMF or DMAc with a more inert solvent like tetrahydrofuran (B95107) (THF), which is known to be more resistant to deprotonation and is a good solvent for many organo-sodium compounds.[1][7] Other less reactive ether solvents like diethyl ether or diglyme (B29089) can also be considered.[11]

      • Lower the Temperature: If DMF or DMAc must be used, running the reaction at a lower temperature can help minimize these side reactions.

  • Reactivity with Acetonitrile (B52724):

    • Problem: Similar to amide solvents, acetonitrile can be deprotonated by NaH at the alpha-carbon, and it can also be reduced, leading to the formation of complex byproducts, especially in the presence of an electrophile.[8][9]

    • Troubleshooting: Avoid using acetonitrile as a solvent for reactions involving NaH if you are observing unexpected side products. Consider alternative solvents like THF.

  • Reactivity with DMSO:

    • Problem: While NaH does react with dimethyl sulfoxide (B87167) (DMSO) to form the dimsyl anion, which can be a useful reagent, this reaction is highly exothermic and can lead to runaway thermal decomposition, posing a significant explosion hazard.[8][10][12][13]

    • Troubleshooting: It is strongly recommended to avoid using NaH with DMSO, especially at elevated temperatures or high concentrations.[8][10][12] If this reagent system is absolutely necessary, it should be used with extreme caution, at very low temperatures, and in dilute solutions.[12][13]

Frequently Asked Questions (FAQs)

Q3: Is it necessary to remove the mineral oil from a NaH dispersion before use?

A3: Not always. The mineral oil is generally inert and for many applications, the NaH dispersion can be used directly.[3] However, for reactions that are sensitive to impurities or require very precise stoichiometry, it is good practice to wash the NaH with a dry, inert solvent like hexane to remove the oil.[1] This also increases the surface area and reactivity of the NaH.[3]

Q4: What are the safest solvents to use with this compound?

A4: The safest and most common solvents for reactions involving NaH are non-protic, relatively non-polar ethers such as:

  • Tetrahydrofuran (THF): Widely used as it resists deprotonation and can solvate many organo-sodium compounds.[1][7]

  • Diethyl ether: A suitable alternative, although its lower boiling point may be a limitation for some reactions.

  • Diglyme and other glymes: These can be used, but their reactivity can sometimes differ from THF.[11]

  • Hydrocarbon solvents (e.g., hexane, toluene): Often used for washing NaH or as part of the reaction medium, though the solubility of many organic substrates is limited in these solvents.

Q5: I have observed a vigorous reaction, including gas evolution, upon adding NaH to my solvent, even before adding my substrate. What is happening?

A5: This is a strong indication that your solvent is not sufficiently dry. This compound reacts vigorously with water to produce hydrogen gas (H₂) and sodium hydroxide.[4][5] The observation of gas evolution upon addition of NaH to the solvent alone is a classic sign of residual moisture. You should re-dry your solvent and ensure all glassware is scrupulously dried before proceeding.

Q6: What are the signs of a runaway reaction with NaH and what should I do?

A6: A runaway reaction is a dangerous, uncontrolled exothermic process. With NaH, this is a particular risk when using solvents like DMSO, DMF, or DMAc.[10][12][13]

  • Signs of a Runaway Reaction:

    • A rapid, uncontrolled increase in temperature.

    • A sudden, vigorous evolution of gas, leading to a pressure buildup.

    • A change in color or the appearance of smoke.

  • Emergency Response:

    • If you can do so safely, remove the heat source and activate emergency cooling (e.g., an ice bath).

    • Evacuate the immediate area and alert others.

    • If the reaction cannot be brought under control, evacuate the laboratory and follow your institution's emergency procedures. Do NOT use water to extinguish a fire involving this compound as it will react violently.[1][14][15] Use a Class D fire extinguisher, dry sand, or soda ash.[1][14][16]

Data Summary

The following table summarizes the reactivity and safety considerations for this compound in various common organic solvents.

SolventChemical FormulaBoiling Point (°C)Key Reactivity Issues with NaHSafety Considerations
Tetrahydrofuran (THF)C₄H₈O66Generally considered a safe and effective solvent.[1][7]Peroxide formation on storage. Ensure use of inhibitor-free, freshly distilled THF.
Diethyl Ether(C₂H₅)₂O34.6Generally safe, but lower boiling point limits reaction temperature.Highly flammable. Peroxide formation on storage.
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H153Reacts with NaH, acting as both a base and a reducing agent, leading to byproducts.[8][9] Can lead to thermal runaway at elevated temperatures.[10][12][13]Onset of thermal decomposition detected at 76.1 °C with a 9.5% NaH mixture.[13]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO189Highly exothermic reaction.[12][13] Significant risk of explosive thermal runaway.[8][10][12][13]Onset of significant exothermic event at 56.8 °C with a 9.7% NaH mixture, leading to cell rupture.[13]
AcetonitrileCH₃CN82Can be deprotonated and reduced by NaH, leading to side reactions.[8][9]Use with caution; potential for byproduct formation.
HexaneC₆H₁₄69Inert to NaH. Commonly used for washing NaH to remove mineral oil.[1]Highly flammable.
TolueneC₇H₈111Generally inert to NaH. Can be used as a higher-boiling non-polar solvent.Flammable.

Experimental Protocols

Protocol 1: Washing this compound Dispersion to Remove Mineral Oil

Objective: To obtain oil-free this compound for use in sensitive reactions. This procedure must be performed under an inert atmosphere.

Materials:

  • This compound (60% dispersion in mineral oil)

  • Anhydrous hexane (or pentane)

  • Two-neck round-bottom flask equipped with a magnetic stir bar

  • Septa

  • Nitrogen or Argon gas line with a bubbler

  • Syringes and needles

Procedure:

  • Assemble the dry two-neck flask with the stir bar and a septum on each neck.

  • Purge the flask with inert gas for several minutes.

  • Under a positive flow of inert gas, quickly weigh the desired amount of NaH dispersion and add it to the flask. Reseal the flask.

  • Using a syringe, add anhydrous hexane to the flask (approximately 1 mL per 100 mg of dispersion).

  • Stir the suspension for 5-10 minutes. The grey NaH powder will settle to the bottom.[1]

  • Stop the stirring and allow the NaH to settle completely.

  • Carefully remove the hexane supernatant via a syringe or a cannula. Transfer the supernatant to a separate flask containing isopropanol (B130326) to quench any residual NaH.[1]

  • Repeat the washing process (steps 4-7) two more times to ensure all the mineral oil is removed.

  • After the final wash, briefly dry the oil-free NaH under a stream of inert gas or under vacuum. Do not over-dry, as the fine powder can be pyrophoric.

  • The washed NaH is now ready for use. Add your reaction solvent and proceed with your experiment.

Visualizations

Troubleshooting_Low_Reactivity Start Start: Low or No NaH Reactivity Check_NaH 1. Check NaH Quality (Freshness, Appearance) Start->Check_NaH Wash_NaH Action: Wash NaH with dry hexane under inert gas Check_NaH->Wash_NaH Issue Found Check_Conditions 2. Verify Anhydrous Conditions (Solvent, Glassware, Atmosphere) Check_NaH->Check_Conditions Looks OK Wash_NaH->Check_Conditions Dry_System Action: Thoroughly dry all components; use inert gas Check_Conditions->Dry_System Issue Found Check_Stoichiometry 3. Confirm Stoichiometry (Account for mineral oil) Check_Conditions->Check_Stoichiometry Looks OK Dry_System->Check_Stoichiometry Recalculate Action: Recalculate moles of NaH based on % purity Check_Stoichiometry->Recalculate Issue Found Check_Time 4. Increase Reaction Time Check_Stoichiometry->Check_Time Looks OK Recalculate->Check_Time Increase_Time Action: Allow more time for deprotonation; monitor reaction Check_Time->Increase_Time End Problem Resolved Increase_Time->End

Caption: Troubleshooting workflow for low NaH reactivity.

NaH_Dual_Reactivity NaH This compound (NaH) Base As a Base (Deprotonation) NaH->Base Primary Role Reducer As a Reducing Agent (Hydride Source, H⁻) NaH->Reducer Secondary Role Desired_Reaction Desired Reaction: Deprotonation of Substrate (R-H) Base->Desired_Reaction Side_Reaction Side Reaction: Attack on Solvent Carbonyl (e.g., DMF, Acetonitrile) Reducer->Side_Reaction Byproducts Formation of Unwanted Byproducts Side_Reaction->Byproducts

References

Technical Support Center: Optimizing Sodium Hydride-Mediated Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reaction conditions for sodium hydride-mediated alkylations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, offering potential causes and solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Inactive this compound: The NaH may be old or have been exposed to air and moisture, leading to the formation of sodium hydroxide.[1] 2. Insufficient Deprotonation: The substrate may not be fully deprotonated before the addition of the alkylating agent. 3. Solvent Reactivity: Solvents like DMF and acetonitrile (B52724) can react with NaH, leading to byproduct formation and reduced yield.[2] 4. Steric Hindrance: Bulky substrates or alkylating agents can hinder the reaction.[3] 5. Incorrect Stoichiometry: Not accounting for the mineral oil in the NaH dispersion can lead to using insufficient base.[1]1. Use fresh, grey-colored NaH. A white appearance may indicate NaOH contamination.[1] Consider washing the NaH with dry hexane (B92381) or pentane (B18724) to remove the mineral oil and any surface oxidation.[4][5][6] 2. Increase the deprotonation time or slightly warm the reaction mixture (with caution). Monitor hydrogen evolution to gauge the extent of deprotonation.[7] 3. Use an alternative, less reactive solvent such as THF or ether.[8][9] 4. If sterics are an issue, consider a different synthetic route or a less bulky base.[3] 5. Ensure you are calculating the molar equivalents of NaH based on the percentage of the active reagent in the dispersion (typically 60%).[1][10]
Formation of Side Products 1. Dual Reactivity of NaH: this compound can act as both a base and a reducing agent, leading to undesired reduction of the substrate or alkylating agent.[2] 2. Reaction with Solvent: As mentioned, solvents like DMF and acetonitrile can react with NaH to form byproducts.[2] 3. Over-alkylation: If the product also contains an acidic proton, it can be deprotonated and undergo further alkylation.1. Carefully control the reaction temperature. Lower temperatures generally favor the desired alkylation over reduction. 2. Switch to a more inert solvent like THF.[8][9] 3. Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture.
Reaction Stalls or is Sluggish 1. Poor Solubility: The sodium salt of the deprotonated substrate may have poor solubility in the reaction solvent. 2. Low Reaction Temperature: The activation energy for the alkylation step may not be met at the current temperature. 3. Inactive Alkylating Agent: The alkylating agent may have degraded.1. Add a co-solvent to improve solubility. Alternatively, consider using a different solvent system. 2. Cautiously increase the reaction temperature after the initial deprotonation is complete. 3. Use a fresh bottle of the alkylating agent.
Exothermic and Difficult to Control Reaction 1. Rapid Addition of Reagents: Adding the substrate to the NaH suspension too quickly can lead to a rapid evolution of hydrogen gas and a strong exotherm.[11] 2. Presence of Water: Traces of water in the solvent or on the glassware will react violently with NaH.[6][12][13]1. Add the substrate dropwise to the NaH suspension, especially at the beginning of the reaction. Use an ice bath to control the temperature.[4] 2. Ensure all glassware is thoroughly dried and the solvent is anhydrous.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][13]
Darkening or Discoloration of the Reaction Mixture 1. Decomposition: The reaction mixture turning brown or black can indicate decomposition of the substrate, reagents, or solvent, especially at elevated temperatures.[9] 2. Reaction with DMF: Heating NaH in DMF can lead to decomposition and discoloration.[9]1. Run the reaction at a lower temperature. If heating is necessary, do so cautiously and for the minimum time required. 2. Avoid refluxing NaH in DMF.[9] If elevated temperatures are needed, use a more stable solvent like THF.

Experimental Workflow for a Typical this compound-Mediated Alkylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Dry Glassware add_nah Add NaH to Solvent prep_glassware->add_nah prep_reagents Anhydrous Solvent & Reagents prep_reagents->add_nah prep_inert Inert Atmosphere (N2/Ar) prep_inert->add_nah add_substrate Slowly Add Substrate add_nah->add_substrate deprotonation Deprotonation (H2 evolution) add_substrate->deprotonation add_alkylating Add Alkylating Agent deprotonation->add_alkylating reaction_progress Monitor Reaction (TLC/LC-MS) add_alkylating->reaction_progress quench Quench Excess NaH reaction_progress->quench extraction Aqueous Work-up quench->extraction purification Purification (e.g., Chromatography) extraction->purification

Caption: A typical workflow for NaH-mediated alkylation.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound?

A1: this compound is a water-reactive and flammable solid.[12] It is typically supplied as a 60% dispersion in mineral oil, which is safer to handle.[6][13] Always handle NaH in a well-ventilated fume hood or a glovebox under an inert atmosphere.[4] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[4][14] Store NaH in a tightly closed container in a cool, dry place away from water and sources of ignition.[14][15][16]

Q2: Do I need to remove the mineral oil from the NaH dispersion before use?

A2: Not always. For many reactions, the mineral oil is inert and does not interfere.[17] However, if the oil might complicate product purification, you can wash the NaH dispersion with a dry, non-reactive solvent like hexane or pentane.[4][5][6] This should be done carefully under an inert atmosphere.

Q3: How do I safely quench a reaction containing this compound?

A3: To quench excess this compound, slowly and carefully add a proton source that reacts in a controlled manner. A common procedure is to cool the reaction mixture in an ice bath and slowly add isopropanol.[4][10][18] Once the vigorous reaction has subsided, you can add ethanol, followed by methanol, and finally, water can be added dropwise to ensure all the NaH is consumed.[4][18] Saturated aqueous ammonium (B1175870) chloride solution can also be used to quench the reaction.[5][10]

Quenching Protocol Decision Tree

quenching_protocol decision decision action action final final start Reaction Complete cool Cool to 0 °C (Ice Bath) start->cool check_excess Is significant excess NaH present? cool->check_excess slow_quench Slowly add Isopropanol check_excess->slow_quench Yes final_quench Slowly add water or sat. aq. NH4Cl check_excess->final_quench No gas_ceases Gas evolution ceases? slow_quench->gas_ceases gas_ceases->slow_quench No, continue addition next_quench Slowly add Ethanol/Methanol gas_ceases->next_quench Yes next_quench->final_quench workup Proceed to Aqueous Work-up final_quench->workup

Caption: Decision tree for quenching excess this compound.

Q4: What are some common solvents for NaH-mediated alkylations, and are there any I should avoid?

A4: Tetrahydrofuran (THF) is a commonly used and generally safe solvent for NaH-mediated reactions.[8] Aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also frequently used, but caution is advised.[2] Reactions of NaH in DMF can be unstable and lead to runaway reactions, especially with heating.[9][11] Similarly, mixtures of NaH and DMSO can be explosive.[2] It is best to avoid or use extreme caution with these solvents.

Q5: What are some alternatives to this compound for alkylations?

A5: If this compound is not suitable for your reaction, other bases can be used. For deprotonating alcohols, sodium metal is an alternative.[17][19] For substrates with more acidic protons, such as malonic esters, sodium ethoxide can be used.[20][21] For some applications, sodium tert-butoxide has been found to be a suitable replacement for NaH.[22]

Experimental Protocols

General Protocol for Washing this compound Dispersion
  • Under an inert atmosphere (argon or nitrogen), weigh the required amount of 60% NaH dispersion into a dry flask equipped with a magnetic stir bar.

  • Add dry hexane or pentane to the flask (approximately 1-2 mL per 100 mg of dispersion).

  • Stir the suspension for 5-10 minutes.

  • Stop stirring and allow the NaH to settle.

  • Carefully remove the supernatant solvent via cannula or a syringe.

  • Repeat the washing process two more times.

  • After the final wash, place the flask under vacuum for a short period to remove any residual solvent. The resulting free-flowing grey powder is ready for use.

General Protocol for a Small-Scale Alkylation of an Alcohol
  • To a dry, three-necked flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add the washed this compound (1.1 equivalents).

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the alcohol (1.0 equivalent) in anhydrous THF to the NaH suspension dropwise. Hydrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.0-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkylating agents.

  • Cool the reaction to 0 °C and quench any excess NaH by the slow, dropwise addition of isopropanol, followed by methanol, and then water.

  • Perform a standard aqueous work-up and purify the product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).

References

Technical Support Center: Troubleshooting Low Yields in Sodium hydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during reactions involving sodium hydride (NaH). The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to improve reaction yields and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a low yield. What are the most common initial checks I should perform?

A1: When troubleshooting low yields in this compound reactions, start by assessing the following:

  • Quality and Age of this compound: this compound is highly reactive and can degrade upon exposure to air and moisture.[1][2] Using old or improperly stored NaH can significantly lower its activity.

  • Anhydrous Reaction Conditions: this compound reacts violently with water.[3][4][5][6] Ensure all glassware is oven-dried or flame-dried, and solvents are rigorously dried before use.[7]

  • Inert Atmosphere: All manipulations involving this compound should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.[1][5][8]

Q2: How can I determine if my this compound is still active?

A2: A simple qualitative test is to add a small, carefully controlled amount of the this compound to a proton source, such as ethanol. Vigorous bubbling (hydrogen gas evolution) indicates active hydride. However, this should be done with extreme caution in a fume hood. For a more quantitative assessment, consider titrating a small sample.

Q3: Is it necessary to wash the mineral oil from the this compound dispersion?

A3: While many reactions can be performed successfully with the mineral oil dispersion, the oil can sometimes interfere with the reaction or subsequent work-up.[9][10] Washing the NaH with a dry, inert solvent like hexane (B92381) or pentane (B18724) can provide a more reactive, oil-free powder.[10] This should be done under an inert atmosphere.[8]

Q4: My reaction involves a polar aprotic solvent like DMF or DMSO and the yield is low. What could be the issue?

A4: Solvents like DMF, DMSO, and acetonitrile (B52724) can react with this compound, especially at elevated temperatures.[9][11][12] This side reaction consumes the NaH and can generate byproducts that complicate purification and reduce the yield of your desired product.[11] Consider using a more inert solvent such as THF if the reaction conditions allow.[2][13]

Q5: I observe a color change to brown or black in my reaction mixture. What does this indicate?

A5: A brown or black coloration can indicate decomposition of the solvent or reactants, particularly when heating reactions in solvents like DMF.[14] This is often a sign of undesired side reactions that can lead to lower yields. It is crucial to monitor the reaction temperature carefully.

Troubleshooting Guides

Guide 1: Low or No Reactivity

If you observe little to no consumption of your starting material, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Reactivity

start Low or No Reactivity Observed check_NaH Assess NaH Quality (Age, Storage, Appearance) start->check_NaH test_activity Perform Activity Test (e.g., with Ethanol) check_NaH->test_activity Suspicious check_conditions Verify Anhydrous Conditions (Dry Glassware & Solvents) check_NaH->check_conditions Looks Good replace_NaH Use Fresh this compound test_activity->replace_NaH Inactive test_activity->check_conditions Active dry_solvents Rigorously Dry Solvents check_conditions->dry_solvents Moisture Suspected check_atmosphere Ensure Inert Atmosphere (Nitrogen or Argon) check_conditions->check_atmosphere Dry dry_solvents->check_atmosphere check_atmosphere->start Re-run Experiment (Conditions Optimized) improve_inertness Improve Inert Atmosphere Technique check_atmosphere->improve_inertness Leaks Suspected improve_inertness->start Re-run Experiment

Caption: Troubleshooting workflow for low reactivity in NaH reactions.

Guide 2: Formation of Byproducts and Low Yield

If your reaction produces a complex mixture with a low yield of the desired product, consider the dual role of this compound and potential side reactions.

Problem: The dual nature of this compound as a base and a reducing agent can lead to unintended reaction pathways.[11]

Competing Reaction Pathways with this compound

NaH This compound (NaH) deprotonation Desired Deprotonation NaH->deprotonation Acts as Base side_reaction Side Reaction with Solvent NaH->side_reaction Acts as Base/ Reducing Agent reduction Undesired Reduction NaH->reduction Acts as Reducing Agent substrate Substrate (e.g., R-OH) product Desired Product substrate->product + Electrophile solvent Solvent (e.g., DMF, CH3CN) byproduct Byproducts solvent->byproduct + Electrophile/ Rearrangement electrophile Electrophile (e.g., R'-X) electrophile->byproduct deprotonation->substrate side_reaction->solvent reduction->electrophile

References

Technical Support Center: Safe Handling of Sodium Hydride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe use of sodium hydride (NaH) with dimethyl sulfoxide (B87167) (DMSO). Adherence to these protocols and safety measures is critical to prevent thermal runaway reactions and potential explosions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues encountered during experiments involving NaH and DMSO.

Q1: Why is the combination of this compound and DMSO hazardous?

The mixture of this compound (NaH) and dimethyl sulfoxide (DMSO) is known to be thermally unstable.[1][2] The reaction can lead to a highly exothermic decomposition, generating a significant amount of non-condensable gases, which can rapidly increase pressure and cause an explosion.[1][3] Several incidents involving this reagent combination have been reported, highlighting the severe risks.[1][4][5]

Q2: What is the "dimsyl anion," and why is it formed?

The dimsyl anion (sodium methylsulfinylmethylide) is a powerful, non-nucleophilic base formed from the reaction of NaH with DMSO.[6][7] This reaction is often intentionally performed to generate the dimsyl anion for use in subsequent synthetic steps, such as deprotonation of weakly acidic compounds.[6][7][8]

Q3: What are the early warning signs of a runaway reaction?

A runaway reaction may be indicated by:

  • A rapid, uncontrolled increase in temperature.

  • Excessive gas evolution (bubbling).

  • A noticeable change in the color or viscosity of the reaction mixture.

  • An unexpected increase in pressure within the reaction vessel.

Q4: My reaction is showing signs of a runaway. What should I do?

  • Immediately remove the heat source.

  • Apply cooling using an ice bath or other available methods.

  • If the reaction is uncontrollable, evacuate the area immediately and alert safety personnel.

  • Do not attempt to quench the reaction with water or other protic solvents, as this will react violently with unreacted NaH.

Q5: The reaction between NaH and DMSO is not starting. What should I do?

There can be an induction period before the reaction initiates.[9] Gentle heating to 40-45°C may be required to start the hydrogen evolution. However, be extremely cautious with heating, as exceeding the decomposition onset temperature can trigger a runaway reaction. Ensure the NaH is not passivated by a layer of sodium hydroxide, which can happen if it has been exposed to moisture.

Q6: How can I reduce the risk of an explosion?

  • Dilute the reaction mixture: Using a co-solvent like tetrahydrofuran (B95107) (THF) can significantly increase the decomposition onset temperature and reduce the adiabatic temperature rise.[1][10]

  • Control the temperature: Maintain a low reaction temperature and use adequate cooling.

  • Use appropriate scale: Be cautious when scaling up reactions. What is manageable on a small scale can become extremely hazardous at a larger scale.[1]

  • Ensure proper venting: The reaction generates hydrogen gas, which must be safely vented to prevent pressure buildup.

  • Consider safer alternatives: Whenever possible, use alternative bases or solvent systems.

Quantitative Data on Thermal Stability

The following tables summarize key quantitative data from thermal stability analyses of NaH in various solvents. This data is critical for understanding the thermal hazards associated with these mixtures.

Table 1: Thermal Stability of NaH/DMSO Mixtures

ParameterValueReference
Decomposition Onset Temp.As low as 50°C[10]
ARC Onset Temperature56.8°C (for 9.7% NaH in DMSO)[1][3]
Adiabatic Temperature Rise500°C (in pure DMSO)[1]
Adiabatic Temperature Rise230°C (in DMSO/THF mixture)[1]
Heat of Decomposition-810.2 J/g (second major exotherm)[1][3]

Table 2: Thermal Stability of NaH in Other Polar Aprotic Solvents

SolventNaH ConcentrationOnset TemperatureMaximum Self-Heating RateTotal Heat ReleaseReference
DMF9.5%76.1°C7.23°C/min-528.4 J/g[1][10]
DMF24.6%39.8°C634.7°C/min> -601.8 J/g[1][10]
DMAc9%56.4°C5.78°C/min-422.6 J/g[1]
DMAc16.2%30.1°C479.1°C/min-528.2 J/g[1]

Experimental Protocols

Protocol 1: Preparation of Dimsyl Sodium (Standard Method)

This protocol describes the common laboratory preparation of dimsyl sodium. Extreme caution is advised.

  • Preparation of NaH:

    • Place a 60% dispersion of NaH in mineral oil in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Wash the NaH with a dry, inert solvent like hexane (B92381) or petroleum ether to remove the mineral oil. This should be done by adding the solvent, stirring, allowing the NaH to settle, and then removing the solvent via cannula. Repeat this process two to three times.

    • Carefully dry the washed NaH under a stream of inert gas.

  • Reaction with DMSO:

    • Add dry DMSO to the flask containing the washed NaH.

    • The reaction mixture should be stirred under an inert atmosphere.

    • A needle or a bubbler should be used to vent the hydrogen gas produced during the reaction.

    • If the reaction does not start, gentle warming to 40-45°C may be necessary. Monitor the temperature closely and have a cooling bath ready.

    • The reaction is complete when the evolution of hydrogen gas ceases.

Protocol 2: Safer Preparation of Dimsyl Sodium using a DMSO/THF Co-solvent

This modified protocol is recommended to enhance safety by reducing the thermal hazards.

  • Preparation of NaH:

    • Follow the same procedure as in Protocol 1 for washing and drying the NaH.

  • Reaction in a Co-solvent Mixture:

    • In a separate flask, prepare a mixture of DMSO and THF. A recommended ratio is 4 equivalents of DMSO relative to NaH in 7 volumes of THF relative to DMSO.[1]

    • Slowly add the washed NaH to the DMSO/THF mixture under an inert atmosphere with efficient stirring.

    • Monitor the reaction temperature and gas evolution. The use of THF as a co-solvent raises the decomposition temperature to approximately 100°C.[1]

Visualizations

Diagram 1: Logical Relationship of Hazards

Hazard_Relationship NaH_DMSO NaH + DMSO Mixture Thermal_Instability Thermal Instability NaH_DMSO->Thermal_Instability leads to Exothermic_Decomposition Exothermic Decomposition Thermal_Instability->Exothermic_Decomposition results in Gas_Generation Gas Generation (H2, etc.) Exothermic_Decomposition->Gas_Generation causes Pressure_Buildup Pressure Buildup Gas_Generation->Pressure_Buildup leads to Explosion Explosion Pressure_Buildup->Explosion can cause

Caption: Logical flow from reagent mixture to potential explosion.

Diagram 2: Experimental Workflow for Safer Dimsyl Sodium Preparation

Safer_Workflow cluster_prep NaH Preparation cluster_reaction Reaction cluster_safety Safety Measures Start Start Wash_NaH Wash NaH with Hexane Start->Wash_NaH Dry_NaH Dry NaH under Inert Gas Wash_NaH->Dry_NaH Prepare_Solvent Prepare DMSO/THF Mixture Dry_NaH->Prepare_Solvent Add_NaH Slowly Add NaH to Solvent Prepare_Solvent->Add_NaH Monitor Monitor Temp. & Gas Add_NaH->Monitor Inert_Atmosphere Inert Atmosphere Add_NaH->Inert_Atmosphere Cooling_Bath Cooling Bath Ready Add_NaH->Cooling_Bath Proper_Venting Proper Venting Add_NaH->Proper_Venting Reaction_Complete Reaction Complete Monitor->Reaction_Complete

Caption: Safer workflow for preparing dimsyl sodium.

References

Technical Support Center: Accurate Weighing of Sodium hydride Dispersion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate and safe weighing of sodium hydride (NaH) dispersion.

Frequently Asked Questions (FAQs)

Q1: What is this compound dispersion and why is it used?

A1: this compound (NaH) is a strong, non-nucleophilic base used in organic synthesis. It is highly reactive and pyrophoric (ignites spontaneously in air), especially in its pure, solid form.[1][2] To mitigate these risks, it is commonly supplied as a 60% dispersion in mineral oil.[1][3][4][5] The mineral oil coats the NaH particles, providing a protective barrier against air and moisture, making it safer to handle and weigh.[1]

Q2: Is it always necessary to remove the mineral oil before using NaH dispersion?

A2: No, it is not always necessary. The mineral oil is generally inert and does not interfere with many reactions.[6] You can often add the dispersion directly to the reaction mixture. However, if the presence of mineral oil could affect your reaction or downstream purification, it should be removed.

Q3: How can I tell if my this compound dispersion is still active?

A3: Fresh, active this compound dispersion should appear as a uniform, light grey powder suspended in oil.[5] If the solid appears white, it may have reacted with moisture to form sodium hydroxide (B78521) (NaOH), which will reduce its effectiveness as a base.[7] A noticeable decrease in reactivity or incomplete reactions are also indicators of degradation.

Q4: What are the primary safety precautions when working with this compound dispersion?

A4:

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene are often recommended).[1][8]

  • Inert Atmosphere: Whenever possible, handle and weigh NaH dispersion in an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[1][8][9][10][11]

  • Avoid Water and Air: NaH reacts violently with water to produce flammable hydrogen gas.[1][12][13] Keep it away from water sources and minimize exposure to air.

  • Fire Safety: Have a Class D fire extinguisher, dry sand, or ground limestone readily available for metal fires. DO NOT use water or carbon dioxide extinguishers. [8][12]

  • Quenching: Unused NaH and any contaminated materials must be quenched carefully. A common procedure involves slow addition of isopropanol (B130326) to a suspension of the NaH in a non-reactive solvent like heptane (B126788), followed by ethanol (B145695) or methanol, and finally, dropwise addition of water.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or poor reaction yields 1. Inaccurate weighing of the NaH dispersion.2. The NaH may be partially or fully decomposed.3. Insufficiently dried solvent or glassware.1. Use a more accurate weighing technique (see protocols below). Ensure you are calculating the mass of the active NaH (e.g., for a 60% dispersion, multiply the total mass by 0.60).[14]2. Check the appearance of the NaH. If it is white, it has likely decomposed. Use a fresh container of NaH dispersion.3. Ensure all solvents and glassware are rigorously dried before use.
Difficulty in handling the sticky/oily dispersion The mineral oil makes the dispersion viscous and difficult to transfer quantitatively.1. Weigh the dispersion directly into the reaction flask to avoid transfer losses.[15]2. If transferring, rinse the weighing vessel with a small amount of the reaction solvent to ensure all the NaH is transferred.
Sparking or ignition during handling Exposure of the NaH to air and/or moisture.1. Minimize exposure to the atmosphere. Handle quickly and efficiently if not in a glovebox.2. Ideally, perform all manipulations under an inert atmosphere (glovebox or Schlenk line).[1][8][9][10][11]

Experimental Protocols

Protocol 1: Weighing this compound Dispersion Directly (with Mineral Oil)

This is the most common and generally recommended method.

Methodology:

  • Place your reaction flask on the balance and tare it.

  • If not in a glovebox, briefly remove the flask from the balance and flush it with an inert gas (argon or nitrogen).

  • Quickly add the approximate amount of NaH dispersion to the flask.

  • Seal the flask with a septum or stopper.

  • Place the sealed flask back on the balance to get an accurate weight of the added dispersion.

  • Calculate the mass of the active NaH based on the percentage of the dispersion (e.g., mass of dispersion x 0.60 for a 60% dispersion).[14]

Protocol 2: Weighing this compound Dispersion After Removing Mineral Oil

Use this method when the mineral oil may interfere with your reaction. This procedure should be performed under an inert atmosphere.[1]

Methodology:

  • In a glovebox or under a positive pressure of inert gas in a Schlenk flask, weigh the desired amount of NaH dispersion into the flask.

  • Add a dry, high-boiling hydrocarbon solvent such as hexane (B92381) or heptane to the flask.[1][6][16][17]

  • Swirl the mixture gently to wash the NaH powder.

  • Allow the grey NaH powder to settle to the bottom of the flask.

  • Carefully remove the solvent using a syringe or by decanting.

  • Repeat the washing process (steps 2-5) two more times.

  • After the final wash, you can add your reaction solvent directly to the washed NaH in the flask.

Note: Avoid using low-boiling point solvents like ether or pentane (B18724) for washing, as their evaporation can cause condensation of atmospheric moisture.[1]

Visualized Workflows

Weighing_NaH_Dispersion Workflow for Weighing this compound Dispersion cluster_prep Preparation cluster_direct Direct Weighing cluster_wash Weighing with Oil Removal (Inert Atmosphere) prep_ppe Don appropriate PPE prep_inert Prepare inert atmosphere (Glovebox/Schlenk line) prep_ppe->prep_inert decision Is oil removal necessary? prep_inert->decision start Start start->prep_ppe tare_flask Tare reaction flask decision->tare_flask No weigh_dispersion Weigh dispersion into flask decision->weigh_dispersion Yes add_nah Add NaH dispersion to flask tare_flask->add_nah weigh_flask Weigh sealed flask add_nah->weigh_flask calculate_active Calculate active NaH mass weigh_flask->calculate_active proceed Proceed with reaction calculate_active->proceed add_hexane Add dry hexane/heptane weigh_dispersion->add_hexane swirl_settle Swirl and let NaH settle add_hexane->swirl_settle remove_solvent Remove solvent swirl_settle->remove_solvent repeat_wash Repeat wash 2x remove_solvent->repeat_wash repeat_wash->proceed

Caption: Decision workflow for weighing this compound dispersion.

Safety_Precautions Key Safety Considerations for Handling NaH cluster_main Core Safety Principles ppe Wear Correct PPE (Flame-retardant coat, goggles, gloves) inert_atm Use Inert Atmosphere (Glovebox or Schlenk Line) no_water Avoid Water and Moisture fire_safety Have Class D Fire Extinguisher Ready proper_quench Proper Quenching Protocol NaH_Handling Handling this compound NaH_Handling->ppe NaH_Handling->inert_atm NaH_Handling->no_water NaH_Handling->fire_safety NaH_Handling->proper_quench

Caption: Essential safety precautions for handling NaH dispersion.

References

Technical Support Center: Inert Atmosphere Techniques for Handling Sodium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with sodium hydride (NaH) under inert atmosphere conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is not proceeding or is giving low yields. What are the common causes?

A1: Several factors can lead to poor reactivity with this compound. The most common issues are:

  • Presence of Moisture: this compound reacts violently with water.[1][2] Trace amounts of moisture in your solvent, reagents, or glassware will consume the NaH before it can react with your substrate. Ensure all glassware is oven- or flame-dried and solvents are rigorously dried and degassed.[3][4]

  • Inactive this compound: The grey color of commercial NaH dispersions is due to residual sodium metal from its preparation.[3] If the NaH has been improperly stored or exposed to air, it may be coated with a layer of white sodium hydroxide, rendering it inactive.[3]

  • Incomplete Deprotonation: The reaction time may be insufficient for complete deprotonation of your substrate. Consider extending the reaction time and monitoring the progress by TLC or LCMS.[3]

  • Incorrect Stoichiometry: Commercial this compound is often sold as a 60% dispersion in mineral oil.[5][6] It is crucial to account for this 40% by weight of mineral oil in your calculations to ensure you are adding the correct molar equivalent of NaH.[3]

Q2: How do I safely handle the 60% this compound dispersion in mineral oil?

A2: The mineral oil dispersion makes NaH much safer to handle for brief periods in the air compared to the pure solid.[2][5][7] However, it is still a highly reactive substance.

  • Weighing: Weigh the dispersion quickly on the bench and transfer it promptly to a flask under an inert atmosphere (e.g., flushed with argon or nitrogen).[8]

  • Washing: If the mineral oil interferes with your reaction, it can be washed away. A common procedure involves suspending the dispersion in a dry, inert solvent like hexane (B92381) or THF, allowing the NaH to settle, and then carefully removing the solvent via syringe or cannula.[5] This should ideally be performed in a glovebox or under a strict inert atmosphere using a Schlenk line.[5][9]

Q3: What is the correct procedure for quenching unreacted this compound after a reaction?

A3: Quenching must be done carefully and slowly to control the exothermic reaction and hydrogen gas evolution.

  • Cool the reaction flask in an ice-water bath.[5]

  • Slowly and dropwise, add a less reactive alcohol like isopropanol (B130326) or t-butyl alcohol.[5][6][10]

  • Once the initial vigorous reaction and gas evolution subside, you can sequentially add more reactive alcohols like ethanol, and then methanol, to ensure all NaH is consumed.[10]

  • Finally, very slowly add water to quench any remaining reactive species.[5]

  • The resulting solution will be basic and should be disposed of as hazardous waste according to your institution's guidelines.[5][10]

Q4: What should I do in case of a this compound fire?

A4: DO NOT USE WATER, CARBON DIOXIDE, OR SODA-ACID EXTINGUISHERS. [11] These will react violently with NaH and intensify the fire.

  • Use a Class D fire extinguisher, which is specifically designed for combustible metal fires.[5][11]

  • If a Class D extinguisher is not available, smother the fire with dry sand, ground limestone, dry clay, or graphite.[5][11]

Q5: Should I use a glovebox or a Schlenk line for my experiment?

A5: The choice depends on the scale and complexity of your manipulation.

  • Glovebox: Ideal for handling and weighing pure, dry NaH powder and for complex setups.[7][8][12][13] It provides the most controlled inert environment.[13]

  • Schlenk Line: Sufficient for most reactions using NaH dispersions, especially when transferring solutions or performing reactions in sealed flasks.[4][9][14] It is a more common and accessible technique for many labs.[9][14]

Q6: I am using DMF or DMSO as a solvent with NaH and the reaction is turning dark or getting unexpectedly hot. What is happening?

A6: Using this compound with solvents like DMSO, DMF, or N,N-dimethylacetamide can be extremely hazardous. These combinations can lead to thermal runaway reactions and explosions, even at moderate temperatures.[3][15] It is strongly recommended to avoid these combinations. If necessary, reactions must be kept at very low temperatures, and the concentration of NaH should be kept low.[15] Consider alternative, non-reactive solvents like THF or toluene (B28343) whenever possible.[3][5]

Data Summary

The following table summarizes key physical and safety data for this compound.

PropertyValueSource(s)
CAS Number 7646-69-7[5][16]
Molecular Formula HNa[5]
Molecular Weight 24.00 g/mol [2]
Appearance White to pale gray/brownish-gray powder[1][2][5]
Melting Point 800 °C (decomposes)[1][5][16]
Flash Point 185 °C (for 95% dry NaH)[5]
Reactivity with Water Violent reaction, produces flammable H₂ gas[1][5][11][17]
Common Commercial Form ~60% (w/w) dispersion in mineral oil[2][5][6]
NFPA 704 Rating Health: 3, Flammability: 3, Instability: 2, Special: W[1]

Experimental Protocols

Protocol 1: Washing Mineral Oil from this compound Dispersion

This procedure should be performed under a strict inert atmosphere, preferably inside a glovebox.

  • Preparation: In a glovebox, weigh the desired amount of 60% NaH dispersion into an oven-dried flask equipped with a magnetic stir bar.

  • Suspension: Add anhydrous hexane (or another suitable hydrocarbon solvent) via syringe. Swirl or briefly stir the flask to suspend the NaH.[5]

  • Settling: Turn off the stirring and allow the solid this compound to settle to the bottom of the flask.

  • Removal of Supernatant: Carefully remove the supernatant liquid containing the dissolved mineral oil using a syringe or a cannula. Discard this washing into a separate flask containing isopropanol for quenching.[5]

  • Repeat: Repeat the washing process (steps 2-4) two more times to ensure all mineral oil is removed.

  • Drying: After the final wash, the remaining white/grey powder can be briefly dried under vacuum to remove residual solvent before use.

Protocol 2: General Procedure for Setting up a Reaction with NaH

This protocol assumes the use of a Schlenk line and the NaH dispersion in oil.

  • Glassware Preparation: Assemble an oven-dried, two- or three-necked round-bottom flask equipped with a stir bar, a condenser, and a rubber septum on the Schlenk line.

  • Inert Atmosphere: Evacuate the flask under vacuum and refill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the system is free of air and moisture.[18]

  • Reagent Addition: Under a positive flow of inert gas, quickly add the weighed 60% NaH dispersion to the flask.

  • Solvent Addition: Add the anhydrous reaction solvent via a dry syringe or cannula.

  • Substrate Addition: Begin stirring the NaH suspension. Add your substrate, either neat (if liquid) via syringe or as a solution in the anhydrous reaction solvent.

  • Reaction: Heat or cool the reaction as required and monitor for completion. Hydrogen gas will evolve during the deprotonation step, so ensure the system is not closed and is properly vented through the bubbler on the Schlenk line.

Visual Guides

troubleshooting_workflow start Reaction with NaH Fails (Low Yield / No Reaction) q1 Is your NaH dispersion fresh? Has it been stored properly? start->q1 a1_yes Check for moisture sources. q1->a1_yes Yes a1_no Use fresh, properly stored NaH. Old NaH may be coated with NaOH. q1->a1_no No q2 Did you account for the 40% mineral oil in the 60% dispersion? a1_yes->q2 a2_yes Proceed to next check. q2->a2_yes Yes a2_no Recalculate stoichiometry. Increase NaH to required molar equivalent. q2->a2_no No q3 Are all solvents and reagents rigorously dry? a2_yes->q3 a3_yes Consider reaction conditions. q3->a3_yes Yes a3_no Dry solvents/reagents and repeat. Traces of water will quench NaH. q3->a3_no No q4 Is the reaction temperature and time sufficient? a3_yes->q4 a4_yes Consider washing the NaH to remove inert mineral oil and increase surface area/reactivity. q4->a4_yes Yes a4_no Increase reaction time or temperature and monitor progress. q4->a4_no No

Caption: Troubleshooting workflow for failed this compound reactions.

technique_selection start Select Handling Technique for NaH q1 Are you using dry, pure NaH powder (not an oil dispersion)? start->q1 glovebox Use a Glovebox. Essential for handling pyrophoric solids. q1->glovebox Yes q2 Are you using NaH dispersion in oil? q1->q2 No q3 Does the experiment involve complex manipulations or handling of multiple air-sensitive solids? q2->q3 Yes schlenk_line Use a Schlenk Line. Sufficient for standard reactions and solution transfers. q3->schlenk_line No glovebox2 Use a Glovebox. Provides a superior environment for complex or sensitive operations. q3->glovebox2 Yes

Caption: Decision guide for choosing between a glovebox and a Schlenk line.

References

Technical Support Center: Sodium Hydride Reactions with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of sodium hydride (NaH) with carbonyl compounds. This compound is a powerful, non-nucleophilic base primarily used to deprotonate acidic protons, such as the α-hydrogen of a carbonyl compound, to form an enolate. However, its high reactivity can lead to several side reactions. This guide will help you navigate potential issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in reactions with carbonyl compounds?

This compound (NaH) is a strong base with a pKa of its conjugate acid (H₂) around 35.[1] Its primary function in carbonyl chemistry is to act as a base to deprotonate the α-carbon of an enolizable aldehyde or ketone, generating a sodium enolate.[2][3] These enolates are potent nucleophiles that can participate in various carbon-carbon bond-forming reactions, such as Aldol and Claisen condensations.[4][5]

Q2: Can this compound act as a reducing agent for carbonyl compounds?

While NaH contains a hydride ion (H⁻), it is generally considered a poor reducing agent for carbonyls compared to reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6][7] The hydride in NaH is highly basic and sterically unhindered, favoring deprotonation of even weakly acidic α-hydrogens over nucleophilic attack at the carbonyl carbon.[8] However, under certain conditions, particularly at elevated temperatures, reduction of the carbonyl group to an alcohol can occur as a side reaction.[9]

Q3: What are the main side reactions to consider when using this compound with carbonyl compounds?

The primary side reactions include:

  • Self-condensation: The enolate formed can react with another molecule of the starting carbonyl compound (Aldol or Claisen condensation).[10]

  • Reduction: As mentioned, the carbonyl group can be reduced to an alcohol.

  • Cannizzaro-type reaction: For non-enolizable aldehydes, a disproportionation reaction to form an alcohol and a carboxylic acid can occur in the presence of a strong base.[11]

  • Reactions with solvent: NaH can react with protic solvents and even some aprotic solvents like DMF and DMSO, especially at elevated temperatures, which can lead to runaway reactions.[11][12]

Q4: How should I handle this compound safely?

This compound is a pyrophoric and water-reactive solid.[4] It is typically supplied as a 60% dispersion in mineral oil to improve handling safety.[13] Key safety precautions include:

  • Always handle NaH under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.[13]

  • Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[13]

  • Never quench NaH with water or protic solvents directly. A slow, controlled quench with a less reactive alcohol like isopropanol, followed by ethanol (B145695) and then water, is recommended.[13]

Q5: Do I need to remove the mineral oil from the NaH dispersion before use?

For many applications, the mineral oil does not interfere with the reaction and can be left in the reaction mixture.[14] However, for reactions that are sensitive to impurities or for analytical purposes, the mineral oil can be removed by washing the dispersion with a dry, inert solvent like hexane (B92381) or pentane (B18724) under an inert atmosphere.[13][15]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Condensation Product (Aldol or Claisen)

Possible Causes and Solutions

Possible CauseRecommended Solution
Incomplete Deprotonation Ensure the this compound is fresh and active. The grey color of the dispersion is due to residual sodium metal and does not indicate poor quality.[16] Use a slight excess of NaH (1.1-1.5 equivalents). Allow sufficient time for the deprotonation to complete before adding the electrophile; this can be monitored by the cessation of hydrogen gas evolution.
Side Reaction: Self-Condensation of the Electrophile If performing a crossed condensation, slowly add the enolizable carbonyl compound to a mixture of the non-enolizable electrophile and NaH. This maintains a low concentration of the enolate, favoring the desired reaction.
Side Reaction: Reduction of the Carbonyl Perform the reaction at a lower temperature. Deprotonation is typically fast even at 0 °C or room temperature, while reduction may be more prevalent at higher temperatures.
Reaction with Solvent or Trace Water Use a dry, aprotic solvent such as THF, toluene, or diethyl ether.[2] Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere to prevent quenching of the NaH and the enolate.[8]
Poor Reagent Quality Purify the carbonyl compounds before use, for example, by distillation, to remove any acidic impurities or water.
Issue 2: Formation of a Significant Amount of Alcohol Byproduct (Reduction)

Possible Causes and Solutions

Possible CauseRecommended Solution
High Reaction Temperature As mentioned, higher temperatures can favor the reduction pathway. Maintain a lower reaction temperature (e.g., 0 °C to room temperature) to minimize this side reaction.
Substrate Susceptibility Aldehydes are generally more susceptible to reduction than ketones. If working with an aldehyde, be particularly mindful of the reaction temperature and time.
Prolonged Reaction Time Extended reaction times can lead to an increase in the formation of side products. Monitor the reaction by TLC or another appropriate method and quench it once the starting material is consumed.
Issue 3: Reaction Does Not Initiate or is Sluggish

Possible Causes and Solutions

Possible CauseRecommended Solution
Inactive this compound The surface of the NaH may have oxidized due to improper storage or handling. It is recommended to use NaH from a freshly opened container. The mineral oil can be washed away with dry hexane to expose a fresh surface.[13][15]
Insoluble Enolate The sodium enolate may be insoluble in the chosen solvent, hindering subsequent reactions. Adding a solubilizing agent like 15-crown-5 (B104581) can sometimes be beneficial, particularly in less polar solvents.
Steric Hindrance Highly substituted carbonyl compounds may react more slowly. In such cases, a longer reaction time or a slight increase in temperature may be necessary, but be mindful of promoting side reactions.

Experimental Protocols

Protocol 1: General Procedure for Aldol Condensation using this compound

This protocol describes the self-condensation of a ketone.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add 60% this compound dispersion (1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the enolizable ketone (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C to room temperature until hydrogen evolution ceases (typically 30-60 minutes).

  • Reaction: If it's a self-condensation, the reaction proceeds upon enolate formation. For a crossed Aldol, the electrophilic carbonyl would be added at this stage. The reaction is typically stirred at room temperature and monitored by TLC.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Claisen Condensation using this compound

This protocol describes the condensation of an ester with a ketone.[17]

  • Preparation: Under an inert atmosphere, add 60% this compound dispersion (4.0 equivalents) to a flame-dried round-bottom flask with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add anhydrous THF.

  • Enolate Formation: Heat the suspension to reflux. Slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise over 10 minutes. Continue refluxing for 1 hour to ensure complete enolate formation.[17]

  • Condensation: Cool the reaction mixture to room temperature. Add the ester (1.5 equivalents) dropwise over 15 minutes. Stir the resulting solution for 24 hours at room temperature.[17]

  • Work-up: Pour the reaction mixture into a saturated aqueous NH₄Cl solution and extract with ethyl acetate.[17] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product can often be used in the next step without further purification, or it can be purified by chromatography.[17]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key reaction pathways and a general workflow for troubleshooting common issues.

Side_Reactions Carbonyl Compound Carbonyl Compound Enolate Enolate Carbonyl Compound->Enolate Deprotonation (α-H present) Reduction Product (Alcohol) Reduction Product (Alcohol) Carbonyl Compound->Reduction Product (Alcohol) Hydride Attack (Side Reaction) Cannizzaro Products Cannizzaro Products Carbonyl Compound->Cannizzaro Products Disproportionation (no α-H) NaH NaH NaH->Enolate NaH->Reduction Product (Alcohol) NaH->Cannizzaro Products Aldol/Claisen Product Aldol/Claisen Product Enolate->Aldol/Claisen Product Attack on another Carbonyl

Caption: Key reaction pathways of carbonyl compounds with this compound.

Troubleshooting_Workflow start Low Yield or No Reaction check_NaH Check NaH Activity & Stoichiometry start->check_NaH check_conditions Verify Anhydrous Conditions check_NaH->check_conditions NaH OK success Improved Yield check_NaH->success Issue Found & Resolved check_temp Optimize Temperature check_conditions->check_temp Conditions OK check_conditions->success Issue Found & Resolved check_addition Review Order of Addition check_temp->check_addition Temp OK check_temp->success Issue Found & Resolved check_addition->success Issue Found & Resolved

Caption: A workflow for troubleshooting low-yield reactions with NaH.

References

Technical Support Center: Purification of Commercial Sodium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial sodium hydride (NaH).

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of commercial this compound?

Commercial this compound is most commonly supplied as a 60% (w/w) dispersion in mineral oil.[1][2][3] This formulation enhances safety during transportation and handling by protecting the highly reactive NaH from atmospheric moisture and oxygen.[3] The dispersion typically appears as a gray powder or slurry.[4][5][6]

Q2: Why is it necessary to purify commercial this compound?

The mineral oil in the commercial dispersion can interfere with certain reactions or complicate product purification. For applications requiring high purity or where the mineral oil is undesirable, it must be removed.[1] Additionally, commercial NaH can contain unreacted sodium metal, which may affect the reactivity and stoichiometry of a reaction.[4][7][8]

Q3: What are the primary impurities in commercial this compound?

The main components that may be considered impurities for experimental purposes are:

  • Mineral Oil: The dispersing agent, accounting for approximately 40% of the weight.[1]

  • Unreacted Sodium Metal: This can be present from the manufacturing process and gives the NaH a gray appearance.[4][8] Pure this compound is a white solid.[4]

  • Sodium Hydroxide (B78521) (NaOH): This can form on the surface of the NaH particles if they are exposed to moisture.[4]

Q4: What are the recommended solvents for washing this compound?

Dry, inert, high-boiling point hydrocarbon solvents are recommended for washing this compound.[2] Common choices include:

  • Hexane[2][9][10]

  • Pentane[1][2]

  • Tetrahydrofuran (THF)[1][4]

It is crucial to use anhydrous solvents to prevent a violent reaction with the this compound.[1][2]

Q5: Is it safe to use this compound directly from the container without purification?

For many applications, the 60% dispersion of this compound in mineral oil can be used directly.[1][3] However, the 40% mineral oil content must be factored into stoichiometric calculations.[4] If the mineral oil interferes with the reaction or subsequent work-up, purification is necessary.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no reactivity of NaH - Inaccurate weighing due to the presence of mineral oil.- Deactivation of NaH by moisture in the solvent or atmosphere.- The gray color of the NaH may indicate the presence of less reactive sodium metal.[4]- Ensure calculations account for only 60% active NaH.- Use rigorously dried solvents and maintain an inert atmosphere (e.g., nitrogen or argon).[2][11]- For sensitive reactions, consider purifying the NaH to remove mineral oil and residual sodium.[4]
Reaction is sluggish or incomplete - Insufficient removal of mineral oil, which can coat the NaH particles and reduce surface area.- Presence of sodium hydroxide on the NaH surface.- Wash the NaH dispersion thoroughly with a dry, inert solvent to remove the mineral oil completely.[9]- Consider a purification step to remove residual sodium metal, which can also improve reactivity.[4]
Inconsistent results between batches of commercial NaH - Variation in the particle size of the NaH.- Different levels of unreacted sodium in different batches, indicated by variations in the gray color.[4]- Standardize a purification protocol for all batches of NaH to ensure consistent starting material.- If color variation is observed, a purification step to remove sodium metal may be beneficial.[4]
Difficulty in handling and weighing the NaH dispersion - The oily and viscous nature of the dispersion can make it challenging to handle accurately.- Under an inert atmosphere, wash the required amount of dispersion with a dry solvent like hexane (B92381). Allow the solid NaH to settle, and then carefully remove the solvent via syringe or cannula. The resulting oil-free NaH can be more easily suspended in the reaction solvent.[2][9]

Quantitative Data Summary

ParameterCommercial NaH (60% in oil)Purified NaH (Oil-Free)Purified NaH (White, Oil & Na-Free)
Appearance Gray powder/slurry[4]Gray powder[4]White powder[4]
Active NaH Content ~60% (w/w)[1]>95%>99%
Primary "Impurity" Mineral Oil (~40%)[1]Trace solventTrace solvent, NaI (if I₂ used)
Handling Safety Safer due to oil coating[1][3]Highly pyrophoric, handle under inert gas[2]Highly pyrophoric, handle under inert gas[2]

Experimental Protocols

Protocol 1: Removal of Mineral Oil by Washing

This procedure should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Preparation: In a glovebox or under a stream of inert gas, weigh the desired amount of the 60% NaH dispersion into a dry flask.

  • Washing:

    • Add a sufficient volume of anhydrous hexane (or another suitable solvent) to the flask to create a slurry.[2]

    • Stir or swirl the mixture to suspend the NaH and dissolve the mineral oil.

    • Stop the stirring and allow the solid NaH to settle to the bottom of theflask.

    • Carefully remove the supernatant liquid containing the dissolved mineral oil using a syringe or cannula.[9]

  • Repeat: Repeat the washing process two to three more times to ensure complete removal of the mineral oil.[9]

  • Drying: After the final wash and removal of the solvent, the remaining solid is oil-free this compound. It can be dried under a stream of inert gas or under vacuum. Be cautious as the dry powder is highly pyrophoric.

  • Usage: The purified NaH can then be suspended in the desired reaction solvent.

Protocol 2: Purification to Obtain White this compound

This method removes residual sodium metal and should be performed on oil-free NaH under an inert atmosphere.

  • Initial Washing: Follow Protocol 1 to obtain oil-free NaH.

  • Suspension: Suspend the oil-free NaH in anhydrous THF.[4]

  • Titration with Iodine:

    • Slowly add small crystals of iodine (I₂) to the stirred suspension.[4]

    • The iodine will react with any residual sodium metal, forming sodium iodide (NaI), which is soluble in THF. The initial purple/brown color of the iodine will disappear as it reacts.[4]

  • Endpoint: Continue adding iodine crystals until a faint persistent iodine color remains, indicating that all the sodium metal has been consumed.[4]

  • Isolation:

    • Allow the purified white NaH to settle.

    • Filter the suspension under an inert atmosphere.

    • Wash the filtered solid with fresh, anhydrous THF to remove the dissolved NaI.

  • Drying: Dry the resulting white NaH powder under vacuum.[4]

Visualized Workflows

PurificationWorkflow cluster_start Starting Material cluster_washing Protocol 1: Oil Removal cluster_iodine Protocol 2: Na Metal Removal Commercial_NaH Commercial NaH (60% in Mineral Oil) Gray Powder/Slurry Wash Wash with Anhydrous Hexane/THF (under inert atmosphere) Commercial_NaH->Wash Oil_Free_NaH Oil-Free NaH (Gray Powder) Wash->Oil_Free_NaH Add_Iodine Add I₂ in THF (Titrate to persistent color) Oil_Free_NaH->Add_Iodine For high-purity applications Pure_NaH Pure White NaH Add_Iodine->Pure_NaH

Caption: Workflow for the purification of commercial this compound.

TroubleshootingLogic Start Reaction with NaH Fails or Gives Low Yield Check_Stoichiometry Did you account for 40% mineral oil? Start->Check_Stoichiometry Check_Conditions Were anhydrous solvent and inert atmosphere used? Check_Stoichiometry->Check_Conditions Yes Retry_Reaction Retry Reaction Check_Stoichiometry->Retry_Reaction No (Adjust calculation) Purify_NaH Purify NaH by washing to remove mineral oil. Check_Conditions->Purify_NaH Yes Check_Conditions->Retry_Reaction No (Improve technique) Purify_NaH->Retry_Reaction Success Success Retry_Reaction->Success Failure Still Fails Retry_Reaction->Failure Advanced_Purification Consider advanced purification to remove residual Na metal. Failure->Advanced_Purification

References

Technical Support Center: Safe Handling and Quenching of Sodium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on safely controlling the exothermic reaction of sodium hydride (NaH) with water and other protic reagents. Adherence to these protocols is critical to ensure laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the reaction of this compound and water?

A1: The reaction of this compound with water is highly exothermic and produces flammable hydrogen gas (H₂) and corrosive sodium hydroxide (B78521) (NaOH).[1][2][3][4] The primary hazards include:

  • Rapid temperature increase: The significant heat generated can cause the reaction to become uncontrollable, potentially leading to boiling of the solvent and pressure buildup.[3]

  • Hydrogen gas evolution: Hydrogen is a highly flammable gas that can form explosive mixtures with air. The heat of the reaction can be sufficient to ignite the hydrogen gas produced.[1][3]

  • Corrosive byproduct: Sodium hydroxide is a strong base and is corrosive to skin and eyes.[2][5]

Q2: What is the chemical equation for the reaction of this compound with water?

A2: this compound reacts with water to form sodium hydroxide and hydrogen gas. The balanced chemical equation is: NaH(s) + H₂O(l) → NaOH(aq) + H₂(g)[1][2][3]

Q3: What personal protective equipment (PPE) is required when working with this compound?

A3: When handling this compound, it is essential to wear appropriate PPE to protect against skin and eye contact.[5] Recommended PPE includes:

  • A flame-retardant lab coat.[6]

  • Chemical safety goggles and a face shield.[7][8]

  • Chemically resistant gloves (nitrile or neoprene are suitable).[6]

  • Full-length pants and closed-toe shoes.[7]

Q4: Under what atmospheric conditions should this compound be handled?

A4: this compound is a water-reactive material and should be handled under an inert atmosphere, such as nitrogen or argon, to prevent reaction with atmospheric moisture.[6] A glove box is the ideal environment for handling this compound.[6]

Q5: How should this compound be stored?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, acids, and oxidizing agents.[5][8] It should never be stored near a sink or emergency shower.[6]

Troubleshooting Guide

Issue: The reaction is proceeding too quickly and the temperature is rising rapidly.

  • Possible Cause: The quenching agent is being added too quickly, or the initial amount of this compound was underestimated.

  • Solution:

    • Immediately stop the addition of the quenching agent.

    • Ensure the reaction flask is securely placed in an ice/water bath to cool it down.[6]

    • If the reaction continues to accelerate, be prepared to evacuate the area and alert safety personnel.

    • Once the reaction is under control, resume the addition of the quenching agent at a much slower rate.

Issue: A fire has started in the reaction vessel.

  • Possible Cause: The hydrogen gas produced has ignited, likely due to the exothermic nature of the reaction.

  • Solution:

    • If the fire is small and contained within the flask, it may extinguish on its own as the hydrogen is consumed.

    • If the fire spreads, use a Class D fire extinguisher, dry sand, or ground limestone.[6]

    • DO NOT use a water, carbon dioxide, or soda-acid fire extinguisher, as these will react violently with this compound.[6][8]

    • Evacuate the area and activate the fire alarm if the fire cannot be immediately controlled.

Issue: The this compound dispersion in mineral oil is difficult to handle.

  • Possible Cause: The mineral oil makes accurate weighing and dispensing challenging.

  • Solution:

    • The mineral oil can be washed away with a dry, high-boiling hydrocarbon solvent like hexane (B92381) or heptane.[6]

    • This procedure should be performed under an inert atmosphere.

    • After washing, the solvent should be carefully removed, and the remaining this compound can be used. The washings will contain traces of NaH and should be quenched separately.[6]

Quantitative Data for Quenching

ParameterRecommendationNotes
Quenching Agents Isopropanol (B130326), followed by Ethanol, then Methanol (B129727), and finally Water.[6][9] Saturated aqueous ammonium (B1175870) chloride can also be used.[10][11]Start with the least reactive alcohol and proceed to more reactive ones to control the rate of reaction.
Reaction Temperature Maintain at 0 °C or below.Use an ice/water or ice/salt bath to cool the reaction vessel.[10]
Rate of Addition Slow, dropwise addition.The rate should be controlled to prevent a rapid temperature increase and excessive hydrogen evolution.
Stirring Vigorous stirring.Ensures even distribution of the quenching agent and helps to dissipate heat.

Experimental Protocol: Quenching of this compound

This protocol outlines the steps for safely quenching residual this compound after a reaction.

Materials:

  • Reaction flask containing residual this compound

  • Inert gas source (Nitrogen or Argon)

  • Ice/water bath

  • Stir plate and magnetic stir bar

  • Dropping funnel or syringe pump

  • Quenching agents: Isopropanol, Methanol, Water (all anhydrous initially)

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Inert Atmosphere: Ensure the reaction flask is under a positive pressure of an inert gas (nitrogen or argon).

  • Cooling: Place the reaction flask in an ice/water bath on a magnetic stir plate and begin stirring.

  • Initial Quench: Slowly add anhydrous isopropanol to the stirred suspension of this compound dropwise via a dropping funnel or syringe pump.[6]

  • Monitor Reaction: Observe the rate of hydrogen gas evolution and the temperature of the reaction. If the reaction becomes too vigorous, stop the addition immediately and allow the reaction to subside before continuing at a slower rate.

  • Sequential Quenching: Once the addition of isopropanol is complete and the gas evolution has ceased, slowly add anhydrous methanol in the same dropwise manner.

  • Final Quench with Water: After the reaction with methanol is complete, very cautiously add water dropwise.[6] Be aware that even after the addition of alcohols, there may be pockets of unreacted this compound that will react vigorously with water.[7]

  • Neutralization: Once the quenching is complete, check the pH of the solution. It will be basic due to the formation of sodium hydroxide. Neutralize with a dilute acid (e.g., HCl) if necessary for workup or disposal.

Workflow for Safe this compound Quenching

cluster_prep Preparation cluster_quench Quenching Steps cluster_final Final Steps A Don Appropriate PPE B Ensure Inert Atmosphere A->B C Cool Reaction Vessel to 0°C B->C D Slowly Add Isopropanol C->D E Monitor Temperature & Gas Evolution D->E F Reaction Vigorous? E->F Check G Pause Addition & Cool F->G Yes H Slowly Add Methanol F->H No G->D I Slowly Add Water H->I J Cease Gas Evolution? I->J Check J->I No K Proceed to Workup/Disposal J->K Yes

Caption: Logical workflow for the safe quenching of this compound.

References

Validation & Comparative

A Comparative Analysis of Sodium Hydride and Potassium Hydride as Bases in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of synthetic chemistry, the selection of an appropriate base is paramount to the success of a reaction. Among the class of strong, non-nucleophilic bases, sodium hydride (NaH) and potassium hydride (KH) are frequently employed for the deprotonation of a wide array of weak acids. While both are saline hydrides that serve a similar function, their reactivity profiles exhibit notable differences. This guide provides an objective comparison of the basicity and practical utility of NaH versus KH, supported by physicochemical data and standardized experimental considerations for researchers in the chemical and pharmaceutical sciences.

Theoretical Basicity: A Shared Foundation

The intrinsic basicity of both this compound and potassium hydride is defined by the acidity of their common conjugate acid, molecular hydrogen (H₂). The pKa of H₂ is exceptionally high, indicating that its conjugate base, the hydride ion (H⁻), is a powerful base. In dimethyl sulfoxide (B87167) (DMSO), a common solvent for pKa determination, the pKa of H₂ is approximately 35.[1][2][3] This value underscores the potent basicity of both NaH and KH, enabling them to deprotonate substrates such as alcohols, phenols, thiols, and various carbon acids like ketones and esters to generate the corresponding nucleophiles.[4][5]

Thermodynamically, as salts of the same conjugate acid, NaH and KH possess identical basicity. The observed differences in their chemical behavior are therefore not rooted in thermodynamics but rather in kinetics, physical properties, and the influence of the respective alkali metal cation.

Physicochemical Properties and Reactivity

The practical efficacy of a solid reagent is often dictated by its physical state and interactions at the solvent-reagent interface. Both NaH and KH are salt-like hydrides with a crystalline structure and are notably insoluble in nearly all organic solvents.[4][5][6] Consequently, reactions involving these hydrides are heterogeneous, occurring on the surface of the solid particles.

The superior reactivity often attributed to potassium hydride can be explained by fundamental differences in their crystal lattice energies and the nature of the cation. Potassium is a larger and more polarizable cation than sodium. This results in a lower lattice energy for the KH crystal compared to NaH. A lower lattice energy translates to a more readily disrupted crystal structure, exposing more reactive hydride ions at the surface and leading to faster reaction rates.

Furthermore, the nature of the cation can influence the solubility and reactivity of the resulting deprotonated species. In many cases, potassium salts (e.g., potassium alkoxides) exhibit greater solubility in organic solvents than their sodium counterparts. This can accelerate the overall reaction by preventing the product from passivating the surface of the hydride reagent. While both are powerful superbases, KH is generally more reactive than NaH.[5] This increased reactivity has led to reports of higher yields when substituting NaH with KH in certain synthetic protocols.[7]

Comparative Data Summary

For ease of reference, the key physicochemical properties of this compound and potassium hydride are summarized in the table below.

PropertyThis compound (NaH)Potassium Hydride (KH)
Molar Mass 23.998 g/mol [4]40.106 g/mol [5]
Appearance White to grey solid[4]White to gray crystalline powder[5]
Conjugate Acid H₂H₂
pKa of H₂ (in DMSO) ~35[1][2]~35[1][2]
Crystal Structure Face-centered cubic (NaCl type)[4]Face-centered cubic (NaCl type)[5]
Solubility Insoluble in organic solvents[4]Insoluble in organic solvents[5]
Reactivity Profile Strong, non-nucleophilic baseStronger, more reactive non-nucleophilic base[5]

Logical and Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

MH NaH or KH (M⁺H⁻) MR Deprotonated Substrate (M⁺R⁻) MH->MR Deprotonation RH Substrate (R-H) H2 Hydrogen Gas (H₂) RH->H2 Proton Source

Figure 1. General deprotonation reaction pathway for NaH and KH.

cluster_factors Influencing Factors reactivity Observed Reactivity (KH > NaH) lattice Lattice Energy (NaH > KH) lattice->reactivity affects surface availability cation Cation Size (K⁺ > Na⁺) cation->reactivity influences kinetics solubility Product Solubility (R-K > R-Na) solubility->reactivity prevents surface passivation

Figure 2. Physicochemical factors governing hydride reactivity.

Experimental Protocols

The successful use of NaH and KH requires rigorous adherence to anhydrous and inert atmosphere techniques due to their extreme reactivity with water and air.[8] The following represents a generalized protocol for a deprotonation reaction.

Objective: To generate an alkoxide from a parent alcohol using NaH or KH for subsequent reaction.

Materials:

  • This compound (60% dispersion in mineral oil) or Potassium hydride (35% dispersion in mineral oil)

  • Anhydrous reaction solvent (e.g., THF, DMF)

  • Alcohol substrate

  • Three-neck round-bottom flask, condenser, nitrogen/argon inlet, magnetic stirrer, and septa

  • Syringes for liquid transfer

Protocol:

  • Apparatus Setup: Assemble the glassware and dry thoroughly in an oven. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Reagent Preparation: If using an oil dispersion, the hydride may be washed with anhydrous hexane (B92381) or pentane (B18724) to remove the mineral oil. This is achieved by adding the dispersion to the flask, adding the wash solvent via cannula, stirring, allowing the hydride to settle, and then carefully removing the supernatant via cannula. This should be performed with extreme caution under an inert atmosphere.

  • Reaction Initiation: Add anhydrous solvent to the washed hydride in the reaction flask. Begin vigorous stirring to maintain a suspension.

  • Substrate Addition: Dissolve the alcohol substrate in the anhydrous solvent and add it dropwise to the stirred hydride suspension at a controlled temperature (often 0 °C to manage the exothermic reaction and hydrogen evolution).

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen gas evolution. For KH, the reaction is often significantly faster and may proceed at lower temperatures compared to NaH.

  • Subsequent Steps: Once deprotonation is complete, the resulting alkoxide solution is ready for the addition of an electrophile or other subsequent reaction steps.

  • Quenching: Upon completion of the entire synthetic sequence, any excess hydride must be quenched carefully. This is typically done by the slow, dropwise addition of a proton source like isopropanol (B130326) or ethanol (B145695) at 0 °C, followed by the cautious addition of water.

A 1. Assemble & Dry Glassware B 2. Introduce Hydride (under inert atmosphere) A->B C 3. Wash Hydride (optional) (remove mineral oil) B->C D 4. Add Anhydrous Solvent C->D E 5. Add Substrate Solution Dropwise (control temperature) D->E F 6. Monitor Reaction (cessation of H₂ evolution) E->F G 7. Proceed with Next Synthetic Step F->G H 8. Cautious Quenching of Excess Hydride G->H

Figure 3. Standard experimental workflow for deprotonation using NaH or KH.

Conclusion

References

A Comparative Guide to Sodium Hydride and Sodium Borohydride in Ketone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the manipulation of carbonyl groups is a cornerstone of molecular transformation. Among the various reagents employed, hydrides play a pivotal role. This guide provides a detailed comparison of two sodium-based hydride reagents, sodium hydride (NaH) and sodium borohydride (B1222165) (NaBH₄), in the context of their reactivity with ketones. While both are sources of hydride, their chemical behavior diverges significantly, leading to distinct and non-overlapping applications in synthetic chemistry.

Reactivity Profile: A Tale of Two Hydrides

Sodium borohydride is a well-established and versatile reducing agent for aldehydes and ketones.[1][2][3] It provides a source of nucleophilic hydride (H⁻) that readily attacks the electrophilic carbonyl carbon of a ketone, leading to the formation of a secondary alcohol upon workup.[1][4] In contrast, this compound is a non-nucleophilic, highly basic hydride.[5][6] It is primarily utilized as a strong base to deprotonate acidic protons, such as the α-proton of a ketone, to generate an enolate.[5][7] NaH is not a suitable agent for the reduction of ketones because its hydride is exceptionally basic and lacks the necessary nucleophilic character to add to the carbonyl carbon.[6]

The fundamental difference in their reactivity stems from the nature of the metal-hydrogen bond. In NaBH₄, the boron-hydrogen bond is more covalent, rendering the hydride less basic and more nucleophilic. Conversely, the sodium-hydrogen bond in NaH is highly ionic, resulting in a hydride that is a powerful base but a poor nucleophile.[6][8]

Performance Data: Reduction vs. Deprotonation

The following table summarizes the key differences in the application of sodium borohydride and this compound in reactions involving ketones.

FeatureSodium Borohydride (NaBH₄)This compound (NaH)
Primary Role Reducing AgentStrong Base
Reaction with Ketones Nucleophilic addition to the carbonyl carbonDeprotonation at the α-carbon
Product of Reaction Secondary AlcoholEnolate
Reactivity Mild and selective reducing agent[3][9]Highly reactive, non-nucleophilic base[6]
Solvent Compatibility Protic solvents (e.g., methanol (B129727), ethanol, water)[9][10][11]Aprotic solvents (e.g., THF, DMF)
Safety Considerations Decomposes in water to produce hydrogen gas; handle with care[9][12]Reacts violently with water; highly flammable solid

Experimental Protocols

A. Ketone Reduction using Sodium Borohydride

This protocol describes the reduction of 9-fluorenone (B1672902) to 9-fluorenol using sodium borohydride in methanol, a common undergraduate laboratory experiment that demonstrates the efficacy of NaBH₄ as a reducing agent.[10][13]

Materials:

  • 9-fluorenone (0.500 g)

  • Methanol (10 mL)

  • Sodium borohydride (0.050 g)

  • Water (5 mL)

  • Ice bath

  • Erlenmeyer flask (50 mL)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 0.500 g of 9-fluorenone in 10 mL of methanol in a 50 mL Erlenmeyer flask. Gentle warming may be required to fully dissolve the ketone.[13]

  • Cool the solution in an ice bath.

  • Carefully add 0.050 g of sodium borohydride to the stirred solution. The yellow color of the fluorenone solution should fade.[13]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 15-20 minutes.[13]

  • To quench the reaction and decompose the borate (B1201080) esters, add 5 mL of water. A solid precipitate of 9-fluorenol should form.[13]

  • Heat the mixture to boiling for approximately 5 minutes to ensure complete hydrolysis.[13]

  • Allow the mixture to cool to room temperature and then place it in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold 50% aqueous methanol.[10]

  • Dry the product to obtain crystalline 9-fluorenol.

B. Enolate Formation using this compound

The following outlines a general procedure for the formation of a ketone enolate using this compound. This intermediate is then typically trapped with an electrophile, such as a silyl (B83357) chloride.[7][14]

Materials:

  • Ketone (e.g., cyclohexanone)

  • This compound (as a 60% dispersion in mineral oil)

  • Anhydrous aprotic solvent (e.g., THF)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction flask with a magnetic stirrer

  • Silylating agent (e.g., trimethylsilyl (B98337) chloride)

Procedure:

  • Under an inert atmosphere, charge a dry reaction flask with a suspension of this compound (60% dispersion in mineral oil, washed with hexane (B92381) to remove the oil) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of the ketone in anhydrous THF to the stirred suspension of NaH.

  • Allow the reaction mixture to stir at room temperature until hydrogen gas evolution ceases, indicating the complete formation of the sodium enolate.

  • The resulting enolate solution can then be treated with an electrophile, such as trimethylsilyl chloride, to form the corresponding silyl enol ether.[7]

Reaction Mechanisms and Workflows

The distinct reactivity of sodium borohydride and this compound with ketones can be visualized through the following diagrams.

G cluster_0 Sodium Borohydride Reduction of a Ketone Ketone Ketone (R-CO-R') Alkoxide Alkoxide Intermediate Ketone->Alkoxide 1. Nucleophilic attack by H⁻ NaBH4 NaBH₄ Alcohol Secondary Alcohol (R-CH(OH)-R') Alkoxide->Alcohol 2. Protonation Solvent Protic Solvent (e.g., MeOH)

Caption: Workflow for ketone reduction by sodium borohydride.

G cluster_1 This compound Reaction with a Ketone Ketone_alpha Ketone with α-Hydrogen Enolate Enolate Intermediate Ketone_alpha->Enolate Deprotonation NaH NaH H2 H₂ (gas) Enolate->H2 Byproduct Product α-Substituted Ketone Enolate->Product Nucleophilic attack Electrophile Electrophile (e.g., R₃SiCl)

Caption: Pathway for ketone deprotonation by this compound.

Conclusion

References

A Comparative Guide to Sodium Hydride and Other Non-Nucleophilic Bases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate non-nucleophilic base is a critical decision that can significantly impact reaction outcomes. This guide provides an objective comparison of sodium hydride (NaH) with other commonly used non-nucleophilic bases: lithium diisopropylamide (LDA), lithium bis(trimethylsilyl)amide (LHMDS), and potassium tert-butoxide (t-BuOK).

This compound distinguishes itself as a powerful, cost-effective, and highly basic reagent, particularly advantageous in large-scale industrial applications.[1][2] Its utility spans a wide range of chemical transformations, including condensation and alkylation reactions, and it serves as a vital component in the synthesis of pharmaceuticals, agrochemicals, and polymers.[3][4][5]

Key Advantages of this compound

One of the primary advantages of this compound is its exceptional basicity, with the conjugate acid (H₂) having a pKa of approximately 35, rendering it capable of deprotonating a wide array of weak Brønsted acids.[6] Unlike organometallic bases such as LDA, the by-product of deprotonation with NaH is hydrogen gas, which is easily removed from the reaction mixture, simplifying work-up procedures.[7] Furthermore, as a salt-like hydride, NaH is insoluble in organic solvents, with reactions occurring at the solid-liquid interface.[6] This heterogeneity can be advantageous in controlling reaction rates and in industrial-scale processes where the base can be easily filtered off.[2]

In the context of ketone alkylation, this compound is often the base of choice for achieving the thermodynamically more stable, more substituted enolate. This contrasts with sterically hindered bases like LDA, which favor the formation of the less substituted, kinetic enolate.

Comparative Data of Non-Nucleophilic Bases

The following table summarizes the key properties of this compound and its common alternatives for easy comparison.

PropertyThis compound (NaH)Lithium Diisopropylamide (LDA)Lithium Hexamethyldisilazide (LHMDS)Potassium tert-Butoxide (t-BuOK)
pKa of Conjugate Acid ~35 (H₂)~36 (Diisopropylamine)~26 (Hexamethyldisilazane)~17 (tert-Butanol)
Physical Form Grey powder, often as a dispersion in mineral oilTypically prepared in situ or sold as a solutionWhite solid or solutionWhite solid
Solubility Insoluble in organic solventsSoluble in THF, etherSoluble in most aprotic solventsSoluble in THF, DMSO, tert-butanol (B103910)
Common Applications Deprotonation of alcohols, phenols, carbon acids; Condensation reactions (Claisen, Dieckmann); Formation of thermodynamic enolatesFormation of kinetic enolates; Deprotonation of esters, ketones, and nitrilesDeprotonation of carbon acids; Silylation; Used when a less basic, sterically hindered base is neededElimination reactions (Hofmann product); Deprotonation of terminal alkynes
Key Features By-product is H₂ gas; Heterogeneous reactions; Cost-effective for large scaleSterically hindered; Favors kinetic productsSterically hindered; Less basic than LDASterically hindered; Strong, non-nucleophilic base

Experimental Protocols

Detailed methodologies for key experiments using each of these bases are provided below to illustrate their practical application.

Protocol 1: Deprotonation of an Imidazolinium Salt using this compound

This protocol details the use of this compound in the synthesis of an N-heterocyclic carbene.

Materials:

  • 1,3-Bis-(2,6-diisopropylphenyl)imidazolinium chloride

  • This compound (95%, dry)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glove box, a Schlenk tube is charged with 1,3-Bis-(2,6-diisopropylphenyl)imidazolinium chloride (28g, 0.066 mol), KOtBu (0.37g, 3.3x10⁻³ mol), and this compound (6.3g, 0.263 mol).

  • The Schlenk tube is sealed, removed from the glove box, and attached to a Schlenk line.

  • Anhydrous THF (200 mL) is added to the mixture.

  • The reaction mixture is stirred under an argon atmosphere for 17 hours.

  • Upon completion, the mixture is filtered through Celite on a sintered glass funnel.

  • The THF is removed under vacuum to yield the product as a white solid (25.5g, 99% yield).

Protocol 2: Alkylation of a Dienolate using LDA

This protocol describes the preparation of LDA in situ for an alkylation reaction.

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Substrate (e.g., a suitable dienophile)

  • Methyl iodide (MeI)

  • Hexamethylphosphoramide (HMPA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of diisopropylamine (1.23 mL, 8.8 mmol) in 9 mL of THF at -78 °C, add n-BuLi (4.68 mL, 7.5 mmol, 1.6 M in hexanes).

  • Stir the solution for 15 minutes at 0 °C and then cool it back to -78 °C to form the LDA solution.

  • Add a solution of the substrate (1.2 g, 3.4 mmol) in THF (6 mL) to the LDA solution and stir the mixture for 30 minutes at -78 °C.

  • Add MeI (1.05 mL, 17 mmol) in HMPA (3.5 mL) to the dienolate solution.

  • Stir the reaction mixture for 2 hours, allowing the temperature to rise to 0 °C.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous phase with ethyl ether (3 x 20 mL).

  • Dry the combined organic phases over MgSO₄ and concentrate to obtain the alkylated product.

Protocol 3: Silylation of Alcohols using LHMDS (via HMDS)

This protocol outlines a general procedure for the silylation of alcohols using hexamethyldisilazane (B44280) (HMDS), from which LHMDS is derived.

Materials:

  • Alcohol

  • Hexamethyldisilazane (HMDS)

  • Iodine (catalyst)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of the alcohol (10 mmol) and iodine (0.1 mmol) in CH₂Cl₂ (20 mL), add HMDS (5 mmol) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (15 mL).

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the silyl (B83357) ether.

Protocol 4: Elimination Reaction using Potassium tert-Butoxide

This protocol describes a typical E2 elimination reaction to form an alkene.

Materials:

  • Alkyl halide (e.g., 2-bromo-2-methylbutane)

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol

Procedure:

  • Dissolve the alkyl halide (1 equivalent) in tert-butanol in a round-bottom flask equipped with a reflux condenser.

  • Add potassium tert-butoxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to quench the reaction and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to obtain the alkene product.

Decision-Making Workflow for Base Selection

The choice of a non-nucleophilic base is contingent on several factors, including the pKa of the substrate, the desired regioselectivity, steric considerations, and reaction conditions. The following diagram provides a logical workflow to guide the selection process.

BaseSelection start Select Non-Nucleophilic Base substrate_pka Substrate pKa? start->substrate_pka regioselectivity Desired Regioselectivity? substrate_pka->regioselectivity < 35 tbuok t-BuOK pKa ~17 - Strong, sterically hindered - Favors Hofmann elimination substrate_pka->tbuok < 20 steric_hindrance Steric Hindrance of Substrate? regioselectivity->steric_hindrance Other nah This compound (NaH) pKa ~35 - Strong, non-nucleophilic - Forms thermodynamic enolates - Heterogeneous - Cost-effective regioselectivity->nah Thermodynamic Enolate lda LDA pKa ~36 - Strong, sterically hindered - Forms kinetic enolates - Soluble regioselectivity->lda Kinetic Enolate reaction_type Primary Reaction Type? steric_hindrance->reaction_type Moderate steric_hindrance->nah Low steric_hindrance->lda High reaction_type->nah Condensation lhmds LHMDS pKa ~26 - Sterically hindered - Less basic than LDA - Good for sensitive substrates reaction_type->lhmds Silylation/ Deprotonation reaction_type->tbuok Elimination

Caption: A flowchart to guide the selection of a non-nucleophilic base.

References

A Comparative Guide to the Characterization of Reaction Intermediates with Sodium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sodium hydride (NaH) with other bases for the generation and characterization of common reaction intermediates in organic synthesis. Experimental data is presented to support these comparisons, along with detailed protocols for key characterization techniques.

This compound is a powerful, non-nucleophilic base widely utilized in organic chemistry to deprotonate a variety of precursors, leading to the formation of key reactive intermediates. Its high reactivity and the insolubility of the reagent itself, along with the evolution of hydrogen gas upon reaction, make it a highly effective and irreversible deprotonating agent.[1] Common intermediates generated using this compound include enolates, alkoxides, and phosphorus ylides.[2]

Performance Comparison of this compound vs. Alternative Bases

The choice of base is critical in organic synthesis as it can significantly influence the yield, selectivity, and reaction pathway. This compound is often compared with other bases such as sodium hydroxide (B78521) (NaOH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA).

FeatureThis compound (NaH)Sodium Hydroxide (NaOH)Potassium tert-Butoxide (t-BuOK)Lithium Diisopropylamide (LDA)
pKa of Conjugate Acid ~35 (H₂)[3]15.7 (H₂O)[3]~19 (tert-butanol)~36 (diisopropylamine)
Basicity Very Strong[1][4]Strong[3]StrongVery Strong
Nucleophilicity Poor Nucleophile[3]Good Nucleophile[3]Poor Nucleophile (sterically hindered)Poor Nucleophile (sterically hindered)
Solubility Insoluble in organic solventsSoluble in protic solventsSoluble in THFSoluble in THF, hexanes
Primary Use Deprotonation of alcohols, ketones, esters, and phosphonium (B103445) salts[2][5]Saponification, acid-base reactionsDeprotonation, elimination reactionsFormation of kinetic enolates from ketones and esters[5]
Advantages Irreversible deprotonation (H₂ evolution), readily availableInexpensive, easy to handleSoluble, strong baseHigh regioselectivity for kinetic enolates, non-nucleophilic
Disadvantages Heterogeneous reactions can be slow, pyrophoricNucleophilic side reactions are common[3]Can act as a nucleophile in some casesRequires low temperatures, moisture sensitive

Characterization of Key Reaction Intermediates

The direct characterization of organosodium intermediates can be challenging due to their reactivity and often limited stability. However, several spectroscopic and analytical techniques can be employed.

Sodium enolates are crucial intermediates in carbon-carbon bond-forming reactions. Their structure and aggregation state, which influence reactivity, can be studied using various methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a powerful tool to observe the formation of enolates.[6] Changes in the chemical shifts of the α-protons and the emergence of new signals corresponding to the enolate provide direct evidence of its formation.

  • X-ray Crystallography: While challenging to isolate, crystal structures of sodium enolates have been reported, often showing complex aggregate structures.[6] These structures provide invaluable insight into the bonding and coordination of the sodium ion.

Generated from the reaction of this compound with alcohols, sodium alkoxides are common nucleophiles and bases in organic synthesis.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the starting alcohol and the appearance of new C-O stretching frequencies can be monitored by IR spectroscopy to follow the reaction progress.[7][8]

  • X-ray Diffraction (XRD): Powder XRD can be used to identify the crystalline structure of sodium alkoxides.[2][8][9][10][11] For instance, sodium ethoxide and sodium n-propoxide have been characterized to have a tetragonal crystal structure.[8]

The Wittig reaction relies on the formation of a phosphorus ylide by the deprotonation of a phosphonium salt. This compound is a commonly used base for this purpose.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for characterizing phosphorus ylides. The chemical shift of the phosphorus atom changes significantly upon deprotonation of the phosphonium salt to form the ylide.

  • Trapping Experiments: The ylide intermediate can be "trapped" by adding an aldehyde or ketone to the reaction mixture, leading to the formation of an alkene, which can be characterized by standard techniques like GC-MS and NMR.[14][15]

Experimental Protocols

Objective: To monitor the formation of a sodium alkoxide from the reaction of an alcohol with this compound using in situ IR spectroscopy.

Materials:

  • Anhydrous alcohol (e.g., ethanol)

  • This compound (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Reaction vessel equipped with an in situ IR probe and a nitrogen inlet

Procedure:

  • The reaction vessel is flame-dried under vacuum and backfilled with nitrogen.

  • Anhydrous THF is added to the vessel, and a background IR spectrum is recorded.

  • The anhydrous alcohol is added to the THF, and an initial IR spectrum is taken, noting the characteristic broad O-H stretch.

  • This compound is carefully added to the stirred solution. The evolution of hydrogen gas should be observed.

  • IR spectra are recorded at regular intervals. The disappearance of the O-H band and the appearance of new bands corresponding to the sodium alkoxide are monitored to determine the reaction's progress and completion.

Objective: To generate a phosphorus ylide using this compound and trap it with an aldehyde to form an alkene.

Materials:

  • Methyltriphenylphosphonium (B96628) bromide

  • This compound (60% dispersion in mineral oil)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous tetrahydrofuran (THF)

  • An appropriate aldehyde (e.g., benzaldehyde)

  • Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

  • Under a nitrogen atmosphere, add this compound to a round-bottom flask containing anhydrous DMSO.

  • Heat the mixture to 60-65 °C for one hour to form the dimsyl anion, then cool to room temperature.

  • In a separate flask, dissolve methyltriphenylphosphonium bromide in anhydrous THF and cool the solution to 0 °C.

  • Slowly add the phosphonium salt solution to the dimsyl anion solution. Stir the resulting mixture for one hour at room temperature to form the ylide.

  • Cool the ylide solution to 0 °C and slowly add a solution of the aldehyde in THF.

  • Allow the reaction to stir for several hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The alkene product can then be purified and characterized by NMR and mass spectrometry.

Reaction Pathways and Experimental Workflows

reaction_pathway cluster_alkoxide Alkoxide Formation cluster_enolate Enolate Formation cluster_ylide Ylide Formation (Wittig) ROH Alcohol (R-OH) Alkoxide Sodium Alkoxide (R-O⁻Na⁺) ROH->Alkoxide + NaH NaH1 This compound (NaH) H2_1 H₂ (gas) Ketone Ketone/Ester Enolate Sodium Enolate Ketone->Enolate + NaH NaH2 This compound (NaH) H2_2 H₂ (gas) Phosphonium Phosphonium Salt ([R₃P-CH₂R']⁺X⁻) Ylide Phosphorus Ylide (R₃P=CHR') Phosphonium->Ylide + NaH NaH3 This compound (NaH) H2_3 H₂ (gas)

Caption: General reaction pathways for the formation of key intermediates using this compound.

experimental_workflow start Start: Anhydrous Reaction Setup add_reagents Add Substrate and Anhydrous Solvent start->add_reagents add_nah Carefully Add NaH add_reagents->add_nah reaction Reaction and H₂ Evolution add_nah->reaction characterization In Situ Characterization (NMR, IR) or Trapping reaction->characterization workup Aqueous Workup and Extraction characterization->workup purification Purification (Chromatography, etc.) workup->purification final_char Characterization of Final Product purification->final_char

Caption: A generalized experimental workflow for reactions involving this compound.

References

A Comparative Guide to Analytical Techniques for Determining Sodium Hydride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium hydride (NaH) is a potent base and reducing agent integral to numerous chemical syntheses. Its high reactivity, particularly with atmospheric moisture, necessitates accurate determination of its purity to ensure reaction stoichiometry and safety. Commercial NaH is typically supplied as a 60% dispersion in mineral oil, with common impurities including unreacted sodium metal and sodium hydroxide (B78521) (NaOH) from degradation. This guide provides a comparative overview of key analytical techniques for assaying the purity of this compound, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Techniques

The selection of an analytical technique for this compound purity determination depends on the specific requirements of the analysis, such as the need for quantitative versus qualitative results, the available instrumentation, and the desired level of precision. The following table summarizes the key performance indicators for the most common methods.

Technique Principle Measures Typical Accuracy Typical Precision (RSD) Throughput Notes
Gasometric Analysis Reaction with a protic solvent (e.g., water, alcohol) to evolve hydrogen gas (H₂), which is then quantified by volume.Active hydride content (NaH).High (<2% error)[1]<1%ModerateDirect measurement of the active reagent. Considered a highly accurate method for hydrides.[1]
Acid-Base Titration Quenching of NaH with water to form NaOH, followed by titration with a standardized acid (e.g., HCl).Total basicity (NaH + NaOH + other basic impurities).High (±0.3% deviation from true value for validated methods)[2]<0.5%[3][4]HighDoes not distinguish between NaH and NaOH impurities. Requires a secondary method to determine NaOH content for accurate NaH purity.
Powder X-ray Diffraction (XRD) Identification of crystalline phases in the solid material based on their unique diffraction patterns.Crystalline NaH and crystalline impurities (e.g., NaOH, Na₂O).Qualitative to Semi-QuantitativeN/A for qualitative IDLow to ModeratePrimarily used for phase identification and confirmation of purity.[5] Quantification is possible but complex.
No-D NMR Spectroscopy Reaction with a titrant and analysis of the resulting mixture by ¹H NMR without deuterated solvents to determine reagent concentration.Active hydride content (NaH).HighHighLowProvides a detailed chemical profile but requires specialized NMR techniques and expertise.

Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below. All procedures involving this compound must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, with appropriate personal protective equipment.

Gasometric Analysis

This method provides a direct measure of the active this compound content by quantifying the hydrogen gas evolved upon reaction with a protic solvent.

Experimental Protocol:

  • Apparatus Setup: Assemble a gas buret apparatus as shown in the diagram below. The hydrolysis flask should be charged with a suitable quenching solution (e.g., a mixture of glycerol (B35011) and water, or isopropanol).[1]

  • Sample Preparation: In an inert atmosphere (glovebox), accurately weigh approximately 0.1-0.2 g of the this compound sample into a sample flask. If the NaH is in a mineral oil dispersion, it can be washed with dry hexane (B92381) and the solvent carefully removed via syringe prior to weighing, or used as is with the weight of the oil accounted for in the calculation.

  • Analysis:

    • Connect the sample flask to the gas buret system.

    • Ensure the system is sealed and at atmospheric pressure, with the buret reading at zero.[1]

    • Slowly introduce the quenching solution into the sample flask with stirring. The reaction is vigorous and exothermic.

    • The evolved hydrogen gas will displace the liquid in the buret.

    • Allow the apparatus to return to room temperature. Equalize the pressure by leveling the buret bulb and record the volume of hydrogen gas produced.[1]

  • Calculation: The purity of the this compound is calculated using the ideal gas law, accounting for the stoichiometry of the reaction (NaH + H₂O → NaOH + H₂).

G Gasometric Analysis Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Analysis weigh_NaH Weigh NaH Sample wash_NaH Wash with Hexane (optional) weigh_NaH->wash_NaH for oil dispersions setup Assemble Gas Buret wash_NaH->setup quench React NaH with Protic Solvent setup->quench measure_H2 Measure Volume of Evolved H₂ quench->measure_H2 calculate Calculate NaH Purity measure_H2->calculate

Gasometric analysis experimental workflow.
Acid-Base Titration

This method determines the total basicity of the sample. To specifically determine NaH content, the amount of NaOH impurity must be quantified separately or assumed to be negligible.

Experimental Protocol:

  • Sample Preparation:

    • In an inert atmosphere, accurately weigh approximately 0.5 g of the this compound sample.

    • Carefully and slowly add the sample to a flask containing approximately 100 mL of deionized, CO₂-free water, with stirring, in an ice bath to manage the exothermic reaction. This converts all NaH to NaOH.

  • Titration:

    • Once the reaction is complete and the solution has returned to room temperature, add a suitable indicator (e.g., phenolphthalein).

    • Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) until the endpoint is reached (the color change of the indicator). A potentiometric titrator can be used for higher accuracy.[4][6]

  • Calculation: The total moles of base are calculated from the volume and concentration of the HCl titrant used. The purity is then expressed as the weight percentage of total alkali, calculated as NaOH.

Comparison of Analytical Techniques

The choice of analytical technique for determining the purity of this compound is a critical decision for any researcher. The primary methods—gasometric analysis and acid-base titration—offer quantitative results, while spectroscopic and diffraction techniques provide qualitative or semi-quantitative information. The following diagram illustrates the logical relationship between these techniques and their primary outputs.

G Comparison of NaH Purity Analysis Methods gasometry Gasometric Analysis active_hydride Active Hydride Content gasometry->active_hydride Directly Measures titration Acid-Base Titration total_base Total Basicity titration->total_base Measures xrd Powder X-ray Diffraction (XRD) crystalline_phases Crystalline Phase ID xrd->crystalline_phases Identifies nmr No-D NMR Spectroscopy nmr->active_hydride Quantifies via Titrant Reaction output output

Relationship between analytical methods and measured properties.

Conclusion

For a direct and highly accurate measurement of the active this compound content, gasometric analysis is the recommended method.[1] Acid-base titration offers a high-throughput and precise alternative for determining total basicity, which is suitable for quality control if NaOH impurity levels are known to be low or are determined separately.[2][3] XRD and NMR spectroscopy serve as powerful complementary techniques for confirming the material's identity and providing a more detailed picture of its purity. The selection of the most appropriate technique will ultimately be guided by the specific analytical question, available resources, and the required level of accuracy.

References

A Comparative Guide to the Reactivity of Alkali Metal Hydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of alkali metal hydrides (LiH, NaH, KH, RbH, CsH). The information herein, supported by experimental data and detailed protocols, is intended to assist in the selection of appropriate hydrides for various chemical syntheses and applications.

Overview of Reactivity Trends

Alkali metal hydrides are salt-like, ionic compounds that serve as powerful reducing agents in chemical synthesis. Their reactivity is primarily characterized by the ease with which they release the hydride ion (H⁻). A well-established trend in the periodic table indicates that the reactivity of these hydrides increases as one moves down the group from Lithium Hydride (LiH) to Cesium Hydride (CsH).

This trend is governed by two principal factors:

  • Lattice Energy: The lattice energy, which is the energy required to separate the ions in the solid crystal, decreases as the size of the alkali metal cation increases.[1] A lower lattice energy means the M-H bond is weaker, making the hydride ion more available for reaction.[1][2]

  • Ionic Character: The ionic character of the M-H bond increases down the group.[3][4][5] As the cation becomes larger and less polarizing, the bond becomes more purely ionic, which enhances the reactivity of the hydride as a source of H⁻.

Consequently, the general order of reactivity is:

LiH < NaH < KH < RbH < CsH

This increasing reactivity correlates with a decrease in thermal stability. Lithium hydride (LiH) is the most thermally stable, while cesium hydride (CsH) is the least stable.[3][6][7]

Quantitative Data Summary

The following table summarizes key physical and thermodynamic properties that influence the reactivity of alkali metal hydrides. A lower lattice energy generally corresponds to higher reactivity.

PropertyLiHNaHKHRbHCsH
Molar Mass ( g/mol ) 7.9524.0040.1186.48133.91
Ionic Character Increases →Most Ionic
Lattice Energy (kJ/mol) 904-912811715682649
Std. Enthalpy of Formation (kJ/mol) -90.65-56.4-57.7-52.3-54.4
Thermal Stability Most StableLeast Stable
Reactivity with Water SlowVigorousViolentExplosiveExplosive

Note: Lattice energy values are sourced from multiple references and may vary slightly based on the calculation method. The trend remains consistent.

Factors Influencing Reactivity

The reactivity of alkali metal hydrides is a direct consequence of their structural and electronic properties, which change systematically down the group. The diagram below illustrates the logical relationship between fundamental atomic properties and the resulting chemical reactivity.

G cluster_0 Periodic Trend (Down Group 1) cluster_1 Consequences cluster_2 Resulting Chemical Property Increase in Atomic Radius Increase in Atomic Radius Decrease in Lattice Energy Decrease in Lattice Energy Increase in Atomic Radius->Decrease in Lattice Energy Increase in Ionic Character Increase in Ionic Character Increase in Atomic Radius->Increase in Ionic Character Increase in Reactivity Increase in Reactivity Decrease in Lattice Energy->Increase in Reactivity Increase in Ionic Character->Increase in Reactivity

Caption: Relationship between atomic properties and hydride reactivity.

Experimental Protocol: Measuring Reactivity via Hydrolysis Calorimetry

The reaction of alkali metal hydrides with water is a common benchmark for their reactivity.[8][9] The reaction proceeds according to the general equation:

MH(s) + H₂O(l) → MOH(aq) + H₂(g)

The rate of hydrogen gas evolution and the magnitude of the exothermic heat of reaction provide quantitative measures of reactivity.

Objective: To determine the relative reactivity of LiH and NaH by measuring the heat of reaction (enthalpy of hydrolysis) using a constant-pressure calorimeter.

Materials:

  • Isothermal reaction calorimeter (e.g., RC1) or a well-insulated Dewar flask with a magnetic stirrer and a temperature probe (accuracy ±0.1 °C).

  • Gas-tight syringe or sealed sample introduction port.

  • Alkali metal hydrides (LiH, NaH) of known purity, handled in an inert atmosphere (glove box).

  • Deionized water.

  • Standard safety equipment for handling pyrophoric and water-reactive materials.

Procedure:

  • Calorimeter Setup: Assemble the calorimeter. Add a precise volume of deionized water (e.g., 200 mL) to the reaction vessel. Allow the system to reach thermal equilibrium while stirring. Record the initial temperature (T_initial).

  • Sample Preparation: In an inert atmosphere glove box, accurately weigh a small, equimolar amount of the alkali metal hydride (e.g., 0.1 mol).

  • Initiation of Reaction: Rapidly and safely introduce the weighed hydride sample into the water. Seal the vessel immediately to contain any evolved hydrogen gas (which should be safely vented).

  • Data Acquisition: Record the temperature of the water as a function of time until it reaches a stable maximum (T_final) and begins to cool.

  • Calculations:

    • Calculate the temperature change (ΔT = T_final - T_initial).

    • Calculate the heat absorbed by the solution (q_soln) using the formula: q_soln = m × c × ΔT, where m is the mass of the water and c is the specific heat capacity of water (4.184 J/g·°C).

    • The heat of the reaction (q_rxn) is -q_soln.

    • Calculate the molar enthalpy of hydrolysis (ΔH_hyd) by dividing q_rxn by the number of moles of the hydride used.

  • Comparison: Repeat the experiment under identical conditions for the other alkali metal hydride. A more negative ΔH_hyd and a faster rate of temperature increase indicate higher reactivity.

Expected Outcome: The experiment will demonstrate that the reaction of NaH with water is significantly more exothermic and proceeds at a faster rate than that of LiH, confirming the established reactivity trend. The reactions of KH, RbH, and CsH are extremely vigorous and potentially explosive, requiring specialized equipment and safety protocols beyond the scope of this standard procedure.[9]

References

A Comparative Guide to Validating Sodium hydride-Mediated Reaction Outcomes with Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium hydride (NaH) is a powerful and widely used reagent in organic synthesis, primarily employed as a strong, non-nucleophilic base for the deprotonation of a variety of substrates, including alcohols, phenols, amides, and carbon acids.[1] Given its high reactivity and the often-complex nature of the reactions it mediates, robust analytical methods are essential to validate reaction outcomes, ensuring the desired product has been formed in high yield and purity. This guide provides a comparative overview of common spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Comparison of Spectroscopic Techniques

The choice of spectroscopic method for validating a this compound reaction depends on the specific information required, from real-time monitoring of reactant consumption to detailed structural elucidation of the final product. Each technique offers distinct advantages and limitations.

Spectroscopic TechniqueInformation ProvidedAdvantagesDisadvantages
¹H and ¹³C NMR - Detailed structural information of reactants, products, and byproducts.[2]- Quantitative assessment of reaction conversion and product purity.[2]- High resolution and detailed structural insights.[3]- Non-destructive.[1]- Can provide quantitative data on reaction kinetics if monitored over time.[4]- Relatively long acquisition times, not ideal for very fast reactions.- Requires deuterated solvents.- Not easily adaptable for in-situ monitoring of heterogeneous NaH reactions.
Infrared (IR) - Presence or absence of key functional groups.[5]- Monitoring the disappearance of starting material (e.g., O-H or N-H stretch) and the appearance of new bonds.[6]- Rapid analysis.[7]- Can be used for in-situ reaction monitoring with fiber-optic probes.[8]- Works with solids, liquids, and gases.[7]- Provides limited structural information compared to NMR.[3]- Overlapping peaks can make interpretation difficult in complex mixtures.[5]- Water absorption can interfere with analysis.[7]
Mass Spectrometry (MS) - Molecular weight of the product and any byproducts.[9]- Fragmentation patterns can help confirm the structure.[9]- High sensitivity, capable of detecting trace impurities.[10]- Can be coupled with chromatography (e.g., GC-MS, LC-MS) for separation and identification of mixture components.- Destructive technique.[10]- May not distinguish between isomers.- Provides limited information on the overall reaction conversion without calibration.

Experimental Protocols

Detailed and precise experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. Below are representative methodologies for validating the outcome of a generic this compound-mediated N-alkylation reaction.

Reaction: N-alkylation of an Amine

In this example, an amine is deprotonated by this compound to form a sodium amide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the N-alkylated product.

1. General Reaction Protocol

A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser connected to an inert gas line (e.g., argon or nitrogen) is charged with this compound (60% dispersion in mineral oil, 1.2 equivalents).[11] The mineral oil can be removed by washing with dry hexanes. Anhydrous tetrahydrofuran (B95107) (THF) is added via syringe.[11] The amine (1.0 equivalent) dissolved in anhydrous THF is then added dropwise to the stirred suspension at 0 °C. The mixture is allowed to warm to room temperature and stirred for 30-60 minutes, or until hydrogen evolution ceases. The alkyl halide (1.1 equivalents) is then added, and the reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC).[11]

Upon completion, the reaction is carefully quenched by the slow addition of cold water or isopropanol (B130326) at 0 °C.[11] The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[9] The crude product is then purified, typically by column chromatography.[9]

2. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[9]

  • ¹H NMR Analysis: The disappearance of the N-H proton signal from the starting amine and the appearance of new signals corresponding to the protons of the newly introduced alkyl group confirm the reaction. The integration of the signals can be used to confirm the structure and assess purity.

  • ¹³C NMR Analysis: The appearance of new carbon signals corresponding to the alkyl group and shifts in the signals of the carbons near the nitrogen atom further validate the product structure.

3. IR Spectroscopy Protocol

  • Sample Preparation: A small amount of the liquid product can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Solid products can be analyzed as a KBr pellet or as a mull in Nujol.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Analysis: The key diagnostic feature is the disappearance of the N-H stretching band (typically in the 3300-3500 cm⁻¹ region) of the starting amine. The spectrum of the product will show characteristic C-H stretching and bending frequencies of the alkyl groups.

4. Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.[9]

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M]⁺) of the expected product.[9] The observed mass should match the calculated exact mass of the product. Fragmentation patterns can be analyzed to further confirm the structure.

Visualizing the Validation Workflow

A systematic workflow is essential for efficiently validating reaction outcomes. The following diagram illustrates the logical steps from reaction completion to final characterization.

G cluster_reaction Reaction & Workup cluster_analysis Spectroscopic Validation cluster_outcome Final Assessment start NaH Reaction Mixture quench Quench Reaction start->quench workup Aqueous Workup & Extraction quench->workup purify Purification (e.g., Chromatography) workup->purify ir IR Spectroscopy purify->ir Check Functional Groups nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Detailed Structure & Purity ms Mass Spectrometry purify->ms Confirm Molecular Weight outcome Validated Product Structure & Purity ir->outcome nmr->outcome ms->outcome

References

Sodium Hydride in Michael Additions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate nucleophile for Michael additions is a critical decision that dictates reaction efficiency, selectivity, and overall yield. While traditionally viewed as a strong base, recent advancements have highlighted the potential of sodium hydride (NaH) as a direct Michael donor, particularly in palladium-catalyzed reductive additions. This guide provides an objective comparison of this compound's performance against other common nucleophiles in Michael additions, supported by experimental data and detailed protocols.

This compound, a saline hydride, is widely recognized for its role as a potent Brønsted base in organic synthesis, primarily for the deprotonation of carbon acids to generate nucleophiles.[1] However, its application as a direct nucleophilic source of hydride in Michael additions is a more recent development. This emerging methodology offers a unique approach to the 1,4-conjugate reduction of α,β-unsaturated carbonyl compounds.

Performance Comparison of Michael Donors

The efficacy of a nucleophile in a Michael addition is evaluated based on several factors, including yield, reaction conditions, and substrate scope. The following table summarizes the performance of this compound in a palladium-catalyzed system compared to other classes of nucleophiles in their respective optimal conditions for the Michael addition to α,β-unsaturated ketones, such as chalcone (B49325).

Nucleophile ClassSpecific Reagent/SystemSubstrate ExampleYield (%)Reaction ConditionsKey Advantages & Disadvantages
Hydride Donor This compound / PdCl₂ Chalcone95THF, 25 °C, 12hAdvantages: Operational simplicity, high atom economy, mild conditions.[2] Disadvantages: Requires a palladium catalyst, primarily for reductive additions.
Carbon Nucleophile (Malonate)Diethyl malonate / NiCl₂-SparteineChalcone90Toluene (B28343), 25 °C, 12hAdvantages: Forms a new C-C bond, versatile for further functionalization. Disadvantages: Often requires a specific catalyst for high enantioselectivity.
Carbon Nucleophile (Organocuprate)(CH₃)₂CuLi (Gilman Reagent)Cyclohexenone>95THF, -78 °C to 0 °CAdvantages: High reactivity and selectivity for 1,4-addition, forms a C-C bond.[3] Disadvantages: Stoichiometric use of copper, requires low temperatures.
Heteroatom Nucleophile (Thiol)4-chlorothiophenol / TriethylamineThiophene-containing chalconeExcellentEthanol, rtAdvantages: Efficient formation of C-S bonds, often proceeds under mild, catalyst-free conditions.[4] Disadvantages: Product scope is limited to thioethers.
Heteroatom Nucleophile (Amine)PiperidineChalconeHighSolvent-free, ball millingAdvantages: Forms C-N bonds, can be performed under environmentally friendly mechanochemical conditions.[5] Disadvantages: Basicity of the amine can lead to side reactions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are the experimental protocols for the palladium-catalyzed Michael addition of this compound and a representative example of a carbon-centered nucleophile addition.

Protocol 1: Palladium-Catalyzed 1,4-Conjugate Reduction using this compound[2]

This procedure details the use of this compound as a Michael donor for the reductive addition to an α,β-unsaturated carbonyl compound.

Materials:

  • α,β-unsaturated ketone (e.g., Chalcone, 1.0 mmol)

  • This compound (NaH, 60% dispersion in mineral oil, 2.0 mmol)

  • Palladium(II) Chloride (PdCl₂, 0.05 mmol)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the α,β-unsaturated ketone (1.0 mmol) and palladium(II) chloride (0.05 mmol).

  • Add anhydrous THF (5 mL) to the tube and stir the mixture at room temperature.

  • Carefully add this compound (2.0 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for the time specified by reaction monitoring (e.g., 12 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired saturated ketone.

Protocol 2: Nickel-Catalyzed Michael Addition of Diethyl Malonate[3]

This protocol describes a typical procedure for the addition of a soft carbon nucleophile to an α,β-unsaturated ketone.

Materials:

  • Chalcone (1.89 mmol)

  • Diethyl malonate (2.26 mmol)

  • Nickel(II) chloride (NiCl₂, 0.189 mmol)

  • (-)-Sparteine (B7772259) (0.189 mmol)

  • Anhydrous Toluene (10 mL)

Procedure:

  • In a dry reaction vessel, dissolve NiCl₂ (0.189 mmol) and (-)-sparteine (0.189 mmol) in anhydrous toluene (5 mL) and stir at room temperature for 30 minutes to form the catalyst complex.

  • To this solution, add chalcone (1.89 mmol) followed by diethyl malonate (2.26 mmol).

  • Stir the reaction mixture at 25 °C for 12 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.

Mechanistic Insights and Logical Relationships

The underlying mechanisms of these reactions and the role of this compound can be visualized to provide a clearer understanding of the chemical transformations.

Michael_Addition_Pathways cluster_NaH NaH as a Michael Donor (Reductive Addition) cluster_Base NaH as a Base (Traditional Role) NaH This compound (NaH) Hydride_Source Hydride Donor (H⁻) NaH->Hydride_Source in situ generation Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Hydride_Source activates Enone α,β-Unsaturated Carbonyl Hydride_Source->Enone 1,4-Conjugate Addition Saturated_Ketone Saturated Carbonyl Product Enone->Saturated_Ketone Protonation NaH_Base This compound (NaH) Carbon_Acid Carbon Acid (e.g., Malonate) NaH_Base->Carbon_Acid Deprotonation Enolate Enolate Nucleophile Carbon_Acid->Enolate Enone_2 α,β-Unsaturated Carbonyl Enolate->Enone_2 1,4-Conjugate Addition Michael_Adduct Michael Adduct (C-C bond formed) Enone_2->Michael_Adduct Protonation

Fig. 1: Conceptual pathways for this compound in Michael-type reactions.

Experimental_Workflow start Start: Reaction Setup reactants Combine Substrate, Catalyst (if any), and Solvent start->reactants reagent_addition Add Michael Donor (e.g., NaH or Enolate Precursor) reactants->reagent_addition reaction Stir at Defined Temperature and Time reagent_addition->reaction workup Quench Reaction and Perform Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (e.g., Chromatography) extraction->purification product Isolate and Characterize Final Product purification->product

Fig. 2: General experimental workflow for Michael addition reactions.

Conclusion

The utility of this compound in organic synthesis is expanding beyond its classical role as a non-nucleophilic base. As a direct Michael donor in palladium-catalyzed reactions, NaH offers an efficient and operationally simple method for the 1,4-conjugate reduction of α,β-unsaturated carbonyls. While it does not facilitate the carbon-carbon bond formation characteristic of traditional Michael additions, its performance as a hydride donor is highly competitive, providing excellent yields under mild conditions.

In contrast, traditional Michael donors like malonates and organocuprates excel in creating new carbon-carbon bonds, which is fundamental to building molecular complexity. The choice between this compound and other nucleophiles will ultimately depend on the synthetic goal: for reductive additions, the NaH/PdCl₂ system is a powerful option, whereas for the construction of new carbon frameworks, traditional carbon-centered nucleophiles remain the reagents of choice. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their specific synthetic challenges.

References

A Comparative Guide to the Experimental Validation of Theoretical Calculations for Sodium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally determined and theoretically calculated spectroscopic properties of sodium hydride (NaH) in its ground electronic state (X¹Σ⁺). The data presented herein is intended to serve as a valuable resource for researchers in chemistry, physics, and materials science, offering insights into the accuracy of high-level ab initio quantum chemical methods.

Data Presentation: A Side-by-Side Look at Theory and Experiment

The following table summarizes the key spectroscopic constants for the ground state of this compound, comparing experimental values with those obtained from two state-of-the-art theoretical methods: explicitly correlated multi-reference configuration interaction (MRCI-F12) and coupled-cluster singles and doubles with perturbative triples (CCSD(T)) extrapolated to the complete basis set (CBS) limit.

PropertySymbolExperimental ValueTheoretical Value (MRCI-F12)[1]Theoretical Value (CCSD(T)/CBS)[2]
Equilibrium Internuclear Distance (Å)rₑ1.887[3]1.8865N/A
Harmonic Vibrational Frequency (cm⁻¹)ωₑ1171.968[3]N/AN/A
Anharmonicity Constant (cm⁻¹)ωₑxₑ19.703[3]N/AN/A
Rotational Constant (cm⁻¹)Bₑ4.90327[3]N/AN/A
Vibration-Rotation Interaction Constant (cm⁻¹)αₑ0.137[3]N/AN/A
Dissociation Energy (cm⁻¹)Dₑ15815 ± 5[4][5]15823.29N/A
Dissociation Energy (eV)Dₑ~1.96~1.96N/A

N/A: Not explicitly provided in the search results.

Experimental Protocols: Unveiling the "How"

The experimental values presented in this guide are the result of meticulous spectroscopic investigations. Below are detailed methodologies for two key experiments.

Determination of Dissociation Energy via Stimulated Emission Pumping (SEP) and Fluorescence Depletion Spectroscopy

The highly precise experimental dissociation energy of NaH was determined by analyzing near-dissociation rovibrational levels.[4][5] This was achieved using a sophisticated laser spectroscopy technique known as stimulated emission pumping (SEP) combined with fluorescence depletion.

The experimental setup typically involves a heat pipe oven to generate gas-phase NaH. Two tunable pulsed dye lasers are used as the "pump" and "dump" beams.

  • Pumping: The pump laser excites NaH molecules from a specific rovibrational level in the ground electronic state (X¹Σ⁺) to a known level in an excited electronic state (e.g., A¹Σ⁺).

  • Fluorescence Monitoring: The spontaneous fluorescence from the excited state is monitored by a photomultiplier tube through a monochromator.

  • Dumping: The dump laser, with a different wavelength, is introduced. When the energy of the dump laser matches a transition from the excited state down to a high-lying rovibrational level of the ground state, it stimulates the emission of photons.

  • Depletion Detection: This stimulated emission competes with the spontaneous fluorescence, causing a decrease or "depletion" in the fluorescence signal detected by the photomultiplier tube. By scanning the wavelength of the dump laser and observing these depletions, the energies of the high-lying rovibrational levels of the ground state can be precisely measured.

  • Extrapolation to the Dissociation Limit: By measuring a series of these high-lying rovibrational levels, including those very close to the dissociation limit and even quasi-bound states above it, the dissociation energy can be determined with high accuracy through extrapolation.[4]

Determination of Rotational Constants via Microwave Spectroscopy

The rotational constants of NaH were determined with high precision using millimeter and submillimeter wave spectroscopy, a form of microwave spectroscopy.[2] This technique directly measures the transition frequencies between rotational energy levels in the ground vibrational state of the molecule.

  • Sample Preparation: Gaseous NaH is produced in a specialized cell, often involving a high-temperature reaction or a discharge.

  • Microwave Radiation: A tunable source of millimeter or submillimeter wave radiation is passed through the gas sample.

  • Absorption Detection: As the frequency of the radiation is scanned, the NaH molecules will absorb energy at specific frequencies corresponding to the transitions between their quantized rotational levels. This absorption is detected, and the precise frequencies of the transitions are recorded.

  • Data Analysis: The measured transition frequencies are then fitted to a theoretical model for a diatomic rotor to extract highly accurate values for the rotational constants, such as Bₑ.

Visualizing the Workflow and Concepts

To better illustrate the relationship between theoretical calculations and experimental validation, the following diagrams are provided.

Theoretical_Experimental_Comparison cluster_theoretical Theoretical Calculation cluster_experimental Experimental Validation ab_initio Ab Initio Calculation (e.g., MRCI, CCSD(T)) pec Potential Energy Curve (PEC) ab_initio->pec Solve Schrödinger Equation spectro_const Calculated Spectroscopic Constants (re, ωe, De) pec->spectro_const Analyze PEC comparison Comparison and Validation spectro_const->comparison spectroscopy Spectroscopy Experiment (e.g., LIF, Microwave) spectra Experimental Spectra spectroscopy->spectra Measure Transitions exp_const Experimental Spectroscopic Constants (re, ωe, De) spectra->exp_const Analyze Spectra exp_const->comparison result Refinement of Theoretical Models comparison->result

Caption: Workflow comparing theoretical calculations with experimental validation for NaH.

SEP_Signaling_Pathway cluster_ground_state Ground Electronic State (X¹Σ⁺) cluster_excited_state Excited Electronic State (A¹Σ⁺) v0 Low Vibrational Level (v'') v_prime Intermediate Vibrational Level (v') v0->v_prime Excitation v_high High Vibrational Level (v'' near dissociation) v_prime->v0 Spontaneous Emission v_prime->v_high Stimulated Emission fluorescence Fluorescence pump Pump Laser dump Dump Laser

Caption: Energy level diagram for Stimulated Emission Pumping (SEP) spectroscopy.

References

Safety Operating Guide

Proper Disposal of Sodium Hydride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe handling and disposal of reactive reagents is paramount in a laboratory setting. Sodium hydride (NaH), a potent and water-reactive strong base, requires meticulous procedures for its disposal to prevent fire, explosions, and chemical burns. This guide provides essential safety and logistical information, offering a clear, step-by-step protocol for the neutralization and disposal of this compound waste.

Immediate Safety and Handling Precautions

This compound reacts violently with water, releasing hydrogen gas which can ignite spontaneously.[1] It is crucial to handle NaH, including its disposal, in a controlled environment, minimizing exposure to air and moisture.[1][2]

Personal Protective Equipment (PPE): Before beginning any procedure involving this compound, ensure the following PPE is worn:

  • Eye Protection: Tightly fitting safety goggles or safety glasses with side shields.[1][3] A face shield is recommended for larger quantities.[3][4]

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling.[1][3]

  • Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.[1][3]

Handling Environment:

  • Ideally, all manipulations of this compound should be performed in an inert atmosphere glovebox.[1][5]

  • If a glovebox is unavailable, NaH may be handled for brief periods in a chemical fume hood with good ventilation.[1][6] Ensure containers are flushed with an inert gas like argon or nitrogen before sealing and storage.[1]

  • Keep a Class D fire extinguisher, dry sand, or ground limestone readily available for emergencies. Do not use water or carbon dioxide extinguishers. [1]

Operational Plan: Step-by-Step Disposal Protocol

This protocol details the quenching (neutralization) of small amounts of unwanted or residual this compound. The fundamental principle is a gradual, controlled reaction, starting with a less reactive quenching agent and proceeding to more reactive ones.

Experimental Protocol for this compound Quenching:

  • Preparation and Dilution:

    • Transfer the this compound residue or dispersion to a suitably sized three-necked reaction flask equipped with a magnetic stirrer, an inert gas inlet, and an addition funnel.[1][7]

    • Dilute the this compound with a non-reactive, high-boiling point solvent such as heptane (B126788) or toluene.[1] This helps to dissipate heat generated during quenching. Avoid low-boiling solvents like ether or pentane, which can condense atmospheric moisture upon evaporation.[1]

    • Place the reaction flask in an ice-water bath to cool the contents and manage the exothermic reaction.[1][8]

  • Stepwise Quenching Procedure:

    • Step 2a: Isopropanol (B130326) Addition: Slowly and dropwise, add isopropanol to the stirred suspension of this compound.[1][9] Control the addition rate to maintain a manageable reaction and prevent excessive hydrogen gas evolution. Continue adding isopropanol until the bubbling subsides.[9]

    • Step 2b: Ethanol/Methanol Addition: After the reaction with isopropanol is complete, switch to a more reactive alcohol. Slowly add ethanol, and then methanol, to quench any remaining, less accessible this compound.[1][8]

    • Step 2c: Water Addition: Once the reaction with alcohols has ceased, very cautiously add water dropwise to ensure all traces of this compound are destroyed.[1]

  • Final Waste Neutralization and Disposal:

    • After the final quenching step, the resulting solution will be basic.[1]

    • Check the pH of the aqueous layer. If necessary, neutralize it with a suitable acid.

    • The fully quenched and neutralized solution can be disposed of in the appropriate aqueous waste container, following your institution's hazardous waste guidelines.[1][10]

    • Label the waste container clearly, for instance, as "Hazardous Waste, Neutralized this compound."[10]

Data Presentation: Reagent Summary

The following table summarizes the key reagents used in the this compound disposal process.

Reagent TypePrimary Reagent(s)Secondary/Alternative Reagent(s)Purpose
Dilution Solvent Heptane, TolueneMineral OilTo create a slurry and help dissipate heat.[1]
Primary Quenching Isopropanoltert-Butyl AlcoholInitial, controlled neutralization of the bulk of the this compound.[1][8]
Secondary Quenching Ethanol, MethanolN/ATo react with any remaining, less reactive this compound.[1][8]
Final Quenching WaterSaturated Ammonium ChlorideTo ensure complete destruction of all reactive material.[1][7]

Visualization of Disposal Workflow

The following diagram illustrates the logical steps and decision points in the this compound disposal process.

G start Start: Unwanted This compound prep 1. Preparation - Transfer to reaction flask - Dilute with Toluene/Heptane - Place in ice bath start->prep quench_iso 2a. Slow Addition of Isopropanol prep->quench_iso check_react1 Gas Evolution Ceased? quench_iso->check_react1 emergency EMERGENCY Violent Reaction quench_iso->emergency check_react1->quench_iso No, continue addition quench_etoh 2b. Slow Addition of Ethanol/Methanol check_react1->quench_etoh Yes check_react2 Gas Evolution Ceased? quench_etoh->check_react2 quench_etoh->emergency check_react2->quench_etoh No, continue addition quench_h2o 2c. Cautious Addition of Water check_react2->quench_h2o Yes check_react3 Gas Evolution Ceased? quench_h2o->check_react3 quench_h2o->emergency check_react3->quench_h2o No, continue addition neutralize 3. Neutralize pH (If Necessary) check_react3->neutralize Yes dispose 4. Dispose as Hazardous Aqueous Waste neutralize->dispose

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Use of Sodium Hydride in Research and Development.

This document provides direct, procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Adherence to these protocols is critical to ensure personal safety and the integrity of your research.

Core Safety and Personal Protective Equipment (PPE)

This compound (NaH) is a highly reactive and flammable solid that poses significant risks if not handled correctly.[1][2] It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[3] The following table summarizes the mandatory personal protective equipment and key safety measures.

Equipment/ProcedureSpecificationCitation(s)
Primary Engineering Control All procedures involving this compound should be performed in a properly functioning glove box under an inert atmosphere (e.g., nitrogen or argon).[1][3]
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles are required. A face shield should be worn in conjunction with goggles for maximum protection.[1][3][4]
Hand Protection Disposable nitrile or neoprene gloves are recommended. It is crucial to change gloves frequently, especially if they become contaminated.[1][3]
Body Protection A flame-retardant lab coat must be worn and buttoned. Full-length pants and closed-toe shoes are mandatory to prevent skin exposure.[1][4]
Respiratory Protection Generally not required if work is conducted in a glove box. If there is a potential for exposure, a NIOSH-approved respirator may be necessary.[1][4]
Emergency Equipment An emergency eyewash station and safety shower must be readily accessible. A Class D fire extinguisher (for combustible metals) must be available.[3][4]

Operational Plan: Step-by-Step Handling of this compound

Adherence to a strict, methodical workflow is paramount when working with this compound. The following protocol outlines the necessary steps for safe handling.

1. Pre-Operational Checks:

  • Ensure the glove box is functioning correctly and a stable inert atmosphere is present.
  • Verify that all required PPE is available and in good condition.
  • Locate the nearest emergency eyewash station, safety shower, and Class D fire extinguisher.[3]
  • Prepare all necessary reagents and equipment before introducing this compound into the work area.[3]

2. Handling this compound:

  • This compound is often supplied as a 60% dispersion in mineral oil, which is safer to handle than the pure solid.[3]
  • If the mineral oil needs to be removed, it can be washed with a hydrocarbon solvent like hexane (B92381) or pentane (B18724) within the inert atmosphere of the glove box.[3] Be aware that the washings will contain traces of this compound and can ignite in air.[3]
  • Use non-sparking tools for all transfers and manipulations.[4]
  • Weigh the required amount of this compound in a tared, sealed container within the glove box.
  • Slowly and carefully add the this compound to the reaction vessel.

3. Post-Operational Procedures:

  • Securely seal all containers of this compound.
  • Decontaminate any equipment that has come into contact with this compound according to the disposal plan.
  • Clean the work area within the glove box.
  • Remove PPE in the correct order to avoid contamination.

subgraph "cluster_Prep" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; "Pre-Op_Checks" [label="1. Pre-Operational Checks\n- Glovebox integrity\n- PPE availability\n- Emergency equipment location"]; "Gather_Materials" [label="2. Gather Materials\n- Reagents\n- Equipment"]; }

subgraph "cluster_Handling" { label="Handling (in Glovebox)"; style="filled"; fillcolor="#FFFFFF"; "Transfer_NaH" [label="3. Transfer this compound\n- Use non-sparking tools\n- Weigh in sealed container"]; "AddTo_Reaction" [label="4. Add to Reaction\n- Slow and controlled addition"]; }

subgraph "cluster_Post" { label="Post-Operation"; style="filled"; fillcolor="#FFFFFF"; "Secure_NaH" [label="5. Secure this compound\n- Tightly seal containers"]; "Decontaminate" [label="6. Decontaminate\n- Equipment and work area"]; "Remove_PPE" [label="7. Remove PPE"]; }

"Pre-Op_Checks" -> "Gather_Materials"; "Gather_Materials" -> "Transfer_NaH"; "Transfer_NaH" -> "AddTo_Reaction"; "AddTo_Reaction" -> "Secure_NaH"; "Secure_NaH" -> "Decontaminate"; "Decontaminate" -> "Remove_PPE"; }

Caption: A workflow diagram for the safe handling of this compound.

Disposal Plan: Step-by-Step Quenching and Waste Management

Proper disposal of this compound waste is as critical as its handling. Unwanted or residual this compound must be carefully quenched.

1. Preparation for Quenching:

  • This procedure should be performed in a fume hood.
  • Transfer the this compound residue to an appropriate reaction flask.
  • Dilute the residue with a high-boiling, unreactive solvent such as toluene (B28343) or heptane.[3] Avoid low-boiling solvents like ether or pentane.[3]
  • Place the reaction flask in an ice water bath to manage the exothermic reaction.[3]

2. Quenching Procedure:

  • Slowly and dropwise, add isopropanol (B130326) to the stirred suspension.
  • Continue stirring until the evolution of hydrogen gas ceases.
  • After the reaction has subsided, slowly add methanol (B129727) to quench any remaining reactive material.
  • Finally, very slowly and carefully add water to ensure all this compound has been neutralized.

3. Waste Disposal:

  • The resulting solution should be neutralized.
  • Label the container as "Hazardous Waste, this compound (quenched)".[1]
  • Dispose of the waste through your institution's hazardous waste management program.[1]
  • Contaminated materials such as gloves and paper towels should also be disposed of as hazardous waste.

Emergency Response Plan

In the event of an emergency, immediate and correct action is crucial.

Emergency SituationImmediate ActionCitation(s)
Skin Contact Immediately brush off any solid particles. Remove contaminated clothing and rinse the affected area thoroughly with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Evacuate the immediate area. Remove all ignition sources. Cover the spill with dry sand, dry lime, or soda ash. DO NOT USE WATER. Place the contained material in a sealed container for disposal.[4]
Fire Use a Class D fire extinguisher, dry sand, or dry ground limestone to smother the fire. DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED AGENTS.[4]

digraph "Sodium_Hydride_Emergency_Response" {
graph [nodesep=0.5];
node [shape=rectangle, style="filled", fontname="Arial", penwidth=2];
edge [penwidth=2, color="#EA4335"];

"Emergency" [label="Emergency Event\n(Spill, Exposure, Fire)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

subgraph "cluster_Spill" { label="Spill Response"; style="filled"; fillcolor="#F1F3F4"; "Evacuate_Spill" [label="1. Evacuate Area"]; "Remove_Ignition" [label="2. Remove Ignition Sources"]; "Cover_Spill" [label="3. Cover with Dry Material\n(Sand, Lime)"]; "Contain_Spill" [label="4. Collect and Seal"]; "Evacuate_Spill" -> "Remove_Ignition" -> "Cover_Spill" -> "Contain_Spill"; }

subgraph "cluster_Exposure" { label="Personal Exposure"; style="filled"; fillcolor="#F1F3F4"; "Assess_Exposure" [label="1. Assess Exposure Type\n(Skin, Eyes, Inhalation)"]; "Decontaminate_Person" [label="2. Decontaminate\n- Skin: Brush off, rinse 15+ min\n- Eyes: Rinse 15+ min"]; "Seek_Medical" [label="3. Seek Immediate Medical Attention"]; "Assess_Exposure" -> "Decontaminate_Person" -> "Seek_Medical"; }

subgraph "cluster_Fire" { label="Fire Response"; style="filled"; fillcolor="#F1F3F4"; "Alert_Fire" [label="1. Alert Personnel"]; "Use_Extinguisher" [label="2. Use Class D Extinguisher\n(or Sand/Limestone)"]; "No_Water" [label="3. DO NOT USE WATER", fillcolor="#FBBC05"]; "Evacuate_Fire" [label="4. Evacuate if Uncontrollable"]; "Alert_Fire" -> "Use_Extinguisher" -> "No_Water"; "Use_Extinguisher" -> "Evacuate_Fire"; }

"Emergency" -> "Evacuate_Spill" [label="Spill"]; "Emergency" -> "Assess_Exposure" [label="Exposure"]; "Emergency" -> "Alert_Fire" [label="Fire"]; }

Caption: A flowchart for emergency responses to this compound incidents.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.